molecular formula C6H3ClF2N4 B11896490 2-Chloro-6-(difluoromethyl)-9H-purine

2-Chloro-6-(difluoromethyl)-9H-purine

Cat. No.: B11896490
M. Wt: 204.56 g/mol
InChI Key: NAUGJJOIEGOXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(difluoromethyl)-9H-purine is a synthetically designed purine derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research . The purine core structure is abundant in nature and is integral to a vast array of cellular processes, making it a valuable starting point for developing new therapeutic agents . The specific substitution pattern at the 2 and 6 positions is of significant interest; the chloro group at the 2-position is a reactive handle for further functionalization, while the difluoromethyl group at the 6-position is a key modulator of the compound's properties . The incorporation of a difluoromethyl (CF2H) group is a well-established strategy in lead optimization. This group can profoundly influence a molecule's lipophilicity, metabolic stability, and its ability to engage in hydrogen-bonding interactions, thereby enhancing drug potency and selectivity . Research on analogous 2,6,9-trisubstituted purine derivatives has demonstrated considerable potential as antitumor agents, with some compounds inducing apoptosis (programmed cell death) in various human cancer cell lines, such as those derived from lung (H1975), leukemia (HL-60), and colorectal (HCT116) cancers . Furthermore, similar purine-based compounds are known to modulate the activity of cyclin-dependent kinases (CDKs), which are critical enzymes in cell cycle regulation, highlighting this chemotype's relevance in oncology research . This compound is offered For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClF2N4

Molecular Weight

204.56 g/mol

IUPAC Name

2-chloro-6-(difluoromethyl)-7H-purine

InChI

InChI=1S/C6H3ClF2N4/c7-6-12-2(4(8)9)3-5(13-6)11-1-10-3/h1,4H,(H,10,11,12,13)

InChI Key

NAUGJJOIEGOXFT-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)C(F)F)Cl

Origin of Product

United States

Foundational & Exploratory

Advanced Chemical Profiling and Synthetic Workflows for 2-Chloro-6-(difluoromethyl)-9H-purine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

I. Molecular Architecture & Electronic Causality

In the landscape of modern medicinal chemistry, the purine scaffold remains a privileged pharmacophore. However, the introduction of specific functional groups is required to overcome inherent limitations such as rapid metabolic degradation and poor membrane permeability. 2-Chloro-6-(difluoromethyl)-9H-purine represents a highly optimized, bifunctional building block designed to address these challenges.

The strategic placement of the difluoromethyl (


) group at the C6 position serves a dual purpose. First, it acts as a lipophilic hydrogen-bond donor. Unlike a standard methyl group, the highly electronegative fluorine atoms polarize the C-H bond, allowing it to act as a bioisostere for hydroxyl (

) or thiol (

) groups without their associated metabolic liabilities (e.g., Phase II glucuronidation). Second, the strong electron-withdrawing nature of both the C6-difluoromethyl and the C2-chlorine groups synergistically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the purine ring system. This electronic modulation drastically increases the electrophilicity of the C2 position, priming it for late-stage Nucleophilic Aromatic Substitution (

) under remarkably mild conditions.

II. Quantitative Physicochemical Profiling

The degree of fluorination at the C6 position profoundly impacts the physicochemical properties of the purine core. Table 1 summarizes the causality of these structural changes, demonstrating how the


 group strikes an optimal balance between lipophilicity (LogP) and aqueous solubility compared to its non-fluorinated and perfluorinated analogs.

Table 1: Comparative Physicochemical Data of 6-Substituted 2-Chloro-9H-purines

Compound ScaffoldC6 SubstituentCalculated LogP

(N9 Proton)
TPSA (Ų)Electronic Effect on C2
2-Chloro-6-methyl-9H-purine

1.25~9.554.0Weakly Activating
2-Chloro-6-(difluoromethyl)-9H-purine

1.82 ~8.2 54.0 Strongly Activating
2-Chloro-6-(trifluoromethyl)-9H-purine

2.45~7.554.0Extremely Activating

Note: The increased acidity (lower


) of the N9 proton in the difluoromethyl variant facilitates easier deprotonation during regioselective N9-alkylation workflows, a critical advantage in nucleoside analog synthesis.

III. Self-Validating Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an in-process control to prevent downstream failure.

Protocol 1: Synthesis of the 6-(Difluoromethyl) Moiety via DAST Fluorination

Direct difluoromethylation of the electron-deficient purine core via radical pathways often leads to unselective C8-functionalization. Therefore, the


 group is most efficiently installed via the nucleophilic fluorination of a 6-formyl precursor.
  • Preparation: Dissolve 2-chloro-6-formyl-9-(THP-protected)-purine (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: Argon and anhydrous solvents are mandatory. The fluorinating agent, Diethylaminosulfur trifluoride (DAST), reacts violently with ambient moisture to generate hydrofluoric acid (HF), which would prematurely cleave the THP protecting group and degrade the purine core.

  • Fluorination: Cool the reactor to 0°C. Add DAST (2.5 eq) dropwise over 15 minutes.

    • Causality: The low temperature controls the highly exothermic fluorination kinetics, preventing unwanted ring-opening side reactions.

  • Propagation & Monitoring: Allow the reaction to warm to 25°C and stir for 4 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the aldehyde peak (

      
      ) shifts to the corresponding difluoromethyl mass (
      
      
      
      ). On TLC (Hexane/EtOAc 7:3), the product will exhibit a significantly higher
      
      
      value due to the loss of the polar carbonyl oxygen and increased lipophilicity.
  • Quenching & Isolation: Quench the reaction slowly by pouring it into ice-cold saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography.
    • Self-Validation: Post-isolation, acquire a

      
      -NMR spectrum. The unambiguous presence of a characteristic doublet around -115 ppm (
      
      
      
      ) confirms the successful installation of the
      
      
      group.
Protocol 2: Regioselective Late-Stage C2 Diversification ( )

Once the N9 position is alkylated or glycosylated, the C2-chlorine can be displaced to generate targeted kinase inhibitors or antiviral agents .

  • Reaction Setup: Combine the N9-substituted 2-chloro-6-(difluoromethyl)purine (1.0 eq) and a primary aliphatic amine (e.g., cyclopentylamine, 3.0 eq) in n-butanol.

  • Thermal Activation: Heat the mixture to 80°C for 6 hours.

    • Causality: The electron-withdrawing

      
       group sufficiently activates the C2 position, allowing for 
      
      
      
      without the need for expensive palladium catalysts or highly elevated temperatures (>120°C) typically required for 6-methyl purines.
  • Validation & Purification:

    • Self-Validation: The integrity of the

      
       group under basic amine conditions must be verified. Post-reaction LC-MS should show the exact mass of the aminated product. Crucially, 
      
      
      
      -NMR must retain the triplet signal of the
      
      
      proton (typically around 6.5–7.0 ppm,
      
      
      ). If this signal is absent, the difluoromethyl group has undergone unwanted hydrolysis.

SynthWorkflow A 2-Chloro-6-(difluoromethyl)-9H-purine (Starting Scaffold) B N9-Alkylation / Glycosylation (Regioselective) A->B K2CO3, DMF, RX (LC-MS / NMR Validation) C C2 Nucleophilic Aromatic Substitution (SNAr) B->C R-NH2, n-BuOH, 80°C (Activated by -CF2H) D Cytostatic Nucleoside Analogs C->D Ribose Deprotection E Kinase Inhibitors (CDK/GSK3) C->E Target Binding Optimization

Workflow for the regioselective synthesis and diversification of 6-(difluoromethyl)purines.

IV. Pharmacological Signaling & Target Engagement

Purine derivatives synthesized from this scaffold are frequently deployed as competitive inhibitors of ATP-dependent enzymes, particularly Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK3). The


 group plays a critical role in target engagement by occupying the hydrophobic specificity pocket of the kinase hinge region, while its polarized proton engages in critical hydrogen bonding with the peptide backbone.

By inhibiting CDK4/6, these purine analogs prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains tightly bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1-to-S phase transition, ultimately resulting in cytostasis and tumor growth arrest .

MOA Inhibitor 6-(Difluoromethyl)purine Derivative CDK CDK4/6 - Cyclin D Complex (Active) Inhibitor->CDK ATP-Competitive Binding (H-Bonding via -CF2H) Rb Retinoblastoma Protein (Rb) (Hypophosphorylated) CDK->Rb Inhibition of Phosphorylation E2F E2F Transcription Factor (Sequestered) Rb->E2F Prevents Release Arrest G1 Cell Cycle Arrest (Cytostasis) E2F->Arrest Downstream Effector

Mechanism of CDK4/6 inhibition and G1 cell cycle arrest by substituted purine derivatives.

V. References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1712553, 2,6-dichloro-9-methyl-9H-purine.[Link]

Therapeutic Potential of 2-Chloro-6-(difluoromethyl)-9H-purine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorinated Pharmacophore

In the landscape of purine antimetabolites, the 2-Chloro-6-(difluoromethyl)-9H-purine scaffold represents a strategic fusion of two validated medicinal chemistry principles: metabolic resistance and bioisosteric mimicry . While 2-chloro substitutions (as seen in Cladribine and Clofarabine) are classically employed to confer resistance against Adenosine Deaminase (ADA), the introduction of a 6-difluoromethyl (


)  group offers a unique electronic and steric profile.

The


 moiety acts as a lipophilic hydrogen bond donor, capable of mimicking the hydroxyl (-OH) or thiol (-SH) groups found in natural purines (hypoxanthine/guanine) while significantly altering the pKa and lipophilicity (

). This guide details the synthesis, biological mechanism, and experimental validation of these derivatives, positioning them as potent cytostatic agents with potential in oncology and virology.[1]

Chemical Architecture & Rational Design

Structural Logic

The efficacy of this scaffold rests on three structural pillars:

Structural FeatureFunctionalityMechanistic Impact
Purine Core ScaffoldMimics endogenous nucleobases (Adenine/Guanine) for enzyme recognition.
2-Chloro Substituent Steric/Electronic ShieldADA Resistance: Prevents hydrolytic deamination at C6, prolonging plasma half-life.
6-Difluoromethyl (

)
BioisostereH-Bond Donor: The polarized C-H bond interacts with enzymes. Lipophilicity: Enhances membrane permeability compared to 6-amino/oxo groups.
N9-Position Linker SiteAcceptor for ribose/deoxyribose moieties to form active nucleoside analogs.
The Fluorine Effect

Unlike the trifluoromethyl (


) group, which is purely hydrophobic and electron-withdrawing, the difluoromethyl group retains a hydrogen atom capable of weak hydrogen bonding.[1] This allows 6-(

)-purines to bind into active sites that typically accommodate polar groups, yet they remain chemically stable against metabolic oxidation.

Synthesis Protocols

The synthesis of 2-chloro-6-(difluoromethyl)purine derivatives typically proceeds via functional group transformation of 6-substituted precursors. The following protocol is adapted from the methodologies established by Šilhár, Hocek, et al. (2006) , utilizing a "Deoxyfluorination" strategy.

Core Synthesis Workflow (Step-by-Step)

Precursor: 2-Chloro-6-(hydroxymethyl)-9H-purine (often protected at N9).

Step 1: Oxidation of 6-Hydroxymethyl to 6-Formyl

  • Reagents: Manganese Dioxide (

    
    ) or Dess-Martin Periodinane.
    
  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Conditions: Stir at RT for 2-4 hours.

  • Mechanism: Selective oxidation of the benzylic-like alcohol to the aldehyde.

  • Validation: Monitor disappearance of alcohol peak in IR (

    
    ) and appearance of carbonyl (
    
    
    
    ).

Step 2: Deoxyfluorination (Introduction of


) 
  • Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

  • Solvent: Anhydrous DCM (Strictly dry conditions required).

  • Conditions:

    
     under Argon atmosphere.
    
  • Reaction:

    
    .
    
  • Safety Note: DAST can be explosive; maintain low temperature and avoid glass contact if HF is generated (use Teflon if necessary, though standard glassware is usually fine for DAST if quenched properly).[1]

Step 3: Glycosylation (For Nucleoside Analogs)

  • Reagents: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, BSA (silylating agent), TMSOTf (Lewis Acid catalyst).

  • Solvent: Acetonitrile (

    
    ).
    
  • Conditions: Vorbrüggen coupling conditions (

    
    ).
    
  • Outcome: Formation of the N9-glycosyl bond.

Synthesis Pathway Diagram[1]

SynthesisPathway cluster_legend Reaction Phases Start 2,6-Dichloropurine Inter1 2-Chloro-6-vinylpurine Start->Inter1 Stille Coupling (Tributyl(vinyl)tin, Pd catalyst) Inter2 2-Chloro-6-formylpurine Inter1->Inter2 OsO4 / NaIO4 (Oxidative Cleavage) Product 2-Chloro-6-(difluoromethyl)purine Inter2->Product DAST / DCM (Deoxyfluorination) Nucleoside Active Nucleoside Analog Product->Nucleoside Vorbrüggen Glycosylation (Sugar, TMSOTf)

Caption: Synthetic route transforming 2,6-dichloropurine into the bioactive 6-difluoromethyl nucleoside via Stille coupling and DAST-mediated fluorination.[1]

Mechanism of Action (MOA)

Metabolic Activation

Like most purine nucleoside analogs, 2-chloro-6-(difluoromethyl)purine derivatives are prodrugs . They require intracellular phosphorylation to exert their cytostatic effects.

  • Cellular Entry: Facilitated by Nucleoside Transporters (hENT/hCNT).

  • First Phosphorylation (Rate-Limiting): Catalyzed by Deoxycytidine Kinase (dCK) or Adenosine Kinase (AK) .[1] The 2-chloro group often enhances substrate affinity for dCK.

  • Polyphosphorylation: Conversion to di- and tri-phosphates by NMP/NDP kinases.

Downstream Targets
  • Ribonucleotide Reductase (RNR) Inhibition: The diphosphate form inhibits RNR, depleting the cellular dNTP pool and halting DNA synthesis.[1]

  • DNA Polymerase Termination: The triphosphate form competes with dATP/dGTP for incorporation into DNA. Once incorporated, the 6-

    
     group (lacking the standard H-bonding capability of 6-NH2 or 6-OH) disrupts base pairing, leading to chain termination or apoptosis signaling.
    
ADA Resistance Mechanism

Adenosine Deaminase (ADA) catalyzes the conversion of Adenosine (6-NH2) to Inosine (6-OH).[1]

  • Steric Blockade: The bulky Chlorine atom at C2 sterically hinders the enzyme's active site.

  • Electronic Mismatch: The 6-

    
     group is not a substrate for hydrolytic deamination, rendering the molecule immune to this primary metabolic clearance pathway.
    
Signaling Pathway Diagram

MOA Drug 2-Cl-6-CHF2-Purine (Prodrug) Transporter hENT/hCNT Drug->Transporter Influx MonoP Monophosphate (MP) Drug->MonoP dCK / AK ADA Adenosine Deaminase Drug->ADA RESISTANT Transporter->Drug Intracellular DiP Diphosphate (DP) MonoP->DiP NMP Kinase TriP Triphosphate (TP) DiP->TriP NDP Kinase RNR Ribonucleotide Reductase DiP->RNR Inhibits DNA DNA Polymerase TriP->DNA False Substrate Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Chain Termination

Caption: Pharmacological activation pathway.[1] The 2-chloro substituent blocks ADA degradation, allowing accumulation of active phosphate metabolites that target DNA synthesis.

Experimental Validation Protocols

In Vitro Cytotoxicity Assay (Standard Protocol)

To verify the therapeutic potential, the compound must be tested against leukemia cell lines (e.g., CCRF-CEM, HL-60) which are typically sensitive to purine nucleoside analogs.[1]

Protocol:

  • Cell Seeding: Seed HL-60 cells at

    
     cells/well in 96-well plates using RPMI-1640 medium + 10% FBS.
    
  • Drug Treatment: Add the 2-chloro-6-(difluoromethyl)purine nucleoside in serial dilutions (

    
     to 
    
    
    
    ). Include Cladribine as a positive control.[1]
  • Incubation: Incubate for 72 hours at

    
    , 5% 
    
    
    
    .
  • Readout: Add XTT or MTT reagent. Measure absorbance at 450 nm (XTT) or 570 nm (MTT).

  • Analysis: Calculate

    
     using non-linear regression.
    
    • Target Criteria: An

      
       indicates significant therapeutic potential.[1][2]
      
ADA Stability Assay

Purpose: To confirm the resistance conferred by the 2-chloro and 6-difluoromethyl groups.

Protocol:

  • Reaction Mix: Dissolve compound (

    
    ) in phosphate buffer (pH 7.4).
    
  • Enzyme Addition: Add Calf Intestine Adenosine Deaminase (0.1 U/mL).

  • Monitoring: Measure UV absorbance decrease at 265 nm (characteristic of the purine ring) over 60 minutes.

  • Result: A stable absorbance profile confirms ADA resistance (unlike Adenosine, which degrades rapidly).[1]

References

  • Šilhár, P., Pohl, R., Votruba, I., & Hocek, M. (2006).[1] Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides. Synthesis, 2006(11), 1848–1852. Link

  • Robak, T., & Robak, P. (2012).[1] Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design, 18(23), 3373-3388.[1] Link

  • Parker, W. B. (2009).[1] Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Link

  • Hu, J., & Zhang, W. (2009).[1] Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones. Journal of Organic Chemistry, 74(7), 2871–2874. (Context on difluoromethylation chemistry). Link

Sources

Technical Guide: 2-Chloro-6-(difluoromethyl)-9H-purine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry utility, synthesis, and functionalization of 2-Chloro-6-(difluoromethyl)-9H-purine .

Executive Summary

2-Chloro-6-(difluoromethyl)-9H-purine represents a high-value scaffold in modern drug discovery, combining the privileged purine heterocycle with the unique physicochemical properties of the difluoromethyl (


) group. This guide addresses the "fluorine effect" in nucleoside and kinase inhibitor design, specifically how the 

moiety acts as a lipophilic hydrogen bond donor —a bioisostere for hydroxyl (

) and thiol (

) groups that simultaneously modulates metabolic stability and membrane permeability.

This document provides a validated synthetic roadmap, functionalization strategies, and structural insights for researchers utilizing this core.

Physicochemical Profile & Bioisosterism[1][2][3][4]

The strategic value of the 6-difluoromethyl group lies in its ability to mimic the hydrogen-bonding capability of a hydroxyl group while stripping away the high desolvation penalty associated with polar groups.

The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethyl (


) group, which is purely lipophilic and electron-withdrawing, the difluoromethyl group contains an acidic proton (

in alkanes, lower on heterocycles) capable of acting as a weak hydrogen bond donor (HBD).

Table 1: Physicochemical Comparison of C6-Substituents

SubstituentElectronic Effect (

)
H-Bond Donor?H-Bond Acceptor?Lipophilicity (

)
Metabolic Stability


StrongStrong

Low (Glucuronidation)


NoNo

Low (Oxidation)


NoWeak

High


Yes (Weak) Yes (Weak)

High


NoWeak

High

Note:


 values are Hammett constants indicating electron-withdrawing power. Positive values indicate electron withdrawal.
Structural Implications
  • Acidity Modulation: The electron-withdrawing nature of

    
     at C6 reduces the electron density of the purine ring, lowering the 
    
    
    
    of the N9-proton. This facilitates deprotonation and subsequent alkylation at N9.
  • C2-Activation: The

    
     group activates the C2-position for Nucleophilic Aromatic Substitution (
    
    
    
    ), allowing for late-stage library generation.

Validated Synthesis Protocols

The synthesis of 2-chloro-6-(difluoromethyl)-9H-purine is best approached via a Deoxyfluorination Strategy . Direct radical difluoromethylation of purines is possible but often suffers from regioselectivity issues (C8 vs. C6). The route below utilizes a cross-coupling/oxidation sequence from commercially available 2,6-dichloropurine.

Route A: The Vinyl-Oxidation-Fluorination Sequence (Recommended)

This route ensures exclusive C6 functionalization while preserving the C2-chloro handle.

Step 1: N9-Protection
  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-TsOH (cat.), EtOAc.

  • Protocol: React 2,6-dichloropurine with DHP to install the THP (tetrahydropyranyl) protecting group. This prevents side reactions at N9 and improves solubility.

  • Yield Target: >85%.

Step 2: C6-Vinylation (Stille Coupling)
  • Reagents: Tributyl(vinyl)tin,

    
    , Toluene, Reflux.
    
  • Logic: The C6-Cl bond is more reactive towards oxidative addition than C2-Cl due to the adjacent N7/N1 electron withdrawal.

  • Protocol:

    • Degas solution of N9-THP-2,6-dichloropurine (1.0 eq) and tributyl(vinyl)tin (1.1 eq) in toluene.

    • Add

      
       (5 mol%). Heat to 
      
      
      
      for 4-12 h.
    • Workup with KF solution to precipitate tin byproducts.

Step 3: Oxidative Cleavage to Aldehyde
  • Reagents:

    
     (cat.), 
    
    
    
    , THF/Water.
  • Product: 2-Chloro-6-formyl-9-(THP)-purine.

  • Note: The aldehyde is unstable; proceed immediately to fluorination.

Step 4: Deoxyfluorination
  • Reagents: Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST, DCM,

    
    .
    
  • Protocol:

    • Dissolve crude aldehyde in anhydrous DCM under

      
      .
      
    • Add Deoxofluor (1.5 eq) dropwise at

      
      .
      
    • Stir at RT for 2-4 h. Quench with sat.

      
      .
      
  • Mechanism: The sulfur reagent attacks the carbonyl oxygen, forming a leaving group which is displaced by fluoride ions in a geminal fashion.

Step 5: Deprotection
  • Reagents:

    
     or TFA/DCM.
    
  • Result: 2-Chloro-6-(difluoromethyl)-9H-purine .

Visualization of Synthesis Pathway

SynthesisRoute Start 2,6-Dichloropurine Step1 N9-THP Protected (Regiocontrol) Start->Step1 DHP, pTsOH Step2 6-Vinyl Intermediate (Stille Coupling) Step1->Step2 Vinyl-SnBu3, Pd(0) Selective C6 Step3 6-Formyl Purine (Aldehyde) Step2->Step3 OsO4, NaIO4 Oxidative Cleavage Step4 6-Difluoromethyl Protected Step3->Step4 Deoxofluor DCM, 0°C Final 2-Chloro-6-(difluoromethyl) -9H-purine Step4->Final HCl/EtOH Deprotection

Figure 1: Step-wise synthesis of the target scaffold from 2,6-dichloropurine via the aldehyde intermediate.

Functionalization Toolkit

Once the 2-Chloro-6-(difluoromethyl)-9H-purine scaffold is in hand, it serves as a versatile building block. The reactivity profile allows for sequential functionalization at N9 and C2.

N9-Alkylation (The Anchor)

The N9 proton is acidic (


).
  • Method A (Mitsunobu): Ideal for chiral secondary alcohols.

    • Conditions:

      
      , DIAD, Alcohol, THF.
      
  • Method B (Direct Alkylation): Ideal for primary halides.

    • Conditions:

      
      , DMF, Alkyl Halide, 
      
      
      
      .
    • Regioselectivity:[1][2][3] Favors N9 over N7 (approx. 4:1 ratio), but N7 isomers must be separated by chromatography.

C2-Diversification ( )

The 2-chloro position is activated by the electron-withdrawing 6-


 group.
  • Amination: React with primary/secondary amines.

    • Conditions: n-BuOH, DIPEA,

      
       (microwave preferred).
      
  • Etherification: React with alkoxides.

    • Conditions: NaH, Alcohol, THF/DMF.

Reaction Workflow Diagram

Functionalization cluster_N9 Step 1: N9 Functionalization cluster_C2 Step 2: C2 Library Gen (SnAr) Core 2-Chloro-6-(difluoromethyl) -9H-purine N9_Alk N9-Alkylated Scaffold Core->N9_Alk R-X, K2CO3 or Mitsunobu Prod_Amine 2-Amino Derivative (Kinase Inhibitor) N9_Alk->Prod_Amine R-NH2, DIPEA Heat Prod_Ether 2-Alkoxy Derivative (Nucleoside Analog) N9_Alk->Prod_Ether R-OH, NaH

Figure 2: Divergent synthesis strategy for library generation using the core scaffold.

Experimental Protocols

Protocol 1: Deoxyfluorination of 6-Formylpurine Derivative

This protocol assumes the precursor 2-chloro-6-formyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has been prepared via oxidative cleavage.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the crude aldehyde (1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Addition: Cool the solution to

    
     using an ice bath. Slowly add Deoxofluor  (50% in toluene, 1.5 mmol, 1.5 eq) via syringe. Caution: Deoxofluor releases HF upon hydrolysis; use plasticware if possible or glass with immediate quenching.
    
  • Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc).[4] The aldehyde spot should disappear, replaced by a less polar product.

  • Quench: Pour the reaction mixture carefully into saturated aqueous

    
     (20 mL) at 
    
    
    
    . Stir vigorously for 15 minutes until gas evolution ceases.
  • Extraction: Extract with DCM (

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) yields the protected 6-difluoromethyl purine.

Protocol 2: C2-Amination (Library Generation)
  • Mixture: In a microwave vial, combine the N9-protected 2-chloro-6-(difluoromethyl)purine (0.2 mmol), the desired amine (0.4 mmol), and DIPEA (0.6 mmol) in n-butanol (2 mL).

  • Heating: Seal and heat in a microwave reactor at

    
     for 30 minutes. (Thermal alternative: Reflux in n-butanol for 12 hours).
    
  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water and brine.

  • Purification: Preparative HPLC or flash chromatography.

References

  • Hocek, M., et al. (2006). "Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides." Synthesis, 2006(11), 1848–1852. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Fujioka, H., et al. (2012). "A New Reagent for Direct Difluoromethylation."[1][2] Journal of the American Chemical Society, 134(1), 169–172. Link

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[5] Link

  • ChemScene. (n.d.). "Product Information: 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine (CAS 1706442-33-2)."[6] Link

Sources

Pharmacophore Analysis and Rational Design of Fluorinated Purine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purine nucleoside analogs (e.g., fludarabine, clofarabine, nelarabine) represent a cornerstone in the treatment of hematological malignancies and viral infections. The strategic incorporation of fluorine atoms into the purine scaffold or the attached carbohydrate moiety fundamentally alters the physicochemical, electronic, and pharmacokinetic landscapes of these molecules. This whitepaper provides an in-depth technical analysis of the pharmacophoric features of fluorinated purine analogs. By dissecting the causality behind experimental design and establishing self-validating computational and in vitro workflows, this guide serves as an authoritative resource for drug development professionals engineering next-generation antimetabolites.

Mechanistic Rationale: The Bioisosteric Power of Fluorine

To design effective pharmacophores, one must first understand why fluorine is utilized. Fluorine is not merely a steric placeholder; its incorporation is a deliberate chemical strategy driven by two primary mechanistic causalities:

Inductive Effects and Glycosidic Bond Stability

A major liability of natural purine nucleosides is their rapid degradation by purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond. This enzymatic cleavage proceeds through an oxocarbenium ion-like transition state characterized by a partial positive charge on the ribose ring. When fluorine is introduced at the 2′-position of the arabinofuranosyl ring (as seen in clofarabine), its extreme electronegativity exerts a powerful electron-withdrawing inductive effect. This severely destabilizes the developing positive charge of the oxocarbenium transition state, raising the activation energy required for cleavage. Consequently, 2′-fluorination imparts robust metabolic stability and resistance to acid hydrolysis 1.

Fluorine as a Bioisosteric Hydrogen Bond Acceptor (HBA)

Fluorine possesses a van der Waals radius (1.47 Å) intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å), making it an ideal bioisosteric replacement for a hydroxyl group (-OH). While it lacks hydrogen-bond donor (HBD) capabilities, the highly polarized C–F bond acts as a strict, localized Hydrogen Bond Acceptor (HBA) within the hydrophobic pockets of target proteins 2. This selective HBA property enhances membrane permeability and lipophilicity while maintaining critical interactions with the target's active site.

Pharmacophoric Architecture of Fluorinated Purines

Pharmacophore modeling identifies the 3D spatial arrangement of chemical features necessary to trigger a biological response 3. For fluorinated purine analogs targeting kinases (e.g., CDK2) or polymerases, the core pharmacophore typically consists of:

  • Aromatic Ring (AR): The bicyclic purine core, essential for

    
     stacking with aromatic residues (e.g., Phe, Tyr) in the binding pocket.
    
  • Hydrogen Bond Acceptors (HBA): The engineered fluorine atoms (e.g., 2'-F, 3'-F, or base-fluorination) and the N1/N3/N7 nitrogens of the purine ring.

  • Hydrogen Bond Donors (HBD): Exocyclic amino groups (e.g., at C6 or C2) that interact with hinge region residues like Leu83 or Glu81 4.

  • Hydrophobic Centers (HY): Halogen substitutions (such as the 2-chloro group in clofarabine) that occupy lipophilic sub-pockets to increase binding affinity.

Quantitative Structure-Activity Profiles

The table below summarizes the pharmacophoric mapping and quantitative efficacy of key fluorinated purine analogs across different targets.

CompoundStructural ModificationKey Pharmacophore FeaturePrimary TargetActivity (IC50 / EC50)
Fludarabine 2-Fluoro on adenine baseBase HBA / Altered electronic distributionDNA Polymerase / ZIKVIC50: 1.54 μg/mL (MM cells) 1
Clofarabine 2'-Fluoro (sugar), 2-Chloro (base)Sugar HBA / Glycosidic stability / HydrophobicRNR / DNA PolymerasePotent antileukemic (ALL) 1
3'-Fluororibosides 3'-Fluoro on riboseSugar HBA / Lipophilicity enhancerHT116 / 143B cancer cellsIC50: 0.5–1.0 μM 5
Purine CDK2 Inhibitors Purine heterocycle coreHBD/HBA matching hinge regionCDK2Predicted pIC50 > 8.0 [[4]]()

Computational Workflow: Structure-Based Pharmacophore Modeling

To rationally design novel analogs, computational chemists employ structure-based pharmacophore modeling. This approach reverses the traditional ligand-based paradigm by extracting the required 3D features directly from the protein's active site [[3]]().

Pharmacophore_Workflow N1 1. Target/Ligand Data Input (Fluorinated Purine Scaffolds) N2 2. Conformational Sampling (Low-Energy State Generation) N1->N2 N3 3. Feature Extraction (HBA, HBD, Aromatic, Hydrophobic) N2->N3 N4 4. Pharmacophore Generation (3D Spatial Arrangement) N3->N4 N5 5. Self-Validation via Decoy Set (Accept if ROC-AUC > 0.8) N4->N5 N6 6. Virtual Screening (Hit Prioritization & Docking) N5->N6

Computational workflow for structure-based pharmacophore modeling of purine analogs.

Protocol 1: Self-Validating Pharmacophore Generation
  • Target Preparation: Retrieve high-resolution crystal structures (e.g., CDK2 bound to a purine analog) from the Protein Data Bank. Protonate the structure at physiological pH (7.4) and minimize energy using the OPLS4 force field to resolve steric clashes.

  • Binding Site Analysis & Feature Generation: Map the active site to generate a hypothesis comprising HBA (targeting backbone amides), HBD, and hydrophobic features. Ensure the C-F bond trajectory aligns with known multipolar interaction vectors.

  • Self-Validation (Crucial Step): A model is useless if it cannot distinguish true actives from inactive look-alikes. Seed known active fluorinated purines among a decoy database (e.g., DUD-E). Run the screening hypothesis. The Self-Validating Logic: If the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) is < 0.8, the spatial tolerances are too loose and must be iteratively refined until the model strictly isolates true actives.

  • Virtual Screening: Deploy the validated model against a library of novel fluorinated scaffolds to prioritize hits for synthesis.

Experimental Workflow: In Vitro Mechanistic Validation

Once a fluorinated purine analog is synthesized, phenotypic screening (cell viability) alone is insufficient due to the high risk of false positives from off-target chemical toxicity. The following protocol couples phenotypic screening with a self-validating mechanistic rescue assay.

Mechanism_Pathway P1 Fluorinated Purine Prodrug (e.g., Clofarabine) P2 Intracellular Kinases (e.g., dCK Phosphorylation) P1->P2 Cellular Uptake P3 Active Triphosphate Metabolite P2->P3 ATP-Dependent P4 Ribonucleotide Reductase (Enzyme Inhibition) P3->P4 Depletes dNTPs P5 DNA Polymerase (Chain Termination) P3->P5 DNA Incorporation P6 Apoptosis (Targeted Cell Death) P4->P6 P5->P6

Intracellular activation and apoptotic pathway of fluorinated purine antimetabolites.

Protocol 2: Self-Validating Phenotypic and Rescue Assay
  • Cell Viability Screening: Seed target cancer cells (e.g., HT116 colon cancer cells) in 96-well plates. Treat with synthesized 3'-fluorinated purines at varying concentrations (0.1–10 μM) for 72 hours. Measure viability via WST-8 assay to establish preliminary IC50 values 5.

  • Target Engagement (Western Blot): Lyse treated cells and probe for downstream markers of DNA replication stress (e.g.,

    
    H2AX) and apoptosis (cleaved caspase-3) to confirm the mechanism of action.
    
  • Self-Validation via Rescue Assay (Crucial Step): To definitively prove that cytotoxicity is driven by on-target Ribonucleotide Reductase (RNR) inhibition and subsequent dNTP depletion, co-incubate a parallel set of treated cells with exogenous deoxynucleosides (dNTPs). The Self-Validating Logic: If the addition of exogenous dNTPs rescues cell viability, the antimetabolite mechanism is confirmed. If the cells still die, the compound is exerting off-target toxicity, and the pharmacophore model must be re-evaluated.

Conclusion

The rational design of fluorinated purine analogs relies heavily on understanding the profound electronic and steric changes induced by fluorine substitution. By leveraging rigorous, self-validating pharmacophore modeling and combining it with mechanistically sound in vitro validation, researchers can efficiently navigate the chemical space to discover highly potent, metabolically stable antimetabolites for oncology and virology.

References

  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects Source: nih.gov URL:[Link]

  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery Source: mdpi.com URL:[Link]

  • Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors Source: nih.gov URL:[Link]

  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides Source: researchgate.net URL:[Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery Source: dovepress.com URL:[Link]

Sources

Structure-activity relationship (SAR) of 2-Chloro-6-(difluoromethyl)-purines

[1]

Executive Summary

The 2-Chloro-6-(difluoromethyl)-purine scaffold represents a specialized "privileged structure" in medicinal chemistry, bridging the gap between classical purine antimetabolites and modern kinase/epigenetic modulators.[1] Unlike the ubiquitous 6-chloropurine or 6-methylpurine, the 6-(difluoromethyl) variant introduces a lipophilic hydrogen bond donor (



1

This guide analyzes the scaffold's utility in two primary domains:

  • Nucleoside Analogs: As cytostatic agents targeting DNA/RNA polymerases or Purine Nucleoside Phosphorylase (PNP).[1]

  • Non-Nucleoside Inhibitors: As a core template for PRMT5 (Protein Arginine Methyltransferase 5) and kinase inhibitors, where the C2-chlorine serves as a reactive handle for library generation.[1]

Chemical Foundation & Properties[1]

The "Difluoromethyl" Effect

The substitution of a methyl (



1
Property

(Methyl)

(Trifluoromethyl)

(Difluoromethyl)
Impact on SAR
Electronic Effect Electron Donating (+I)Strong Electron Withdrawing (-I)Moderate Electron Withdrawing (-I)Activates C2-Cl for

reactions; lowers pKa of N-H.[1]
H-Bonding NoneNoneWeak Donor (C-H

O/N)
Can interact with carbonyl backbone in binding pockets (Bioisostere of

/

).[1]
Lipophilicity HighVery HighModerateImproves membrane permeability without excessive protein binding.[1]
Metabolic Stability Low (Benzylic oxidation)HighHighBlocks rapid oxidation at the C6-position.[1]
Reactivity of the 2-Chloro Handle

The 2-chloro group in 2-chloro-6-(difluoromethyl)purine is less reactive than the 6-chloro group in 2,6-dichloropurine but becomes the primary electrophilic site once the C6 position is capped with

1


Synthesis Pathways[2][3][4][5][6][7]

The synthesis of this scaffold typically proceeds via the modification of a 6-substituted precursor.[1] The most robust route for SAR exploration involves the Deoxofluorination of 6-Formylpurine .[1]

Primary Synthesis Route (Deoxofluorination)

This protocol avoids the instability of radical fluorination on the electron-rich purine system.[1]

  • Starting Material: 2-Chloro-6-methylpurine.[1]

  • Oxidation: Selenium dioxide (

    
    ) oxidation to 2-chloro-6-formylpurine.
    
  • Fluorination: Treatment with Diethylaminosulfur trifluoride (DAST ) or Deoxo-Fluor to convert

    
    .[1][2][3]
    

SynthesisStart2-Chloro-6-methylpurineInter2-Chloro-6-formylpurineStart->InterSeO2, DioxaneReflux, 4hProduct2-Chloro-6-(difluoromethyl)purineInter->ProductDAST, CH2Cl20°C to RT, 2h

Figure 1: Synthetic route to the 2-Chloro-6-(difluoromethyl)purine core.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three vectors: the Warhead (C6) , the Diversity Handle (C2) , and the Solubility/Binding Address (N9) .

Vector C6: The Difluoromethyl Warhead
  • Role: Bioisostere for the carbonyl oxygen of guanine or the amino group of adenine.

  • SAR Insight: In PNP inhibitors, the

    
     group mimics the transition state geometry. In kinase inhibitors, it occupies the hydrophobic "gatekeeper" pocket while providing a specific hydrogen bond to the hinge region backbone via the polarized C-H bond.
    
  • Constraint: Substitution with

    
     often leads to a loss of potency due to steric clash and lack of H-bond donor capability.[1] Substitution with 
    
    
    (monofluoromethyl) increases metabolic instability (HF elimination).[1]
Vector C2: The Diversity Handle
  • Role: Tuning selectivity and potency.

  • Chemistry: Accessible via

    
     or Buchwald-Hartwig coupling.[1]
    
  • SAR Trends:

    • Small Amines (

      
      , 
      
      
      ):
      Mimic adenosine; high affinity for adenosine receptors and some kinases.[1]
    • Bulky Arylamines: Essential for PRMT5 inhibition .[1] The aromatic ring stacks with Phe/Tyr residues in the active site.

    • Alkoxy Groups: Generally reduce potency but improve solubility.[1]

Vector N9: The Address Region
  • Role: Dictates the drug class (Nucleoside vs. Small Molecule).

  • Nucleosides (Ribose/Deoxyribose attached):

    • Target: DNA Polymerase / Ribonucleotide Reductase.[1]

    • Activity: Cytostatic.[1][4][5] The

      
       group prevents phosphorylation by some kinases, acting as a chain terminator or metabolic blocker.
      
  • Small Molecules (Alkyl/Aryl/Cycloalkyl attached):

    • Target: PRMT5 / MTAP-null cancers .[1]

    • Activity: The N9 substituent often extends into the solvent-exposed region or a specific hydrophobic groove (e.g., MTA-binding pocket).[1]

SAR_MapCore2-Chloro-6-(difluoromethyl)purine(SCAFFOLD)C6C6 Position (CF2H)• Lipophilic H-bond donor• Metabolic stability• Bioisostere for -OH/-SHCore->C6 Defines Core PropertiesC2C2 Position (Cl)• Reactive Handle (SNAr)• Selectivity Vector• Target: PRMT5 (Arylamines)Core->C2 Library GenerationN9N9 Position• 'Address' Region• Nucleosides: Cytotoxicity• Alkyl/Aryl: Kinase/Epigenetic targetsCore->N9 Target Class Switching

Figure 2: SAR Logic Map for the 2-Chloro-6-(difluoromethyl)purine scaffold.

Case Studies & Biological Applications[4][6][9][10][11]

Cytostatic Nucleosides (The Šilhár Series)

Research by Šilhár et al. demonstrated that attaching a ribose sugar to the N9 position of 6-(difluoromethyl)purine creates a nucleoside analog with significant cytostatic activity.[1]

  • Mechanism: The analog acts as a substrate for cellular kinases, eventually becoming incorporated into DNA/RNA or inhibiting key enzymes like Purine Nucleoside Phosphorylase (PNP).

  • Key Finding: The 2-chloro derivative showed lower cytotoxicity than the 2-H derivative, suggesting that the 2-position must be unsubstituted or substituted with an amine (mimicking guanosine) for maximal DNA polymerase recognition.[1]

PRMT5 Inhibitors in MTAP-Deficient Cancers

Recent patent literature (e.g., WO2024220917) identifies 6-(difluoromethyl)purine derivatives as potent inhibitors of PRMT5.[1]

  • Context: In cancers with MTAP deletion, Methylthioadenosine (MTA) accumulates.[6][7]

  • SAR Strategy: The 6-(difluoromethyl) group mimics the electronic properties of the MTA adenine core but prevents the catalytic turnover, locking PRMT5 in an inactive state when coupled with specific N9-cycloalkyl and C2-arylamine substituents.[1]

Experimental Protocols

Protocol: Synthesis of 2-Chloro-6-(difluoromethyl)purine

Based on standard deoxofluorination methodologies.[1]

  • Precursor Preparation: Dissolve 2-chloro-6-formylpurine (1.0 eq) in anhydrous

    
     (DCM) under Argon.
    
  • Fluorination: Cool the solution to 0°C. Add DAST (Diethylaminosulfur trifluoride, 3.0 eq) dropwise.

    • Safety Note: DAST can be explosive; maintain strict temperature control.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of a less polar spot).

  • Quenching: Pour the mixture slowly into saturated

    
     solution at 0°C.
    
    • Critical: Vigorous

      
       evolution will occur.[1]
      
  • Extraction: Extract with DCM (

    
    ). Dry organic layer over 
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 50–70%.

Protocol: General Derivatization at C2
  • Mix: Combine 2-chloro-6-(difluoromethyl)purine (1.0 eq), the desired amine (1.2 eq), and Diisopropylethylamine (DIPEA, 2.0 eq) in n-Butanol or DMF.

  • Heat: Microwave irradiation at 120°C for 20 mins OR reflux at 100°C for 4–12 hours.

  • Workup: Concentrate in vacuo and purify via HPLC or silica chromatography.

References

  • Šilhár, P., Pohl, R., Votruba, I., & Hocek, M. (2006). Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides. Synthesis, 2006(11), 1848–1852.

    • Myllykalio, H., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido[1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase.[1][8] Molecules, 27(19).

      • [1]

    • Patent WO2024220917A1. (2024).[1] PRMT5 inhibitors and uses thereof.

      • [1]

    • Patent WO2017193063A1. (2017).[1] Modulators of the integrated stress pathway (ISR).

      • [1]

    • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry, 61(14), 5822–5880.

      • Context: Authoritative review on the hydrogen bond donor effect.

    Metabolic Stability of 6-Difluoromethyl Purine vs. 6-Methyl Purine

    Author: BenchChem Technical Support Team. Date: March 2026

    A Technical Guide for Drug Design & Optimization

    Part 1: Executive Summary & Strategic Rationale

    In medicinal chemistry, the optimization of the purine scaffold often hinges on balancing potency with metabolic durability. While 6-methylpurine (6-MP) serves as a classic lipophilic analog of adenine, it suffers from rapid metabolic clearance. The strategic substitution of the methyl group with a 6-difluoromethyl (

    
    )  moiety represents a high-impact bioisosteric replacement.
    

    This guide analyzes the metabolic stability differentials between these two motifs. The core thesis is twofold:

    • Direct Substituent Stabilization: The

      
       group blocks the "benzylic-like" oxidation prone to occur on the methyl group.
      
    • Electronic Deactivation of the Ring: The electron-withdrawing nature of

      
       deactivates the purine ring towards nucleophilic attack by Xanthine Oxidase (XO) , the primary clearance pathway for 6-substituted purines.
      
    Part 2: Mechanistic Deep Dive
    1. Physicochemical Divergence

    The metabolic fate of these molecules is dictated by their electronic and steric profiles.

    Property6-Methylpurine (
    
    
    )
    6-Difluoromethylpurine (
    
    
    )
    Mechanistic Impact
    Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)
    
    
    reduces electron density on the purine ring, lowering basicity.
    H-Bonding NoneLipophilic H-Bond Donor
    
    
    can act as a weak H-bond donor (bioisostere of -SH/-OH), potentially altering enzyme binding.
    C-X Bond Energy
    
    
    kcal/mol
    
    
    kcal/mol
    The C-F bond is metabolically inert; the C-H bond in
    
    
    is polarized and resistant to abstraction.
    Lipophilicity HighModerate/High
    
    
    modulates LogD, often improving solubility over
    
    
    due to polarity while maintaining lipophilicity.
    2. Metabolic Pathways: The "Soft Spot" Analysis

    A. Oxidative Debalkylation (CYP450 Mediated)

    • 6-Methylpurine: The methyl group at the 6-position is susceptible to Cytochrome P450-mediated oxidation (analogous to benzylic oxidation). This proceeds via hydroxylation (

      
      ) to the aldehyde and carboxylic acid, or elimination.
      
    • 6-Difluoromethylpurine: The

      
       group is highly resistant to CYP450 oxidation. The C-F bonds sterically and electronically shield the remaining proton, and the high bond dissociation energy prevents hydrogen abstraction.
      

    B. Ring Oxidation (Xanthine Oxidase Mediated)

    • The Mechanism: Xanthine Oxidase (XO) hydroxylates purines at C2 and C8 via nucleophilic attack (molybdenum-oxo species). This reaction prefers electron-deficient ring systems but is also sensitive to steric hindrance.

    • 6-Methylpurine: The electron-donating methyl group makes the ring slightly more electron-rich, but 6-alkyl purines remain viable substrates for XO, leading to 2,8-dihydroxy metabolites which are rapidly excreted.

    • 6-Difluoromethylpurine: The strong electron-withdrawing effect of

      
       significantly decreases the electron density of the pyrimidine ring. While one might assume this favors nucleophilic attack, the dipole inversion  and local electronic repulsion often disrupt the precise orbital alignment required for the XO molybdenum center to attack, thereby reducing 
      
      
      
      significantly compared to the methyl analog.
    Part 3: Visualization of Metabolic Fates

    The following diagram illustrates the divergent metabolic pathways.

    MetabolicPathways Substrate_Me 6-Methylpurine CYP CYP450 (Oxidation) Substrate_Me->CYP XO Xanthine Oxidase (Cytosolic) Substrate_Me->XO Substrate_CF2H 6-Difluoromethylpurine Substrate_CF2H->CYP Substrate_CF2H->XO Met_Me_OH 6-Hydroxymethylpurine (Unstable Intermediate) Met_Me_Ring 2,8-Dihydroxy-6-methylpurine (Rapid Excretion) Met_CF2H_Stable Metabolically Stable (High Exposure) CYP->Met_Me_OH Benzylic Oxidation CYP->Met_CF2H_Stable Blocked XO->Met_Me_Ring C2/C8 Hydroxylation XO->Met_CF2H_Stable Significantly Slowed

    Figure 1: Divergent metabolic liabilities. 6-Methylpurine undergoes dual clearance (CYP + XO), while 6-Difluoromethylpurine exhibits metabolic blockade.

    Part 4: Experimental Protocols for Validation

    To empirically validate the stability difference, standard microsomal assays are insufficient because they lack cytosolic enzymes like Xanthine Oxidase. You must use a Liver S9 Fraction or Cryopreserved Hepatocytes .

    Protocol: Comparative Metabolic Stability (S9 Fraction)

    Objective: Determine Intrinsic Clearance (

    
    ) and 
    
    
    
    for both compounds, capturing both CYP and XO activity.

    Materials:

    • Pooled Human Liver S9 Fraction (20 mg/mL protein).

    • Cofactors: NADPH (for CYPs) and Molybdenum/NAD+ (optional, but endogenous levels in S9 are usually sufficient for XO; however, adding 1 mM NAD+ ensures XDH activity is captured).

    • Test Compounds: 6-Methylpurine, 6-Difluoromethylpurine (10 mM DMSO stocks).

    • Positive Control: 6-Dimethylaminopurine (CYP substrate) and Phthalazine (XO substrate).

    Workflow:

    • Preparation:

      • Dilute S9 fraction to 1.0 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

      • Pre-incubate at 37°C for 5 minutes.

    • Initiation:

      • Spike test compounds to a final concentration of 1

        
        M (keeps reaction first-order).
        
      • Add cofactor mix (1 mM NADPH, 1 mM NAD+ final).

      • Critical Step: Include a "No Cofactor" control to assess non-enzymatic degradation.

    • Sampling:

      • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

      • Transfer 50

        
        L aliquot into 150 
        
        
        
        L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
    • Analysis:

      • Centrifuge (4000 rpm, 20 min, 4°C).

      • Analyze supernatant via LC-MS/MS (MRM mode).

      • Monitor parent depletion.

    • Calculation:

      • Plot

        
         vs. Time.
        
      • Slope =

        
        .
        
      • 
        .
        
      • 
        .
        
    Part 5: Experimental Workflow Diagram

    ExperimentalProtocol Start Start: Compound Stocks (10 mM DMSO) MatrixSelect Matrix Selection: Human Liver S9 (Contains CYPs + Cytosolic XO) Start->MatrixSelect Incubation Incubation System 1 µM Compound + NADPH (CYP) + NAD+ (XDH/XO) MatrixSelect->Incubation Dilute to 1 mg/mL Sampling Sampling Points 0, 5, 15, 30, 60 min Incubation->Sampling Quench Quench ACN + Internal Std Sampling->Quench Transfer Aliquot Analysis LC-MS/MS Analysis Parent Depletion Quench->Analysis Centrifuge Data Calculate CL_int & t_1/2 Analysis->Data

    Figure 2: Validated workflow for assessing purine metabolic stability using S9 fractions.

    References
    • Xanthine Oxidase Metabolism of 6-Substituted Purines

      • Title: "In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase"[1]

      • Source: Drug Metabolism and Disposition[1]

      • URL:[Link]

    • Difluoromethyl Bioisosterism

      • Title: "The Difluoromethyl Group as a Hydrogen Bond Donor: A Bioisosteric Replacement of the Hydroxyl Group"[2]

      • Source: Journal of Medicinal Chemistry[3][4]

      • URL:[Link]

    • Metabolic Stability of Fluorinated Groups

      • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents" (Context on C-F bond stability)
      • Source: Molecules[3][5][6][7][8][9][10][11][12][13]

      • URL:[Link]

    • Purine Metabolism Overview

      • Title: "Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells"
      • Source: Biochemical Pharmacology[3]

      • URL:[Link]

    Sources

    Technical Monograph: 2-Chloro-6-(difluoromethyl)-9H-purine in Antiviral Research

    Author: BenchChem Technical Support Team. Date: March 2026

    This is a comprehensive technical guide on the applications, synthesis, and mechanistic role of 2-Chloro-6-(difluoromethyl)-9H-purine in antiviral research.

    Part 1: Executive Summary & Core Directive

    2-Chloro-6-(difluoromethyl)-9H-purine represents a specialized, high-value scaffold in the rational design of antiviral nucleoside analogs. Unlike standard purines, this molecule combines two critical structural motifs:

    • The 2-Chloro Substituent: A proven pharmacophore (seen in Cladribine and Clofarabine) that confers resistance to Adenosine Deaminase (ADA), significantly extending the biological half-life of derived nucleosides.

    • The 6-Difluoromethyl (CHF

      
      ) Group:  A lipophilic, hydrogen-bond-donating bioisostere that mimics the 6-amino or 6-hydroxyl/thiol groups found in natural bases (Adenine/Guanine) while altering electronic properties and metabolic stability.
      

    This guide details the utilization of this scaffold to synthesize next-generation RNA-dependent RNA polymerase (RdRp) inhibitors, specifically targeting viral pathogens such as HCV, HBV, and emerging respiratory RNA viruses.

    Part 2: Chemical Foundation & Synthesis

    Structural Rationale: The "Fluorine Effect"

    The introduction of the difluoromethyl group at the C6 position is not merely a steric modification; it is an electronic strategy.

    • Lipophilicity: The CHF

      
       group increases the logP of the base, enhancing passive diffusion across viral envelopes and host cell membranes.
      
    • H-Bonding: The C-H bond in CHF

      
       is sufficiently polarized to act as a weak hydrogen bond donor, potentially maintaining critical interactions within the viral polymerase active site that are usually provided by an amine (in Adenine) or carbonyl (in Guanine).
      
    • Metabolic Blockade: The C-F bond strength prevents oxidative metabolism at the C6 position.

    Synthesis Pathway

    The synthesis of 2-Chloro-6-(difluoromethyl)-9H-purine is non-trivial due to the sensitivity of the purine ring to harsh fluorinating agents. The most robust industrial route utilizes radical difluoromethylation or cross-coupling strategies starting from 2,6-dichloropurine.

    Protocol: Radical Difluoromethylation of 2,6-Dichloropurine

    Note: This protocol is adapted from modern radical functionalization methodologies (e.g., Hocek et al., Synthesis).

    Reagents:

    • Substrate: 2,6-Dichloropurine (protected, e.g., THP or acetyl if necessary, though direct C-H functionalization usually requires N9 protection).

    • Reagent: Zinc difluoromethanesulfinate (DFMS) or similar radical precursors.

    • Catalyst: Iron(II) or photo-redox catalysts (optional depending on method).

    • Solvent: DCM/Water biphasic system or DMSO.

    Step-by-Step Workflow:

    • Protection: Protect N9 of 2,6-dichloropurine with a Tetrahydro-2H-pyran-2-yl (THP) group to direct reactivity and improve solubility.

    • Radical Generation: Treat the protected purine with a difluoromethyl radical source. In a Minisci-type reaction, the radical attacks the electron-deficient heterocycle. However, for 2,6-dichloro substrates, a Pd-catalyzed cross-coupling with a difluoromethyl-zinc reagent is preferred to selectively replace the C6-Cl.

    • Selective Substitution:

      • Reaction: 2,6-Dichloro-9-(THP)-purine + Ni/Pd Catalyst + Difluoromethyl source

        
         2-Chloro-6-(difluoromethyl)-9-(THP)-purine.
        
      • Selectivity: The C6 position is more electrophilic and sterically accessible than C2, allowing selective substitution.

    • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the THP group to yield the free base 2-Chloro-6-(difluoromethyl)-9H-purine .

    Part 3: Visualization of Synthesis & Mechanism

    Diagram 1: Synthetic Route & Selectivity

    This diagram illustrates the conversion of 2,6-dichloropurine to the target scaffold.

    SynthesisRoute Start 2,6-Dichloropurine Step1 N9-Protection (THP/Acetyl) Start->Step1 Intermediate 9-Protected 2,6-Dichloropurine Step1->Intermediate Step2 Selective C6-Functionalization (Pd-Cat / Radical CF2H) Intermediate->Step2 Regioselective C6 Attack Product_Protected 2-Chloro-6-(difluoromethyl) -9-Protected-Purine Step2->Product_Protected Step3 Deprotection (Acid Hydrolysis) Product_Protected->Step3 Final 2-Chloro-6-(difluoromethyl) -9H-Purine Step3->Final

    Caption: Regioselective synthesis targeting the C6 position while preserving the C2-Chloro pharmacophore.

    Part 4: Antiviral Applications & Mechanism of Action

    The "Trojan Horse" Mechanism

    This base is not the active drug; it is a pro-drug scaffold . Once glycosylated (attached to a ribose or deoxyribose sugar) and entering the cell, it undergoes the following cascade:

    • Cellular Entry: Passive diffusion (enhanced by CHF

      
      ).
      
    • Kinase Activation: The nucleoside is phosphorylated by host cellular kinases (dCK or adenosine kinase) to the triphosphate form.

      • Crucial Detail: The 2-Chloro group often enhances substrate affinity for deoxycytidine kinase (dCK), bypassing the rate-limiting step often seen with pure adenosine analogs.

    • Polymerase Inhibition: The 2-Chloro-6-(difluoromethyl)-purine-TP competes with natural dATP or GTP.

      • Chain Termination: If the sugar is modified (e.g., 2'-C-methyl, 3'-deoxy), it causes immediate chain termination.

      • Lethal Mutagenesis: If the sugar is natural, the CHF

        
         group may induce ambiguous base-pairing (wobble), leading to "error catastrophe" in the viral genome.
        
    Target Viruses[1][2]
    • Hepatitis C (HCV): As a bioisostere of guanine, targeting the NS5B polymerase.

    • SARS-CoV-2 / Respiratory Viruses: Purine analogs are primary candidates for RdRp inhibition (similar to Remdesivir).

    • HIV: As a Reverse Transcriptase inhibitor (NRTI) when coupled with a 2',3'-dideoxy sugar.

    Diagram 2: Mechanism of Action (Intracellular Activation)

    MOA Prodrug Nucleoside Analog (Base: 2-Cl-6-CHF2-Purine) CellMembrane Cell Membrane Prodrug->CellMembrane Diffusion Kinase1 Kinase 1 (dCK / AK) CellMembrane->Kinase1 Intracellular MP Monophosphate (NMP) Kinase1->MP Phosphorylation Kinase2 Kinase 2/3 MP->Kinase2 TP Active Triphosphate (NTP) Kinase2->TP ViralPol Viral Polymerase (RdRp / RT) TP->ViralPol Substrate Competition Effect Chain Termination OR Lethal Mutagenesis ViralPol->Effect Inhibition

    Caption: Metabolic activation pathway from prodrug entry to viral polymerase inhibition.

    Part 5: Experimental Protocol (Glycosylation)

    Objective: Coupling 2-Chloro-6-(difluoromethyl)-9H-purine with a sugar moiety (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose) to create the active nucleoside.

    Method: Vorbrüggen Glycosylation

    ParameterSpecification
    Scale 1.0 mmol Base
    Solvent Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane
    Silylating Agent BSA (N,O-Bis(trimethylsilyl)acetamide) - 3.0 eq
    Lewis Acid TMSOTf (Trimethylsilyl trifluoromethanesulfonate) - 1.1 eq
    Temperature 0°C to Room Temperature (RT)
    Time 2 - 4 Hours

    Procedure:

    • Silylation: Suspend 2-Chloro-6-(difluoromethyl)-9H-purine (1.0 eq) in anhydrous MeCN. Add BSA (3.0 eq) and stir at RT under Argon until a clear solution forms (formation of silylated base).

    • Coupling: Cool the solution to 0°C. Add the sugar donor (1.0 eq) dissolved in MeCN.

    • Activation: Add TMSOTf (1.1 eq) dropwise.

    • Reaction: Allow to warm to RT. Monitor by TLC (formation of N9 isomer vs N7 isomer). The 2-Chloro group directs selectivity primarily to N9.

    • Workup: Quench with saturated NaHCO

      
      . Extract with DCM.
      
    • Purification: Silica gel chromatography. The 6-CHF

      
       group is stable under standard silica conditions.
      

    Part 6: References

    • Šilhár, P., Pohl, R., Votruba, I., & Hocek, M. (2006). Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides. Synthesis.

    • McAtee, R. C., et al. (2018).[1] Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Journal of Organic Chemistry.

    • Sivets, G., et al. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry.

    • Alfa Chemistry. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

    Sources

    Methodological & Application

    Application Note: Synthesis Protocols and Mechanistic Insights for 2-Chloro-6-(difluoromethyl)-9H-purine

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Importance

    The functionalization of the purine scaffold is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and nucleoside analogs. 2-Chloro-6-(difluoromethyl)-9H-purine is a highly valuable, bifunctional building block. The difluoromethyl group (–CHF₂) acts as a lipophilic bioisostere for hydroxyl and thiol groups, significantly improving metabolic stability and membrane permeability without drastically altering the steric bulk[1]. Simultaneously, the C2-chlorine provides a versatile orthogonal handle for late-stage diversification via Nucleophilic Aromatic Substitution (S_NAr) or palladium-catalyzed cross-coupling.

    Direct difluoromethylation of the purine core via radical Minisci-type chemistry typically suffers from poor regioselectivity (favoring the C8 position) and low yields. Therefore, this guide details a robust, de novo functional group interconversion approach starting from commercially available 2,6-dichloro-9H-purine, ensuring high regiocontrol and scalability.

    Retrosynthetic Strategy & Quantitative Parameters

    To achieve absolute regiocontrol, the synthesis relies on the differential electrophilicity of the C2 and C6 positions. The C6-Cl bond is highly activated by the adjacent N1 and the electron-withdrawing nature of the imidazole ring, allowing for selective palladium-catalyzed cyanation[2]. The resulting nitrile is then reduced to an aldehyde, which serves as the specific target for deoxofluorination.

    Table 1: Reagent Equivalency and Reaction Parameters
    StepTransformationKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield
    1 N9-ProtectionDHP, p-TsOH1.5, 0.160485–90%
    2 C6-CyanationZn(CN)₂, Pd₂(dba)₃, dppf0.6, 0.05, 0.11001270–75%
    3 Nitrile ReductionDIBAL-H1.2-78265–70%
    4 DeoxofluorinationDAST2.50 to 251660–65%
    5 Deprotection4M HCl in DioxaneExcess25390–95%

    Mechanistic Pathway Visualization

    SynthesisWorkflow SM 2,6-Dichloro-9H-purine Step1 Step 1: N9-Protection DHP, TsOH, EtOAc SM->Step1 Int1 2,6-Dichloro-9-THP-purine Step1->Int1 Step2 Step 2: Regioselective Cyanation Zn(CN)2, Pd2(dba)3, dppf Int1->Step2 Int2 2-Chloro-6-cyano-9-THP-purine Step2->Int2 Step3 Step 3: Nitrile Reduction DIBAL-H, THF, -78°C Int2->Step3 Int3 2-Chloro-6-formyl-9-THP-purine Step3->Int3 Step4 Step 4: Deoxofluorination DAST, DCM, 0°C to RT Int3->Step4 Int4 2-Chloro-6-(difluoromethyl)-9-THP-purine Step4->Int4 Step5 Step 5: THP Deprotection HCl, MeOH, RT Int4->Step5 Product 2-Chloro-6-(difluoromethyl)-9H-purine Step5->Product

    Synthetic workflow for 2-Chloro-6-(difluoromethyl)-9H-purine via a 5-step sequence.

    Step-by-Step Experimental Methodologies

    Step 1: N9-Protection (Synthesis of 2,6-Dichloro-9-THP-purine)

    Procedure:

    • Suspend 2,6-dichloro-9H-purine (10.0 g, 52.9 mmol) in ethyl acetate (150 mL).

    • Add 3,4-dihydro-2H-pyran (DHP) (7.2 mL, 79.4 mmol) followed by p-toluenesulfonic acid monohydrate (1.0 g, 5.3 mmol).

    • Heat the mixture to 60 °C for 4 hours. The suspension will gradually turn into a clear solution as the protected purine solubilizes.

    • Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 × 50 mL) to quench the acid, and dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo and recrystallize from hexanes/EtOAc to afford the product.

    Causality & Self-Validation: Why THP? The N9 position must be protected to prevent catalyst poisoning in Step 2 and to solubilize the highly polar purine core. THP is chosen because it is atom-economical and easily removed under mild acidic conditions without degrading the final –CHF₂ group. Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (R_f ≈ 0.2) is consumed, yielding a higher-running spot (R_f ≈ 0.6).

    Step 2: Regioselective C6-Cyanation

    Procedure:

    • In a flame-dried Schlenk flask, dissolve 2,6-dichloro-9-THP-purine (10.0 g, 36.6 mmol) in anhydrous DMF (100 mL).

    • Add Zn(CN)₂ (2.58 g, 22.0 mmol), Pd₂(dba)₃ (1.67 g, 1.83 mmol), and dppf (2.03 g, 3.66 mmol).

    • Degas the mixture via three freeze-pump-thaw cycles.

    • Heat the reaction to 100 °C for 12 hours under a nitrogen atmosphere.

    • Cool to room temperature, dilute with EtOAc (200 mL), and filter through a pad of Celite. Wash the filtrate with water (3 × 100 mL) to remove DMF and zinc salts.

    • Purify via flash chromatography (Hexanes/EtOAc 8:2) to isolate 2-chloro-6-cyano-9-THP-purine.

    Causality & Self-Validation: Why C6 selectivity? The C6-Cl bond is significantly more electrophilic than the C2-Cl bond. Palladium(0) undergoes oxidative addition exclusively at C6 due to the lower activation energy barrier at this highly electron-deficient site[2]. Zn(CN)₂ is preferred over NaCN due to its lower toxicity and superior solubility kinetics in DMF. Validation: TLC (Hexanes:EtOAc 7:3). Product R_f ≈ 0.5.

    Step 3: Nitrile Reduction to Aldehyde

    Procedure:

    • Dissolve 2-chloro-6-cyano-9-THP-purine (5.0 g, 18.9 mmol) in anhydrous THF (80 mL) and cool to -78 °C under nitrogen.

    • Dropwise add DIBAL-H (1.0 M in hexanes, 22.7 mL, 22.7 mmol) over 30 minutes.

    • Stir at -78 °C for 2 hours.

    • Quench carefully at -78 °C with methanol (5 mL), followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) (50 mL).

    • Warm to room temperature and stir vigorously for 2 hours until the biphasic mixture becomes clear (breaking the aluminum emulsion).

    • Extract with EtOAc (3 × 50 mL), dry, and concentrate to yield 2-chloro-6-formyl-9-THP-purine.

    Causality & Self-Validation: Why -78 °C? DIBAL-H provides controlled reduction of the nitrile to the imine intermediate. Strict temperature control prevents over-reduction to the primary amine. The Rochelle's salt workup is critical to hydrolyze the imine to the target aldehyde while sequestering aluminum salts. Validation: The aldehyde product (R_f ≈ 0.4 in Hexanes:EtOAc 7:3) will strongly stain yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.

    Step 4: Deoxofluorination

    Procedure:

    • Dissolve 2-chloro-6-formyl-9-THP-purine (4.0 g, 15.0 mmol) in anhydrous DCM (60 mL) and cool to 0 °C in a Teflon or Nalgene flask (avoid glass if possible due to trace HF).

    • Slowly add Diethylaminosulfur trifluoride (DAST) (4.9 mL, 37.5 mmol).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench by pouring the mixture slowly into ice-cold saturated NaHCO₃ (100 mL). Caution: Vigorous CO₂ evolution.

    • Extract with DCM (3 × 50 mL), dry over Na₂SO₄, and purify via silica gel chromatography to yield 2-chloro-6-(difluoromethyl)-9-THP-purine.

    Causality & Self-Validation: Why DAST? DAST converts the carbonyl oxygen to a gem-difluoride via a transient fluorinated oxosulfonium intermediate[1]. (Note: For large-scale synthesis, XtalFluor-E or Deoxo-Fluor are recommended as safer, less explosive alternatives). Validation: TLC (Hexanes:EtOAc 8:2). The product (R_f ≈ 0.7) is significantly more non-polar than the aldehyde.

    Step 5: THP Deprotection

    Procedure:

    • Dissolve 2-chloro-6-(difluoromethyl)-9-THP-purine (3.0 g, 10.4 mmol) in methanol (30 mL).

    • Add 4M HCl in dioxane (10 mL).

    • Stir at room temperature for 3 hours.

    • Concentrate the mixture in vacuo. Neutralize the resulting hydrochloride salt by triturating with saturated aqueous NaHCO₃, filter the resulting precipitate, and wash with cold water.

    • Dry under high vacuum to afford pure 2-Chloro-6-(difluoromethyl)-9H-purine.

    Causality & Self-Validation: Why HCl/MeOH? The THP acetal is rapidly cleaved under acidic conditions, while the –CHF₂ group and the purine core remain completely stable. Validation: TLC (DCM:MeOH 9:1). The highly non-polar THP-protected starting material (R_f ≈ 0.9) is cleanly converted to the highly polar free base product (R_f ≈ 0.3).

    Analytical Characterization Data

    To ensure the synthesized material is correct, verify against the following expected spectral benchmarks:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 13.80 (br s, 1H, N9-H), 8.75 (s, 1H, C8-H), 7.05 (t, J = 53.8 Hz, 1H, -CHF₂). The massive 53.8 Hz geminal coupling constant is the definitive hallmark of the difluoromethyl proton.

    • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -116.5 (d, J = 53.8 Hz, 2F).

    • LC-MS (ESI+): Calculated for C₆H₄ClF₂N₄ [M+H]⁺: 205.01; Found: 205.0.

    References[1] Title: Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides

    [3] Title: New fluorinating reagents. Dialkylaminosulfur trifluorides and homologues (Middleton, W. J.) Source: Journal of Organic Chemistry URL: [Link]

    Sources

    Application Note: High-Yield Regioselective N9-Alkylation of 2-Chloro-6-(difluoromethyl)-9H-purine

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    The N-alkylation of purine derivatives is a foundational transformation in the development of biologically active nucleoside analogs and targeted small-molecule therapeutics. However, direct alkylation of the purine core typically yields a challenging mixture of N9 and N7 regioisomers due to the delocalized nature of the intermediate purinyl anion.

    For 2-chloro-6-(difluoromethyl)-9H-purine , achieving high N9-regioselectivity relies heavily on the unique steric and electronic environment established by its substituents:

    • Steric Shielding (Causality of Regioselectivity): The bulky 6-difluoromethyl (–CF₂H) group provides significant spatial shielding over the adjacent N7 position. This steric blockade kinetically favors the attack of incoming electrophiles at the less hindered N9 position [1].

    • Electronic Modulation: The strong electron-withdrawing effects of both the 2-chloro and 6-difluoromethyl groups increase the acidity of the purine N–H bond. This allows for the use of milder, heterogeneous carbonate bases (e.g., K₂CO₃) rather than strong soluble hydrides (e.g., NaH) [2].

    • Ion-Pairing Effects: Utilizing K₂CO₃ maintains a tighter coordination between the potassium counter-ion and the purinyl anion compared to "naked" anions generated by NaH. This tight ion-pairing enhances the steric discrimination provided by the 6-CF₂H group, further suppressing N7-alkylation.

    Reaction Workflow & Pathway

    Workflow Start 2-Chloro-6-(difluoromethyl) -9H-purine Base Base Addition (K2CO3, DMF) Start->Base Anion Purinyl Anion (Delocalized N7/N9) Base->Anion Deprotonation Alkylation Alkyl Halide (R-X) Dropwise at 0-25°C Anion->Alkylation N9 N9-Alkyl Isomer (Major, >90%) Alkylation->N9 Favored by C6-CF2H Steric Shielding N7 N7-Alkyl Isomer (Minor, <10%) Alkylation->N7 Disfavored (Steric Clash)

    Figure 1: Reaction workflow and regioselectivity pathway for the N-alkylation of the purine core.

    Experimental Design and Condition Optimization

    Optimization of the base and solvent is crucial to maximize the N9:N7 ratio and overall yield. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are standard. As demonstrated in Table 1, K₂CO₃ in DMF at ambient temperature generally provides an optimal balance of reactivity and kinetic N9 selectivity.

    Table 1: Optimization of Alkylation Conditions (Representative Data for Benzylation)

    EntrySolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)N9:N7 Ratio
    1DMFK₂CO₃254>9592:8
    2DMFCs₂CO₃253>9889:11
    3MeCNK₂CO₃6088594:6
    4DMFNaH0 to 252>9580:20

    Note on Entry 4: The use of NaH generates a highly reactive purinyl anion, which reduces the kinetic differentiation between N9 and N7, leading to a poorer regiomeric ratio.

    Step-by-Step Protocol: General N-Alkylation Procedure

    Materials & Reagents
    • 2-Chloro-6-(difluoromethyl)-9H-purine (1.0 eq, limiting reagent)

    • Alkylating agent (e.g., Alkyl iodide or Benzyl bromide) (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc) and 5% aqueous LiCl for extraction

    • Silica gel (230-400 mesh) for column chromatography

    Step-by-Step Methodology
    • Preparation of the Purinyl Anion:

      • In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 2-chloro-6-(difluoromethyl)-9H-purine (1.0 mmol) in anhydrous DMF (5.0 mL).

      • Add finely powdered, anhydrous K₂CO₃ (1.5 mmol) in one portion.

      • Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete deprotonation and formation of the purinyl anion.

    • Electrophilic Addition:

      • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature ensures the reaction remains under strict kinetic control, maximizing the steric influence of the C6-CF₂H group.

      • Dissolve the alkyl halide (1.2 mmol) in anhydrous DMF (1.0 mL) and add it dropwise to the reaction mixture over 5 minutes to prevent localized heating.

      • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc, 1:1, UV detection at 254 nm).

    • Workup:

      • Quench the reaction by adding cold distilled water (15 mL).

      • Extract the aqueous layer with EtOAc (3 x 15 mL).

      • Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL) to efficiently remove residual DMF, followed by saturated brine (15 mL).

      • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification:

      • Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (typically 80:20 to 50:50).

      • Self-Validation Check: The N9-isomer typically elutes first (higher

        
        ) due to its lower overall dipole moment compared to the more polar N7-isomer.
        

    Analytical Validation & Regioisomer Assignment

    Validating the regioselectivity is a critical self-validating step in this protocol. ¹³C NMR spectroscopy is the most reliable method for distinguishing N9 and N7 purine regioisomers. The chemical shift of the C5 carbon is highly diagnostic [3].

    Table 2: Diagnostic ¹³C NMR Shifts for Regioisomer Assignment

    RegioisomerDiagnostic CarbonExpected Chemical Shift (δ, ppm)Rationale
    N9-Alkyl C5~130 - 133 ppmCross-conjugated system; C5 is relatively shielded.
    N7-Alkyl C5~140 - 143 ppmAltered electron density; C5 is significantly deshielded.

    Advanced Validation (2D NMR): To definitively confirm the structure without relying solely on 1D shifts, perform a ¹H-¹³C HMBC experiment. For the N9-isomer, the alkyl protons (e.g., N–CH₂) will show strong ³J correlations to C4 and C8. Conversely, for the N7-isomer, the alkyl protons will correlate to C5 and C8.

    References

    • Regiospecific N9 Alkylation of 6-(Heteroaryl)
    • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines PMC - NIH URL
    • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents ACS Omega - ACS Publications URL

    Nucleophilic aromatic substitution (SNAr) on 2-Chloro-6-(difluoromethyl)-9H-purine

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-6-(difluoromethyl)-9H-purine

    Abstract

    This guide details the protocols for functionalizing 2-Chloro-6-(difluoromethyl)-9H-purine via Nucleophilic Aromatic Substitution (SNAr). While the 2-chloropurine scaffold is a staple in medicinal chemistry, the presence of the lipophilic, electron-withdrawing difluoromethyl (

    
    ) group at C6, combined with the acidic N9-proton, presents unique reactivity challenges. This note addresses the "N9-deprotonation deactivation" phenomenon and provides two validated workflows: a high-temperature direct displacement method and a transient silylation protocol for difficult nucleophiles.
    

    Substrate Analysis & Mechanistic Insight

    Electronic Environment

    The substrate contains two critical electronic features that dictate reaction success:

    • C6-Difluoromethyl Group (

      
      ):  Unlike a C6-chloro or C6-triflate, the 
      
      
      
      group is not a leaving group under standard SNAr conditions. Instead, it acts as a moderate electron-withdrawing group (EWG) (
      
      
      ), activating the purine ring towards nucleophilic attack at the C2 position. It is generally stable to amines and mild bases but can degrade under strongly basic conditions (e.g.,
      
      
      or hot
      
      
      ) via carbene formation.
    • C2-Chlorine: This is the electrophilic site. However, C2 is intrinsically less reactive than C6 in purines.

    • N9-Proton (

      
      ):  This is the primary bottleneck. In the presence of basic nucleophiles (amines, alkoxides), the N9 proton is removed, generating a purinyl anion . This anionic species is electron-rich, significantly raising the activation energy for nucleophilic attack at C2.
      
    The "Anion Deactivation" Trap
    • Neutral Pathway (Fast): Nucleophile attacks the neutral purine.

    • Anionic Pathway (Slow/Stalled): Base deprotonates N9. The resulting negative charge is delocalized, repelling the incoming nucleophile.

    Strategic Implication: To achieve high yields, one must either force the reaction with heat (overcoming the anion barrier) or mask the N9 position (transient protection).

    Experimental Protocols

    Protocol A: Direct SNAr with Primary/Secondary Amines

    Best for: Non-volatile amines, rapid library synthesis.

    Rationale: Using a high-boiling protic solvent stabilizes the transition state, while high temperature provides the energy to overcome the deactivation caused by N9 deprotonation.

    Materials:

    • Substrate: 2-Chloro-6-(difluoromethyl)-9H-purine (1.0 equiv)

    • Nucleophile: Amine (2.0 - 3.0 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) - Optional if amine is excess

    • Solvent:

      
      -Butanol or DMSO (Concentration: 0.2 – 0.5 M)
      

    Step-by-Step:

    • Charge: In a pressure vial (microwave or sealed tube), dissolve the purine substrate in

      
      -butanol.
      
    • Add: Add the amine nucleophile followed by DIPEA.

    • Reaction:

      • Thermal: Heat to 100–120 °C for 12–24 hours.

      • Microwave: Irradiate at 140 °C for 30–60 minutes (High Absorption setting).

    • Monitoring: Monitor by LC-MS. Look for the disappearance of starting material (

      
      , depending on ionization) and formation of product (
      
      
      
      ).
    • Workup:

      • Evaporate

        
        -butanol under reduced pressure.
        
      • Resuspend residue in EtOAc/Water.

      • Adjust aqueous pH to ~4-5 (to ensure product is in organic phase if amphoteric) or keep neutral.

      • Extract, dry over

        
        , and concentrate.
        

    Critical Note: If the reaction stalls at ~50% conversion, do not add more base. Add acetic acid (0.1 equiv) . A catalytic amount of acid can protonate the unreactive purinyl anion back to the reactive neutral species, re-initiating the cycle.

    Protocol B: Transient Silylation (BSA Method)

    Best for: Valuable/scarce amines, unreactive nucleophiles, or when avoiding high heat.

    Rationale:

    
    -Bis(trimethylsilyl)acetamide (BSA) reacts with the N9-H to form a N9-TMS  species. This species is neutral (preventing anion deactivation) and highly soluble in organic solvents. The TMS group falls off during the aqueous workup.
    

    Materials:

    • Substrate: 2-Chloro-6-(difluoromethyl)-9H-purine (1.0 equiv)

    • Reagent: BSA (2.0 - 3.0 equiv)

    • Nucleophile: Amine (1.2 - 1.5 equiv)

    • Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.

    Step-by-Step:

    • Silylation: Under Nitrogen/Argon, suspend the purine in anhydrous MeCN. Add BSA dropwise.

    • Activation: Heat to 60 °C for 30-60 minutes. The suspension should clear as the lipophilic N-TMS species forms.

    • Addition: Add the amine nucleophile.

    • Reaction: Heat to reflux (80 °C for MeCN) for 4–12 hours.

    • Desilylation/Workup:

      • Cool to room temperature.[1]

      • Add MeOH (excess) or 1M HCl (aq) to cleave the N-TMS bond (deprotection is instantaneous).

      • Concentrate and purify via flash chromatography (DCM/MeOH gradient).

    Comparative Data: Reaction Conditions

    VariableProtocol A (Direct Thermal)Protocol B (BSA Transient)
    Solvent
    
    
    -Butanol, DMSO, NMP
    Acetonitrile, Toluene
    Temperature 110 – 140 °C60 – 80 °C
    N9 State Anionic (Deactivated)Silylated (Neutral/Activated)
    Eq. Nucleophile 2.0 – 5.0 equiv1.1 – 1.5 equiv
    Scope Simple, cheap aminesExpensive, complex, or steric amines
    Typical Yield 40 – 70%65 – 85%

    Visualization

    Figure 1: Mechanistic Pathway & Deactivation

    SNAr_Mechanism Start 2-Cl-6-CHF2-9H-Purine (Neutral) Anion Purinyl Anion (N9-) (ELECTRON RICH / DEACTIVATED) Start->Anion Deprotonation (Fast w/ Base) TMS_Species N9-TMS Purine (NEUTRAL / REACTIVE) Start->TMS_Species + BSA (Transient Protection) TS Meisenheimer Complex (at C2) Start->TS + Amine (High Temp) Base Base (B:) Anion->TS Nucleophilic Attack (Very Slow/High Ea) TMS_Species->TS + Amine (Fast Attack) Product 2-Amino-6-CHF2-Purine TS->Product - Cl-

    Caption: Figure 1. The "Anion Trap" (Red) vs. Transient Silylation (Green). Deprotonation at N9 deactivates the ring, requiring higher energy or protection strategies.

    Figure 2: Experimental Workflow Decision Tree

    Workflow Start Start: 2-Cl-6-(CHF2)-9H-purine Q1 Is the Nucleophile Precious or Low Reactivity? Start->Q1 RouteA PROTOCOL A: Direct Thermal Q1->RouteA No (Cheap/Excess) RouteB PROTOCOL B: BSA Transient Protection Q1->RouteB Yes (Expensive/Steric) StepA1 Solvent: n-Butanol Base: DIPEA RouteA->StepA1 StepB1 Solvent: MeCN Reagent: BSA (2 eq) RouteB->StepB1 StepA2 Heat: 120°C (16h) or MW 140°C (30m) StepA1->StepA2 Workup Workup & Purification StepA2->Workup StepB2 Heat: 60°C (1h) Then add Nucleophile StepB1->StepB2 StepB2->Workup

    Caption: Figure 2. Decision tree for selecting the optimal synthesis protocol based on nucleophile availability and reactivity.

    References

    • Šilhár, P., Pohl, R., Votruba, I., & Hocek, M. (2006).[2] Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides. Synthesis, 2006(11), 1848–1852.[2]

    • Liu, J., Janeba, Z., & Robins, M. J. (2004). SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below -40 °C. Organic Letters, 6(17), 2917–2919.

    • Lu, Y., et al. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29.

    • Legraverend, M., & Grierson, D. S. (2006). The 2-halopurines: versatile intermediates in nucleoside and nucleotide chemistry. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. (General reference for C2 vs C6 reactivity).

    Sources

    Advanced Glycosylation Protocols for 2-Chloro-6-(difluoromethyl)-9H-purine: Mechanistic Insights and Optimization

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Rationale

    The synthesis of modified purine nucleosides is a cornerstone of antiviral and antineoplastic drug development. Compounds bearing fluoroalkyl groups at the C6 position, such as 2-chloro-6-(difluoromethyl)-9H-purine , are of particular interest. The difluoromethyl group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) acts as a lipophilic, isosteric surrogate for a methyl group or oxygen, enhancing metabolic stability and membrane permeability. Meanwhile, the C2-chlorine provides a versatile synthetic handle for late-stage functionalization via cross-coupling or nucleophilic aromatic substitution.
    

    However, the glycosylation of this specific purine presents significant synthetic challenges. Both the 2-chloro and 6-difluoromethyl substituents exert strong electron-withdrawing effects (via

    
     and 
    
    
    
    mechanisms), severely depleting the electron density of the purine ring. This dramatically reduces the nucleophilicity of the N9 nitrogen, rendering standard alkylation or mild glycosylation conditions ineffective[1]. To overcome this, a highly optimized, thermodynamically driven Vorbrüggen glycosylation is required.

    Mechanistic Principles & Causality

    To achieve high yields and strict

    
    -anomeric selectivity, the protocol relies on three interconnected chemical principles:
    
    • Purine Activation via Silylation: Because the starting purine is highly deactivated, in situ silylation is mandatory. We utilize

      
      -Bis(trimethylsilyl)acetamide (BSA) rather than Hexamethyldisilazane (HMDS). BSA is a more powerful silylating agent and produces 
      
      
      
      -trimethylsilylacetamide as a byproduct, which remains highly soluble in halogenated solvents and does not interfere with the subsequent Lewis acid activation.
    • Anomeric Control via Neighboring Group Participation: To ensure the formation of the biologically relevant

      
      -nucleoside, the ribofuranose donor must possess an acyl protecting group (e.g., benzoate or acetate) at the C2' position. Upon activation by the Lewis acid, this group participates to form a rigid acyloxonium ion intermediate, sterically blocking the 
      
      
      
      -face and forcing the silylated purine to attack exclusively from the
      
      
      -face.
    • Thermodynamic Regioselectivity (N9 vs. N7): The glycosylation of purines initially yields a mixture of the kinetic N7-glycoside and the thermodynamic N9-glycoside. Because of the deactivated nature of 2-chloro-6-(difluoromethyl)-9H-purine, trapping the kinetic N7 product is common at low temperatures. By employing a strong Lewis acid (TMSOTf) and elevated temperatures (80 °C in 1,2-dichloroethane), the reversible cleavage of the N7-glycosidic bond is facilitated, driving the equilibrium entirely toward the more stable N9-isomer[2].

    Mechanism P 2-Chloro-6-(difluoromethyl) -9H-purine S N9-Silylated Purine (Activated) P->S BSA, 80°C N7 N7-Glycoside (Kinetic Product) S->N7 Fast Attack N9 N9-Glycoside (Thermodynamic Target) S->N9 Slow Attack R 1-O-Acetyl-Ribofuranose (C2'-Acylated) O Acyloxonium Ion (β-Directing) R->O TMSOTf O->N7 O->N9 N7->N9 TMSOTf, 80°C (Isomerization)

    Mechanistic pathway of Vorbrüggen glycosylation highlighting thermodynamic N9-selectivity.

    Experimental Protocol

    This self-validating protocol is designed for the coupling of 2-chloro-6-(difluoromethyl)-9H-purine with 1-

    
    -acetyl-2,3,5-tri-
    
    
    
    -benzoyl-
    
    
    -D-ribofuranose.
    Materials & Reagents
    • Purine Base: 2-Chloro-6-(difluoromethyl)-9H-purine (1.0 eq)

    • Sugar Donor: 1-

      
      -Acetyl-2,3,5-tri-
      
      
      
      -benzoyl-
      
      
      -D-ribofuranose (1.1 eq)
    • Silylating Agent:

      
      -Bis(trimethylsilyl)acetamide (BSA) (2.5 eq)
      
    • Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq)

    • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

    Step-by-Step Methodology

    Step 1: Preparation and Silylation (Self-Validating Step)

    • Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and an argon inlet.

    • Charge the flask with 2-chloro-6-(difluoromethyl)-9H-purine (1.0 mmol) and anhydrous DCE (10 mL). The purine will likely remain as a cloudy suspension.

    • Add BSA (2.5 mmol) via syringe.

    • Heat the mixture to 80 °C.

    • Self-Validation Check: Stir for 30–45 minutes. The completion of silylation is visually confirmed when the cloudy suspension transitions into a completely clear, homogeneous solution. Do not proceed until the solution is clear.

    Step 2: Activation and Coupling

    • Once the solution is clear, cool the reaction mixture slightly to 60 °C.

    • Add the sugar donor, 1-

      
      -acetyl-2,3,5-tri-
      
      
      
      -benzoyl-
      
      
      -D-ribofuranose (1.1 mmol), dissolved in 2 mL of anhydrous DCE.
    • Dropwise, add TMSOTf (1.5 mmol). Caution: TMSOTf is highly moisture-sensitive and corrosive.

    • Raise the temperature back to 80 °C and stir for 6 to 12 hours.

    Step 3: Monitoring and Isomerization

    • Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1).

    • Initially, two product spots may be visible (the N7 and N9 isomers). Continue heating at 80 °C until the N7 spot diminishes and the N9 spot becomes the dominant product, confirming thermodynamic equilibration.

    Step 4: Quenching and Workup

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Quench the reaction by slowly adding saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes to neutralize the triflic acid generated.
      
    • Dilute with dichloromethane (DCM, 20 mL). Separate the organic layer and extract the aqueous layer twice with DCM (15 mL each).

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure N9-

      
      -D-nucleoside.
      

    Quantitative Reaction Optimization

    The choice of solvent, temperature, and Lewis acid strictly dictates the success of this reaction. The table below summarizes the optimization data, demonstrating why high-temperature DCE conditions are mandatory for this specific deactivated purine.

    SolventLewis Acid (eq)Temp (°C)Time (h)Total Yield (%)N9 : N7 RatioMechanistic Outcome
    DCE TMSOTf (1.5) 80 8 78% >95 : 5 Optimal thermodynamic control.
    MeCNTMSOTf (1.5)251845%60 : 40Insufficient energy for N7
    
    
    N9 isomerization.
    MeCNTMSOTf (1.5)80668%85 : 15Good yield, but MeCN limits max temp compared to DCE.
    DCE
    
    
    (1.5)
    801252%70 : 30Weaker Lewis acid fails to fully drive equilibrium.

    Troubleshooting & Field Insights

    • Incomplete Silylation (Persistent Suspension): If the purine does not dissolve after 45 minutes with BSA at 80 °C, the DCE may be wet, or the purine contains trace moisture. Ensure strict anhydrous conditions. Moisture competitively hydrolyzes BSA.

    • High N7-Isomer Ratio: If the final product contains a high proportion of the N7-isomer, the reaction was either stopped prematurely or the temperature was too low. The N7-isomer is the kinetic product; thermal energy and active TMSOTf are required to break the N7-glycosidic bond and reform the N9-bond.

    • Degradation of the Sugar Donor: Using an excessive amount of TMSOTf (>2.0 eq) or heating for extended periods (>24 hours) can lead to the decomposition of the oxocarbenium ion or cleavage of the benzoyl protecting groups. Stick strictly to 1.5 equivalents of TMSOTf.

    References

    • Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines and related nucleosides for suicide gene therapy of cancer Source: Nucleosides, Nucleotides & Nucleic Acids (PubMed) URL:[Link]

    Sources

    Application Notes and Protocols for the Functionalization of the C2 Position in 6-(Difluoromethyl)purines

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including approved drugs and clinical candidates. The introduction of a difluoromethyl (CHF₂) group at the C6 position of the purine ring has emerged as a valuable strategy to modulate the physicochemical and pharmacological properties of these compounds. The strong electron-withdrawing nature of the CHF₂ group can significantly impact the reactivity of the purine core, offering unique opportunities for further functionalization. This guide provides a detailed overview and practical protocols for the chemical modification of the C2 position in 6-(difluoromethyl)purines, a critical step in the synthesis of novel and potent therapeutic agents.

    The functionalization of the C2 position in this class of compounds presents both challenges and opportunities. The inherent reactivity of the purine ring system, coupled with the electronic influence of the C6-CHF₂ group, dictates the feasibility and selectivity of various chemical transformations. Understanding these nuances is paramount for the successful design and execution of synthetic routes towards novel 2,6-disubstituted purine derivatives.

    This document will delve into two primary and highly effective strategies for the C2 functionalization of 6-(difluoromethyl)purines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions . Each section will provide a theoretical background, mechanistic insights, detailed experimental protocols, and a summary of expected outcomes.

    Strategic Considerations for C2 Functionalization

    The synthetic approach to C2-functionalized 6-(difluoromethyl)purines typically commences with a 2-halo-6-(difluoromethyl)purine precursor, most commonly 2-chloro-6-(difluoromethyl)purine. The reactivity of the purine C2 and C6 positions towards nucleophilic substitution is a key consideration. Generally, the C6 position is more susceptible to nucleophilic attack than the C2 position.[1][2] This differential reactivity can be exploited for sequential functionalization, where the C6 position is modified first, followed by substitution at C2. However, for the purpose of this guide, we will assume the starting material is a pre-functionalized 6-(difluoromethyl)purine with a suitable leaving group at the C2 position.

    The electron-withdrawing difluoromethyl group at C6 is anticipated to activate the entire purine ring towards nucleophilic attack, thereby facilitating substitutions at the C2 position.

    Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

    Nucleophilic aromatic substitution is a powerful and direct method for introducing a variety of heteroatom nucleophiles at the C2 position of the purine core. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of the leaving group (typically a halide).

    Mechanistic Rationale

    The presence of the strongly electron-withdrawing CHF₂ group at C6, in concert with the purine ring nitrogens, significantly lowers the electron density at the C2 and C6 positions, making them susceptible to nucleophilic attack. The stability of the anionic Meisenheimer intermediate is crucial for the reaction to proceed.

    Visualization of the SNAr Mechanism

    Caption: Generalized SNAr mechanism at the C2 position.

    Protocol 1: C2-Amination of 2-Chloro-6-(difluoromethyl)purine

    This protocol describes the synthesis of 2-amino-6-(difluoromethyl)purine derivatives, which are valuable building blocks in drug discovery.

    Materials:

    • 2-Chloro-6-(difluoromethyl)-9-substituted-9H-purine (1.0 eq)

    • Amine (Primary or Secondary) (2.0-3.0 eq)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), n-Butanol, or Ethanol)

    • Base (optional, e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 eq)

    • Inert atmosphere (Nitrogen or Argon)

    Procedure:

    • To a clean, dry reaction vessel, add 2-chloro-6-(difluoromethyl)-9-substituted-9H-purine and the chosen solvent.

    • Add the amine nucleophile and the base (if required).

    • Purge the reaction vessel with an inert gas.

    • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitate forms, filter the mixture and wash the solid with a suitable solvent.

    • If no precipitate forms, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-(difluoromethyl)purine derivative.

    Expert Insights:

    • The choice of solvent and temperature is crucial and often depends on the nucleophilicity of the amine. Less reactive amines may require higher temperatures and a high-boiling point solvent like DMF or NMP.[3]

    • The use of a base is often necessary to neutralize the HCl generated during the reaction, especially when using amine hydrochlorides or less basic amines.

    • Microwave irradiation can significantly accelerate the reaction and improve yields, particularly for challenging substrates.[2]

    NucleophileSolventTemperature (°C)Typical Yield (%)Reference
    Primary/Secondary Aminesn-Butanol/DMF100-15060-90[2][3]
    AmmoniaMethanol80-10070-85[4]

    Section 2: Palladium-Catalyzed Cross-Coupling Reactions

    Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have revolutionized the synthesis of biaryl and vinyl-substituted heterocycles. These methods offer a versatile and efficient route for the formation of C-C bonds at the C2 position of the purine ring.

    Mechanistic Rationale

    The Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

    Visualization of the Suzuki-Miyaura Catalytic Cycle

    Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'B(OR)_2 Base pd_r_r R-Pd(II)-R' L_n transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

    Caption: Simplified Suzuki-Miyaura catalytic cycle.

    Protocol 2: C2-Arylation/Vinylation of 2-Halo-6-(difluoromethyl)purine via Suzuki-Miyaura Coupling

    This protocol provides a general procedure for the synthesis of 2-aryl or 2-vinyl-6-(difluoromethyl)purine derivatives.

    Materials:

    • 2-Halo-6-(difluoromethyl)-9-substituted-9H-purine (e.g., 2-chloro or 2-bromo) (1.0 eq)

    • Aryl or vinyl boronic acid or boronic ester (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

    • Solvent (e.g., 1,4-Dioxane, Toluene, DME, often with water)

    • Inert atmosphere (Nitrogen or Argon)

    Procedure:

    • In a reaction vessel, combine the 2-halo-6-(difluoromethyl)purine, boronic acid/ester, palladium catalyst, and base.

    • Add the solvent system to the vessel.

    • Degas the reaction mixture by bubbling an inert gas through the solution for 15-30 minutes or by using the freeze-pump-thaw method.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Expert Insights:

    • The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often beneficial.[5]

    • The base plays a critical role in the transmetalation step. The choice of base can influence the reaction rate and yield.[6]

    • Anhydrous conditions may be preferable for some electron-rich boronic acids, while aqueous solvent systems are often used for electron-poor arylboronic acids.[6]

    • For 2,6-dihalopurines, the reaction can be performed regioselectively. A 2-iodo-6-chloropurine will preferentially undergo coupling at the C2 position.[6]

    ReactantsCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
    2-Chloro-6-phenylpurine + Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene10070-90[6]
    2-Iodo-6-chloropurine + Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene10085[6]

    Synthesis of the Starting Material: 2-Chloro-6-(difluoromethyl)purine

    A plausible synthetic route to the key intermediate, 2-chloro-6-(difluoromethyl)purine, would start from the commercially available 2,6-dichloropurine.

    Visualization of the Synthetic Workflow

    Synthesis_Workflow start 2,6-Dichloropurine step1 Protection at N9 (e.g., with a suitable protecting group) start->step1 step2 Selective C6-Difluoromethylation step1->step2 product 2-Chloro-6-(difluoromethyl)-9-protected-purine step2->product

    Caption: Proposed synthesis of the key precursor.

    Conclusion

    The functionalization of the C2 position in 6-(difluoromethyl)purines provides a gateway to a diverse array of novel purine derivatives with significant potential in drug discovery. Both Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions offer robust and versatile methodologies for achieving this transformation. The choice of method will depend on the desired substituent to be introduced and the overall synthetic strategy. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient and rational design of next-generation purine-based therapeutics.

    References

    • Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. Bioorganic & Medicinal Chemistry, 1999.
    • Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. ACS Medicinal Chemistry Letters, 2012.
    • Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 2021.
    • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Deriv
    • Synthesis of purines. Science of Synthesis, 2004.
    • Synthesis and Antitumor Activity of 6–Substituted Purine and Deazapurine Nucleosides. Il Farmaco, 1990.
    • 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine. ChemScene.
    • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. Organic Letters, 2021.
    • Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Molecular Diversity, 2003.
    • Chemoselective Difluoromethylation of Nucleosides. Organic Letters, 2021.
    • Process for the preparation of purine derivatives.
    • Chemoselective Difluoromethylation of Nucleosides.
    • EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS WITH 2-AMINO-6-O-TOSYLPURINE RIBOSIDE. HETEROCYCLES, 2007.
    • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.
    • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 2024.
    • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 2018.
    • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PMC, 2018.
    • Suzuki-type Pd(0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006.
    • S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. The Journal of Organic Chemistry, 2002.
    • Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions. The Journal of Organic Chemistry, 2008.
    • Process for making 2,6-difluoro pyridine.
    • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
    • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. Benchchem.

    Sources

    Mitsunobu reaction protocols involving 2-Chloro-6-(difluoromethyl)-9H-purine

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Precision Mitsunobu Alkylation Protocols for 2-Chloro-6-(difluoromethyl)-9H-purine

    Executive Summary & Strategic Rationale

    The scaffold 2-Chloro-6-(difluoromethyl)-9H-purine represents a high-value pharmacophore in modern drug discovery. The C2-chlorine atom provides a versatile handle for subsequent nucleophilic aromatic substitution (

    
    ) or transition-metal catalyzed cross-couplings, while the C6-difluoromethyl (
    
    
    
    ) group acts as a lipophilic hydrogen bond donor/acceptor, serving as a bioisostere for hydroxyl or methyl groups with improved metabolic stability.

    However, the functionalization of this scaffold presents a specific challenge: Regioselectivity . The electron-withdrawing nature of the C2-Cl and C6-

    
     substituents significantly increases the acidity of the imidazole ring protons, destabilizing the N7/N9 tautomeric equilibrium. While standard alkylation (Alkyl Halide + Base) often yields intractable mixtures of N9 and N7 isomers, the Mitsunobu reaction  offers a superior, stereospecific pathway to N9-alkylated products under mild, neutral conditions.
    

    This guide details optimized protocols for coupling this specific purine with primary and secondary alcohols, ensuring high yields, regiochemical fidelity, and ease of purification.

    Mechanistic Insight: The Regioselectivity Engine

    To master this protocol, one must understand the underlying electronic landscape.

    • Acidity & pKa: The

      
       and Cl groups pull electron density from the purine ring system. This lowers the 
      
      
      
      of the
      
      
      -H, making the purine a better pronucleophile than unsubstituted purine.
    • The Mitsunobu Advantage: The reaction proceeds via the activation of the alcohol by a phosphine-azodicarboxylate betaine. The purine acts as the acidic component, protonating the betaine intermediate.

    • Kinetic vs. Thermodynamic Control:

      • N9 Attack: Sterically less hindered and thermodynamically favored for the final product.

      • N7 Attack: Often kinetically competitive due to the proximity of the N7 lone pair to the C6-substituent, but the bulk of the Mitsunobu intermediate (Phosphine-Oxygen complex) generally disfavors the crowded N7 approach, driving selectivity toward N9.

    Diagram 1: Mechanistic Pathway & Regioselectivity

    Mitsunobu_Mechanism Reagents Reagents: PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine 0°C, THF Activation Oxyphosphonium Ion (Activated Alcohol) Betaine->Activation + Alcohol (R-OH) Proton Transfer Purine 2-Cl-6-(CF2H)-Purine (Acidic Pronucleophile) Purine->Activation De-protonation TS_N9 Transition State (N9 Attack) Activation->TS_N9 SN2 Inversion TS_N7 Transition State (N7 Attack) Activation->TS_N7 Steric Clash Product_N9 N9-Alkylated Product (Major, Desired) TS_N9->Product_N9 Product_N7 N7-Alkylated Product (Minor, Undesired) TS_N7->Product_N7

    Caption: Reaction pathway illustrating the divergence between N9 and N7 alkylation. The steric bulk of the oxyphosphonium intermediate favors the N9 trajectory.

    Experimental Protocols

    Method A: Standard Solution-Phase Mitsunobu

    Best for: Small-scale optimization, readily available alcohols, and when column chromatography is not a bottleneck.

    Reagents:

    • Substrate: 2-Chloro-6-(difluoromethyl)-9H-purine (1.0 equiv)

    • Alcohol: Primary or Secondary Alcohol (1.2 – 1.5 equiv)

    • Phosphine: Triphenylphosphine (

      
      ) (1.5 equiv)
      
    • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

    • Solvent: Anhydrous THF (0.1 M concentration relative to purine)

    Protocol Steps:

    • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

      
       flow.
      
    • Dissolution: Charge the flask with 2-Chloro-6-(difluoromethyl)-9H-purine (1.0 eq),

      
        (1.5 eq), and the Alcohol  (1.2 eq). Dissolve in anhydrous THF.
      
      • Note: If the purine is not fully soluble, sonicate briefly. The reaction is heterogeneous initially but usually clears as the betaine forms.

    • Activation: Cool the mixture to 0°C (ice bath).

    • Addition: Add DIAD (1.5 eq) dropwise over 15–20 minutes. The solution will turn yellow/orange.

      • Critical: Slow addition prevents the accumulation of unreacted betaine and controls the exotherm.

    • Reaction: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 12–24 hours.

      • Monitoring: Check TLC (typ. 50% EtOAc/Hexanes). The starting material (purine) is polar; the product will be less polar.

    • Workup: Concentrate the reaction mixture in vacuo to a crude oil.

    • Purification: Dissolve the oil in a minimum amount of

      
       and load onto a silica gel column. Elute with a gradient of Hexanes 
      
      
      
      EtOAc.
      • Challenge:

        
         (Triphenylphosphine oxide) co-elution. If this occurs, triturate the crude solid with cold 
        
        
        
        (product often precipitates or stays in solution while TPPO precipitates, depending on the alcohol).
    Method B: Polymer-Supported Mitsunobu (Clean-Phase)

    Best for: Library synthesis, valuable alcohols, or avoiding difficult TPPO removal.

    Reagents:

    • PS-PPh3: Polymer-supported Triphenylphosphine (loading ~3 mmol/g, 2.0 equiv)

    • DTAD: Di-tert-butyl azodicarboxylate (2.0 equiv)

    • Solvent: Anhydrous THF or 1,4-Dioxane.

    Protocol Steps:

    • Resin Swelling: Add PS-

      
        to the reaction vessel. Add anhydrous THF and shake gently for 15 mins to swell the resin.
      
    • Loading: Add 2-Chloro-6-(difluoromethyl)-9H-purine (1.0 eq) and Alcohol (1.5 eq) to the swollen resin suspension.

    • Initiation: Add DTAD (2.0 eq) dissolved in a small volume of THF at 0°C.

    • Agitation: Shake (do not stir with a magnetic bar to avoid grinding the resin) at RT for 16–24 hours.

    • Filtration: Filter the reaction mixture through a frit. The product is in the filtrate. The

      
       remains bound to the polymer beads.
      
    • Wash: Wash the resin beads with THF (

      
      ) and MeOH (
      
      
      
      ) to recover all product.
    • Isolation: Concentrate the combined filtrate. Often yields analytically pure material without chromatography.

    Optimization & Troubleshooting Guide

    The following table summarizes common failure modes and scientifically grounded solutions for this specific scaffold.

    IssueProbable CauseCorrective Action
    Low Conversion Purine acidity is insufficient to protonate the betaine rapidly.Switch solvent to 1,4-Dioxane and heat to 60°C. Higher temp promotes the proton transfer step.
    N7/N9 Mixture Steric bulk of the alcohol is low (e.g., MeOH, EtOH), allowing N7 attack.Lower temperature to -20°C during addition. Use a bulkier phosphine like Tributylphosphine (
    
    
    )
    to increase steric demand at the transition state.
    Precipitation Betaine intermediate is insoluble in THF.Dilute the reaction to 0.05 M . Add a co-solvent like
    
    
    or DMF (max 10% v/v).
    Decomposition
    
    
    group instability (rare).
    Avoid strong bases during workup. Ensure DIAD/DEAD is fresh (old reagents generate hydrazine byproducts).

    Workflow Visualization

    Diagram 2: Experimental Logic Flow

    Workflow Start Start: 2-Cl-6-(CF2H)-Purine Solubility_Check Is Substrate Soluble in THF? Start->Solubility_Check Add_Cosolvent Add 10% DMF or Dioxane Solubility_Check->Add_Cosolvent No Proceed Add PPh3 + Alcohol Cool to 0°C Solubility_Check->Proceed Yes Add_Cosolvent->Proceed Add_DIAD Add DIAD Dropwise (Control Exotherm) Proceed->Add_DIAD Reaction Stir RT (12-24h) Add_DIAD->Reaction TLC_Check TLC Analysis (Conversion > 90%?) Reaction->TLC_Check Heat Heat to 50°C or Add more reagents TLC_Check->Heat No Workup Concentrate & Column (Hex/EtOAc) TLC_Check->Workup Yes Heat->Reaction

    Caption: Decision tree for executing the Mitsunobu protocol, including solubility adjustments and reaction monitoring.

    References

    • Stereospecific Alkylation of Substituted Adenines by the Mitsunobu Coupling Reaction. Source: Royal Society of Chemistry (RSC), RSC Advances. Context: Establishes the baseline for Mitsunobu regioselectivity (N9 vs N3/N7) in 6-substituted purines. URL:[Link]

    • Synthesis and Antirhinovirus Activity of 6-(Dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Source: Journal of Medicinal Chemistry (via PubMed).[1] Context: Provides analogous chemistry for 2-trifluoromethyl purines, validating the stability of halo-alkyl groups at C2/C6 positions during alkylation. URL:[Link][2]

    • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis. Source: BYU ScholarsArchive.[3] Context: Discusses thermodynamic vs. kinetic control in purine alkylation, supporting the use of Mitsunobu for N9 selectivity. URL:[Link]

    • Synthesis of C6-Substituted Purine Nucleoside Analogues. Source: National Institutes of Health (NIH) / PMC. Context: Details modern cross-coupling strategies on chloropurines, relevant for post-Mitsunobu functionalization of the 2-Cl-6-(CF2H) scaffold. URL:[Link]

    Sources

    Scalable synthesis methods for 2-Chloro-6-(difluoromethyl)-9H-purine intermediates

    Author: BenchChem Technical Support Team. Date: March 2026

    Part 1: Executive Summary

    The introduction of a difluoromethyl (

    
    ) group into the purine scaffold is a critical transformation in modern medicinal chemistry. Acting as a lipophilic bioisostere for hydroxyl, thiol, or amine groups, the 
    
    
    
    moiety functions as a hydrogen bond donor while significantly modulating metabolic stability (
    
    
    modulation and lipophilicity).[1]

    This guide details the scalable synthesis of 2-Chloro-6-(difluoromethyl)-9H-purine , a versatile intermediate for developing selective kinase inhibitors and antiviral agents. While direct radical alkylation of purines is possible, it often suffers from poor regioselectivity (C6 vs. C8 competition). Therefore, this protocol prioritizes a Metal-Mediated Cross-Coupling strategy via a 6-iodo precursor, ensuring exclusive C6-functionalization while preserving the C2-chloro handle for subsequent diversification.

    Key Advantages of This Protocol
    • Regio-fidelity: 100% selectivity for C6 position over C2 and C8.

    • Scalability: Workflows designed for gram-to-kilogram transition.[2]

    • Safety: Avoids the use of ozone-depleting chlorodifluoromethane gas.[3]

    Part 2: Retrosynthetic Analysis & Strategy

    To achieve a scalable process, we disconnect the target molecule at the C6-position. The direct use of 2,6-dichloropurine in radical reactions often leads to mixtures. Instead, we utilize the significant reactivity difference between C6-iodo and C2-chloro substituents.

    Strategic Disconnection

    The synthesis hinges on the Negishi-type cross-coupling of a difluoromethylzinc reagent with an electrophilic purine.

    • Target: 2-Chloro-6-(difluoromethyl)-9H-purine.

    • Precursor: 2-Chloro-6-iodo-9H-purine (readily accessible from 2,6-dichloropurine).

    • Reagent: Bis(difluoromethyl)zinc (DFMS-Zn) or prepared in situ from

      
       and 
      
      
      
      .

    Figure 1: Retrosynthetic strategy prioritizing the C6-Iodo intermediate for selective functionalization.

    Part 3: Critical Process Parameters (CPP)

    Before initiating the protocol, the following parameters must be controlled to ensure reproducibility and safety.

    ParameterSpecificationRationale
    Solvent System DMPU/THF (1:2)DMPU stabilizes the zinc reagent; THF ensures solubility of the purine.
    Temperature 60–65 °COptimal for Pd-insertion into C-I bond without activating C-Cl.
    Catalyst Load 2–5 mol% Pd
    
    
    or
    
    
    are preferred for steric tolerance.
    Inert Atmosphere Argon/NitrogenThe difluoromethylzinc reagent is moisture and oxygen sensitive.
    Protecting Group THP or Acetyl (Optional)N9-protection improves yield but direct synthesis on free base is possible with excess reagent.

    Part 4: Experimental Protocols

    Protocol A: Preparation of Reagent (Bis(difluoromethyl)zinc)

    Note: This reagent can be prepared in bulk and stored or purchased as a solution.

    Safety: Diethylzinc is pyrophoric. Handle under strict inert conditions.

    • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.

    • Charge: Add 1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone (DMPU) (100 mL) and Diethylzinc (

      
      , 1.0 M in hexanes, 100 mL, 100 mmol).
      
    • Addition: Cool to 0 °C. Dropwise add a solution of Difluoroiodomethane (

      
      ) (35.6 g, 200 mmol) in THF (50 mL) over 45 minutes.
      
      • Reaction:

        
        
        
    • Maturation: Stir at room temperature (RT) for 2 hours. The resulting solution contains approx. 0.3–0.4 M

      
      .
      
    Protocol B: Synthesis of 2-Chloro-6-iodo-9H-purine

    Conversion of the cheap dichloro- substrate to the reactive iodo- intermediate.

    • Dissolution: In a 1 L reactor, suspend 2,6-dichloropurine (50 g, 264 mmol) in 57% Hydriodic acid (HI) (250 mL).

    • Reaction: Stir the suspension at 0 °C for 4 hours. The solid will change color as the iodine exchange occurs.

      • Note: The C6 position is more susceptible to nucleophilic attack by iodide due to resonance stabilization of the transition state.

    • Quench: Pour the mixture into ice water (1 L) containing

      
       (to reduce excess iodine).
      
    • Isolation: Filter the pale yellow precipitate. Wash with water (

      
       mL) and diethyl ether.
      
    • Drying: Dry under vacuum at 45 °C.

      • Yield: ~65 g (88%).

      • Purity: >95% (HPLC).

    Protocol C: Cross-Coupling to 2-Chloro-6-(difluoromethyl)-9H-purine

    Step-by-Step Methodology:

    • Reactor Charge: In a glovebox or under Argon flow, charge a reaction vessel with:

      • 2-Chloro-6-iodo-9H-purine (10.0 g, 35.6 mmol).

      • 
          (2.05 g, 1.78 mmol, 5 mol%).
        
      • Copper(I) Iodide (CuI) (0.68 g, 3.56 mmol, 10 mol%) - Co-catalyst enhances the transmetallation step.

    • Solvent Addition: Add anhydrous THF (100 mL).

    • Reagent Addition: Add the prepared

      
       solution  (approx. 53 mmol, 1.5 equiv) via syringe/cannula.
      
    • Reaction: Heat the mixture to 60 °C for 12–16 hours.

      • Monitoring: Check LC-MS for consumption of starting material (

        
        ) and appearance of product (
        
        
        
        ).
    • Work-up:

      • Cool to RT. Quench carefully with saturated aqueous

        
         (100 mL).
        
      • Extract with Ethyl Acetate (

        
         mL).
        
      • Wash combined organics with brine, dry over

        
        , and concentrate.
        
    • Purification: Flash column chromatography (DCM:MeOH 95:5).

      • Yield: Expect 60–70% (approx. 4.5–5.0 g).

      • Characterization:

        
         NMR should show a doublet around -116 ppm (
        
        
        
        Hz).

    Part 5: Mechanism & Causality

    Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a

    
     cycle.
    
    • Oxidative Addition:

      
       inserts selectively into the weaker C6–I bond (Bond Dissociation Energy 
      
      
      
      kcal/mol) versus the stronger C2–Cl bond (
      
      
      kcal/mol).
    • Transmetallation: The

      
       group is transferred from Zinc to Palladium. This step is often the rate-determining step and is accelerated by the presence of DMPU (ligand exchange) and CuI.
      
    • Reductive Elimination: The C–C bond forms, releasing the product and regenerating

      
      .
      

    Figure 2: Palladium catalytic cycle highlighting the critical oxidative addition selectivity.

    Part 6: Quality Control & Troubleshooting

    IssueProbable CauseCorrective Action
    Low Yield Moisture in Zn reagentTitrate Zn reagent before use; ensure rigorous drying of THF.
    C2-Substitution Temperature too high (>80°C)Maintain reaction at 60–65°C to prevent activation of the C2-Cl bond.
    Protodefluorination Unstable intermediateAvoid acidic workup; use buffered NH4Cl quench.
    Incomplete Conversion Catalyst deactivationAdd fresh catalyst (1-2 mol%) after 8 hours if stall occurs.

    References

    • General Difluoromethylation Review

      • Title: Metal-Catalyzed Direct Difluoromethylation Reactions.[4][5]

      • Source: Asian Journal of Organic Chemistry, 2017.[5]

      • URL:[Link]

    • Zinc Reagent Preparation

      • Title: A Stable (Difluoromethyl)zinc Reagent for the Difluoromethylation of Aryl Iodides.[5]

      • Source: Angewandte Chemie Int.[6] Ed., 2016.[5][6]

      • URL:[Link]

    • Purine Halogen Reactivity

      • Title: The New Convenient Synthesis of 6-Fluoropurine and its Analogues.[7][8]

      • Source: Chemical Papers, 2012.
      • URL:[Link]

    • Radical Methods (Alternative)

      • Title: Radical Difluoromethylation of Heterocycles via Organic Photoredox Catalysis.[9]

      • Source: Nature Communic
      • URL:[Link]

    • Palladium Catalysis on Purines

      • Title: Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides.[10]

      • Source: Organic Chemistry Frontiers, 2015.
      • URL:[Link]

    Sources

    Troubleshooting & Optimization

    Improving regioselectivity in 2-Chloro-6-(difluoromethyl)-9H-purine alkylation

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Purine Chemistry. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in nucleoside analog synthesis: controlling the regioselectivity (N9 vs. N7) during the alkylation of 2-chloro-6-(difluoromethyl)-9H-purine.

    This guide bypasses generic advice and dives directly into the mechanistic causality of purine alkylation, providing field-proven troubleshooting steps, self-validating experimental protocols, and authoritative literature grounding.

    Mechanistic Causality: The N9 vs. N7 Dilemma

    When alkylating 2-chloro-6-(difluoromethyl)-9H-purine, you are fighting a delicate balance between thermodynamics and kinetics. The native purine scaffold naturally alkylates at both the N9 and N7 positions. However, the substituents at C2 and C6 drastically alter this landscape:

    • Electronic Deactivation: The highly electronegative difluoromethyl (-CF₂H) group at C6 exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the adjacent N7 position, reducing its nucleophilicity compared to an unsubstituted purine.

    • Steric Shielding: The -CF₂H group creates a localized steric bulk. As demonstrated in foundational studies on [1], bulky or specific spatial orientations at C6 effectively "shield" the N7 nitrogen from incoming electrophiles, pushing the thermodynamic preference heavily toward N9.

    • Cation Coordination: In base-catalyzed alkylations, the choice of alkali metal (K⁺, Na⁺, Cs⁺) dictates the transition state. Harder cations (like K⁺) can coordinate between N7 and the C6 substituent, inadvertently directing the alkyl halide to N7, whereas softer, bulkier cations (like Cs⁺) disrupt this coordination, favoring the thermodynamically stable N9 isomer.

    G SM 2-Chloro-6-(difluoromethyl)- 9H-purine Anion Purinyl Anion (Delocalized) SM->Anion Base (e.g., Cs2CO3) Mitsunobu Mitsunobu Activation (PPh3 / DIAD) SM->Mitsunobu ROH N9 N9-Alkylated Product (Thermodynamic / Major) Anion->N9 Alkyl Halide (S_N2) N7 N7-Alkylated Product (Kinetic / Minor) Anion->N7 Alkyl Halide (S_N2) Mitsunobu->N9 Highly Regioselective

    Reaction pathways for 2-Chloro-6-(difluoromethyl)-9H-purine alkylation.

    Troubleshooting Guides & FAQs

    Q1: My standard K₂CO₃/DMF alkylation yields a frustrating 60:40 mixture of N9:N7. How do I push it to >95:5 N9 selectivity? A: You are experiencing classical kinetic trapping. To drive N9 selectivity, you must change either the base coordination or the reaction mechanism entirely.

    • Quick Fix: Swap K₂CO₃ for Cs₂CO₃. The larger cesium cation is "softer" and more soluble, which prevents tight ion-pairing at the N7 position, allowing the reaction to proceed to the thermodynamically favored N9 product.

    • Definitive Fix: Abandon base-catalyzed alkylation and use the Mitsunobu reaction (ROH, PPh₃, DIAD). The bulky phosphonium intermediate strongly disfavors the sterically hindered N7 position. Recent advancements have shown that [2] yield near-perfect stereospecificity and N9 regioselectivity in substituted purines.

    Q2: I specifically need the N7-alkylated isomer for a structure-activity relationship (SAR) study. How can I override the natural N9 preference? A: You must rely on kinetic control and Lewis acid catalysis. A highly effective method for direct N7 regioselective alkylation involves the transient N-trimethylsilylation of the purine, followed by SnCl₄-catalyzed alkylation. As detailed in recent [3], the Lewis acid (SnCl₄) coordinates with the silylated purine, locking it in a reactive state that directs bulky electrophiles (like tert-alkyl halides) exclusively to the N7 position.

    Q3: How do I efficiently resolve the N9 and N7 isomers via flash chromatography? A: Rely on their dipole moments. The N9 isomer is almost universally less polar than the N7 isomer. In the N9 isomer, the dipole of the alkyl group and the pyrimidine ring partially cancel each other out. In the N7 isomer, these dipoles align, increasing overall polarity. Use a gradient of Ethyl Acetate in Hexanes; the first eluting spot (higher Rf on TLC under UV 254 nm) will be your N9 isomer.

    Quantitative Data: Regioselectivity Matrix

    The following table summarizes the expected regioselectivity based on the chosen reaction conditions for 6-substituted 2-chloropurines.

    Reaction ConditionAlkylating AgentTemp (°C)Expected N9:N7 RatioTypical Yield (%)
    K₂CO₃, DMFAlkyl Halide2560:4085
    Cs₂CO₃, DMFAlkyl Halide2585:1588
    NaH, THFAlkyl Halide0 to 2570:3080
    PPh₃, DIAD, THF (Mitsunobu)Primary/Secondary Alcohol0 to 25>95:575-85
    HMDS, then SnCl₄, DCMtert-Alkyl Halide-20 to 0<5:9565

    Self-Validating Experimental Protocols

    To ensure trustworthiness, the following protocols are designed as "self-validating systems." They include built-in analytical checkpoints to verify success before proceeding to the next step.

    Protocol A: High-Yield N9-Selective Mitsunobu Alkylation

    Use this protocol when N9 selectivity is critical and your alkylating agent can be sourced as an alcohol.

    • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 2-chloro-6-(difluoromethyl)-9H-purine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

    • Solvation: Dissolve the mixture in anhydrous THF (0.2 M). Validation Checkpoint 1: Perform a Karl Fischer titration on the THF; water content must be <50 ppm to prevent DIAD hydrolysis.

    • Activation: Cool the flask to 0 °C in an ice bath. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. The solution will turn pale yellow.

    • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Checkpoint 2 (In-Process): Run a TLC (50% EtOAc/Hexanes). The starting purine (UV active, Rf ~0.2) should be consumed. A single major new spot (Rf ~0.6) indicates successful N9 alkylation.

    • Workup & Isolation: Concentrate under reduced pressure. Purify via silica gel chromatography.

    • Validation Checkpoint 3 (Post-Reaction): Run a ¹H-¹³C HMBC NMR. For the N9 isomer, the protons of the newly attached alkyl group will show strong ³J correlations to purine carbons C4 and C8. (If it were N7, correlations would be to C5 and C8).

    Protocol B: N7-Selective Lewis Acid-Catalyzed Alkylation

    Use this protocol to force N7 alkylation using kinetic control.

    • Silylation: Suspend 2-chloro-6-(difluoromethyl)-9H-purine (1.0 eq) in hexamethyldisilazane (HMDS, 10 eq) with a catalytic amount of ammonium sulfate. Reflux at 120 °C until the mixture becomes a clear solution (approx. 2 hours).

    • Concentration: Remove excess HMDS under high vacuum to yield the crude N-trimethylsilylated purine as a solid. Do not expose to ambient moisture.

    • Alkylation: Dissolve the silylated purine in anhydrous DCM (0.1 M) and cool to -20 °C. Add the alkyl halide (1.2 eq), followed by the slow dropwise addition of SnCl₄ (1.2 eq, 1M in DCM).

    • Propagation: Stir at -20 °C for 2 hours, then slowly warm to 0 °C.

    • Validation Checkpoint 1 (In-Process): Quench a 0.1 mL aliquot in saturated NaHCO₃ and extract with DCM. TLC (70% EtOAc/Hexanes) should reveal a lower Rf spot compared to the N9 standard, indicating N7 formation.

    • Workup: Quench the main reaction carefully with saturated aqueous NaHCO₃ at 0 °C. Filter through Celite to remove tin salts, extract with DCM, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2 (Post-Reaction): Confirm N7 regiochemistry via HMBC NMR (alkyl protons correlating to C5 and C8).

    References

    • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H The Journal of Organic Chemistry (2006). URL:[Link]

    • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions RSC Advances (2014). URL:[Link]

    • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents ACS Omega (2024). URL:[Link]

    Technical Support Center: Yield Optimization for 2-Chloro-6-(difluoromethyl)-9H-purine Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support & Reaction Optimization Portal. The synthesis of 2-chloro-6-(difluoromethyl)-9H-purine is a critical late-stage functionalization step in the development of lipophilic bioisosteres for nucleoside analogues and kinase inhibitors.

    The most operationally viable approach relies on Minisci-type innate C–H difluoromethylation using zinc difluoromethanesulfinate (DFMS, Baran's reagent)[1]. However, the electron-deficient nature of the 2-chloropurine core presents unique regioselectivity and conversion challenges. This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to optimize your synthetic yield.

    🛠️ Knowledge Base: Troubleshooting FAQs

    Q1: I am observing low conversion of 2-chloro-9H-purine to the 6-(difluoromethyl) product. How can I drive the reaction to completion? Root Cause & Causality: The generation of the

    
     radical from DFMS via tert-butyl hydroperoxide (TBHP) is highly exothermic and rapid. If TBHP is added in a single bolus, the local concentration of radicals spikes, leading to rapid radical-radical recombination (forming 
    
    
    
    gas) rather than productive attack on the purine core[2]. Resolution: Implement a continuous slow addition of TBHP using a syringe pump over 2–4 hours. Furthermore, the addition of Trifluoroacetic Acid (TFA) is critical. TFA protonates the purine at the N1/N3 positions, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. This makes the electron-deficient purine highly electrophilic and perfectly matched for the mildly nucleophilic
    
    
    radical.

    Q2: My reaction yields an inseparable mixture of C6 and C8 difluoromethylated products. How do I improve regioselectivity? Root Cause & Causality: In a 2-chloro-9H-purine system, both the C6 and C8 positions are susceptible to radical attack. While C6 is inherently more electron-deficient, C8 is kinetically acidic and highly reactive under oxidative conditions. Resolution: Regioselectivity is governed by pH and solvent. Running the reaction in a biphasic

    
     system with precise TFA stoichiometry (1.5 equivalents) selectively protonates the pyrimidine ring over the imidazole ring, strongly directing the radical to C6. If strict absolute regiocontrol is required for GMP scale-up, abandon the Minisci route and utilize a chemoselective cross-coupling approach starting from 2-chloro-6-iodopurine using a copper-difluoromethyl complex[3].
    

    Q3: I am detecting significant N-oxidation and degradation of the purine core. What is the mechanism behind this? Root Cause & Causality: Purines are susceptible to N-oxidation in the presence of excess alkyl hydroperoxides. If the ratio of TBHP to DFMS exceeds 1:1 at any point in the catalytic cycle, the excess oxidant will attack the basic nitrogen atoms of the purine rather than oxidizing the sulfinate[4]. Resolution: Always maintain a steady-state excess of DFMS in the reaction vessel. Keep the reaction temperature strictly controlled at 20–25 °C using a water bath; thermal runaway accelerates non-productive N-oxidation pathways.

    Q4: Product isolation is complicated by severe emulsions and zinc salts. How can I streamline the workup? Root Cause & Causality: The reaction generates stoichiometric amounts of zinc salts and unreacted peroxides, which form stable, thick emulsions in ethyl acetate/water extractions. Resolution: Quench the reaction with a 1:1 mixture of saturated aqueous

    
     (to reduce residual peroxides) and 0.5 M EDTA (or saturated Rochelle salt). The chelating agents sequester 
    
    
    
    ions into water-soluble complexes, breaking the emulsion and allowing for crisp phase separation.

    📊 Quantitative Diagnostic Matrix

    Use the following data table to benchmark your reaction parameters against expected outcomes.

    Parameter VariationOxidant Addition MethodAcid AdditiveTemp (°C)ConversionC6:C8 RatioPrimary Failure Mode
    Optimized Baseline Syringe Pump (3h)TFA (1.5 eq)20 °C>90%>15:1None (Optimal Yield)
    Bolus Addition Single InjectionTFA (1.5 eq)20 °C<30%10:1Radical recombination
    Acid Omission Syringe Pump (3h)None20 °C60%1:1.5Unbiased core attack
    Thermal Runaway Syringe Pump (3h)TFA (1.5 eq)50 °C<40%5:1N-oxidation / Degradation
    Excess Oxidant Syringe Pump (3h)TFA (1.5 eq)20 °C50%10:1Purine N-oxide formation

    🧪 Standard Operating Procedure (SOP)

    Self-Validating Protocol for Minisci-Type Difluoromethylation

    Step 1: System Preparation

    • Action: Dissolve 2-chloro-9H-purine (1.0 eq, 10 mmol) and Zinc difluoromethanesulfinate (DFMS, 3.0 eq, 30 mmol) in a vigorously stirred biphasic mixture of

      
       and deionized water (1:1 ratio, 0.1 M overall concentration). Add Trifluoroacetic acid (TFA, 1.5 eq, 15 mmol).
      
    • Validation Checkpoint: Measure the pH of the aqueous layer; it must read between 2.0 and 3.0. This ensures N1/N3 protonation without prematurely degrading the DFMS salt.

    Step 2: Radical Initiation

    • Action: Load TBHP (70% in water, 4.0 eq, 40 mmol) into a PTFE syringe. Use a syringe pump to add the oxidant dropwise over 3 hours at 20 °C under vigorous stirring (1000 rpm).

    • Validation Checkpoint: Monitor the reaction color. A transient pale yellow to light orange color indicates active

      
       radical generation. If the solution turns dark brown, N-oxidation is occurring; immediately pause the syringe pump and cool the reaction vessel.
      

    Step 3: Quench & Chelation

    • Action: Upon completion (verified by LCMS showing disappearance of the starting mass), add 5 volumes of saturated aqueous

      
       and 5 volumes of 0.5 M EDTA solution. Stir vigorously for 30 minutes.
      
    • Validation Checkpoint: Dip a peroxide test strip into the aqueous layer; it must read 0 ppm. The aqueous layer should turn entirely homogeneous (no suspended zinc hydroxide precipitates), allowing for sharp phase separation.

    Step 4: Extraction & Purification

    • Action: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous

      
      , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
      
    • Validation Checkpoint: The desired 2-chloro-6-(difluoromethyl)-9H-purine will elute later than any C8-isomers due to the highly polar nature of the C6-difluoromethyl group interacting with the silica matrix.

    🗺️ Mechanistic Pathway & Decision Tree

    G A 2-Chloro-9H-purine (Starting Material) B TFA Addition (Protonation at N1/N3) A->B Optimal Route C No Acid Added (Unbiased Core) A->C Sub-optimal Route D Zn(SO2CF2H)2 + TBHP (CF2H• Radical Generation) B->D C->D E Attack at C6 (LUMO Lowered) D->E Directed Attack F Attack at C8 (Kinetic Position) D->F Competing Attack G 2-Chloro-6-(difluoromethyl)-9H-purine (High Yield, Regioselective) E->G H C6/C8 Isomeric Mixture (Poor Yield, Difficult Separation) F->H

    Mechanistic pathway of purine difluoromethylation highlighting LUMO-lowering and radical attack.

    📚 References

    • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds Source: MDPI URL:

    • Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives Source: PMC (National Institutes of Health) URL:

    • The direct difluoromethylation of purine nucleobases Source: CONICET Digital Repository URL:

    • Chemoselective Difluoromethylation of Nucleosides Source: Organic Letters (ACS Publications) URL:

    • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis Source: PMC (National Institutes of Health) URL:

    Sources

    Technical Support Center: Purification Strategies for Fluorinated Purine Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of fluorinated purine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique and often challenging compounds. The introduction of fluorine into a purine scaffold can dramatically alter its physicochemical properties, leading to unexpected behaviors during purification. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired purity and yield.

    Frequently Asked Questions (FAQs)

    Here, we address some of the most common initial questions encountered when purifying fluorinated purine derivatives.

    Q1: Why are fluorinated purine derivatives often difficult to purify?

    A: The difficulty arises from several factors directly related to the unique properties of the carbon-fluorine bond and the purine core:

    • Altered Polarity and Solubility: Fluorine is highly electronegative, but the overall effect on molecular polarity is complex. A single fluorine atom may slightly increase polarity, while a trifluoromethyl group can create a lipophilic domain. This can lead to unpredictable solubility and retention behavior in chromatography. Some final compounds may exhibit low solubility in common solvents, making purification challenging[1].

    • Unique Chromatographic Behavior: Fluorinated compounds can interact differently with stationary phases compared to their non-fluorinated analogs. They may exhibit reduced retention on standard C18 reversed-phase columns and sometimes require specialized fluorinated stationary phases for optimal separation[2][3].

    • Co-elution with Reactants/Byproducts: Incomplete fluorination or side reactions can result in impurities that have very similar polarities to the desired product, leading to difficult separations.

    • Secondary Interactions: The basic nitrogen atoms in the purine ring can interact with residual silanol groups on silica-based stationary phases in both normal and reversed-phase chromatography, leading to peak tailing and poor resolution[4].

    Q2: What is the best initial approach for purifying a novel fluorinated purine derivative?

    A: A systematic approach is recommended. Start with a small-scale analytical test to determine the best purification strategy before committing your entire batch.

    • Assess Crude Purity: Use analytical techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the composition of your crude material. This will help you identify your product and major impurities.

    • Solubility Testing: Determine the solubility of your crude product in a range of common laboratory solvents. This is crucial for choosing the right purification method (e.g., chromatography, crystallization).

    • Method Scouting:

      • For less polar compounds: Start with normal-phase flash column chromatography on silica gel. Test various solvent systems (e.g., gradients of ethyl acetate in hexanes) using TLC to find a system that gives good separation between your product and impurities.

      • For more polar compounds: Analytical reversed-phase HPLC (RP-HPLC) is a good starting point. A standard C18 column with a water/acetonitrile or water/methanol gradient is a common choice. This will also give you an idea of the retention time and peak shape of your compound.

    The following diagram illustrates a general decision-making workflow for selecting a primary purification strategy.

    Purification_Strategy_Decision_Tree start Crude Product Analysis (TLC, LC-MS) solubility Assess Solubility in Common Solvents start->solubility is_soluble Is the compound soluble in a suitable solvent for crystallization? solubility->is_soluble is_crystalline Does it form crystals? is_soluble->is_crystalline Yes chromatography_choice Select Chromatographic Method based on polarity is_soluble->chromatography_choice No crystallization Attempt Crystallization/ Recrystallization is_crystalline->crystallization Yes is_crystalline->chromatography_choice No final_purity Assess Final Purity (HPLC, NMR) crystallization->final_purity is_polar Is the compound polar? chromatography_choice->is_polar normal_phase Normal-Phase Flash Chromatography (Silica Gel) is_polar->normal_phase No reverse_phase Reversed-Phase Chromatography (C18) is_polar->reverse_phase Yes normal_phase->final_purity reverse_phase->final_purity

    Caption: Decision tree for selecting an initial purification strategy.

    Q3: Should I use a protecting group to aid in purification?

    A: Yes, using protecting groups can be a very effective strategy. For fluorinated purine nucleosides, for example, protecting hydroxyl groups with bulky, non-polar groups like the trityl (Tr) group can significantly increase the compound's lipophilicity. This often improves its solubility in organic solvents and enhances its retention on silica gel, facilitating separation from more polar impurities by flash chromatography[5].

    Troubleshooting Guide: Flash Column Chromatography (Normal-Phase)

    This section provides solutions to common problems encountered during the purification of fluorinated purine derivatives using silica gel flash chromatography.

    Problem 1: My compound is not separating from a non-polar impurity.

    • Question: My fluorinated purine derivative and a non-polar impurity have very similar Rf values in 30% ethyl acetate/hexanes. How can I improve the separation?

    • Answer: This is a common issue, especially if the impurity is a starting material or a closely related byproduct. Here's a systematic approach to troubleshoot this:

      • Decrease the Polarity of the Eluent: A less polar mobile phase will cause all compounds to move more slowly, which can amplify small differences in polarity and improve separation. Try a shallower gradient or isocratic elution with a lower percentage of the polar solvent (e.g., 10-20% ethyl acetate/hexanes).

      • Change the Solvent System: The "selectivity" of the separation can be altered by changing the solvents. The choice of the polar modifier can have a significant impact.

        • Alternative Solvents: Instead of ethyl acetate, try dichloromethane (DCM) or a mixture of solvents. For example, a gradient of methanol in DCM can provide different selectivity.

        • Ternary Mixtures: Sometimes, adding a small amount of a third solvent can dramatically improve separation. For instance, adding 1-2% methanol or isopropanol to a DCM/hexanes mixture can be effective.

      Experimental Protocol: TLC Solvent Screen

      • Spot your crude mixture on several TLC plates.

      • Develop each plate in a different solvent system (see table below for suggestions).

      • Calculate the Rf values for your product and the impurity in each system.

      • Calculate the separation factor (α) for each system: α = (Rf_impurity / Rf_product). A higher α value indicates better separation.

      • Choose the solvent system with the highest α for your column chromatography.

      Solvent System (v/v)Typical Application
      10-50% Ethyl Acetate / HexanesGood starting point for many compounds of intermediate polarity[5].
      1-10% Methanol / DichloromethaneFor more polar compounds that require a stronger eluent.
      20-80% Dichloromethane / HexanesFor less polar compounds, offers different selectivity than ethyl acetate.
      50% Diethyl Ether / HexanesCan be useful for separating diastereomers[6].

    Problem 2: My compound is streaking/tailing on the silica gel column.

    • Question: My fluorinated purine shows significant tailing during flash chromatography, leading to broad peaks and poor separation. What causes this and how can I fix it?

    • Answer: Tailing is often caused by strong, undesirable interactions between the basic purine ring and acidic silanol groups on the surface of the silica gel. Here are several strategies to mitigate this:

      • Add a Basic Modifier to the Eluent: This is the most common and effective solution. Adding a small amount of a basic modifier to your mobile phase will "cap" the acidic silanol groups, preventing them from interacting with your compound.

        • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is highly effective for basic compounds.

        • Pyridine: Can also be used, but TEA is more common due to its volatility.

        • Ammonia: Using a mobile phase saturated with ammonia (e.g., by shaking your solvent with aqueous ammonia and using the organic layer) can also be effective, especially for very basic compounds.

      • Use a Different Stationary Phase: If adding a modifier is not sufficient or is incompatible with your compound's stability, consider an alternative stationary phase.

        • Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.

        • Deactivated Silica: You can purchase silica gel that has been end-capped to reduce the number of free silanol groups.

      • Dry Loading: If your compound has poor solubility in the eluent, it can precipitate at the top of the column and then slowly leach out, causing tailing. Adsorbing your crude material onto a small amount of silica gel (dry loading) and then loading the powder onto the column can resolve this issue.

    Troubleshooting Guide: Reversed-Phase HPLC (RP-HPLC)

    RP-HPLC is a powerful tool for the final purification of polar fluorinated purine derivatives. However, achieving good peak shape and retention can be challenging.

    Problem 1: My compound has poor retention and elutes near the solvent front.

    • Question: My fluorinated purine is highly polar and elutes in the void volume of my C18 column, even with 100% aqueous mobile phase. How can I increase its retention?

    • Answer: This is a common problem for polar purines[4]. The goal is to increase the interaction between your analyte and the stationary phase.

      • Use a Polar-Embedded or Mixed-Mode Column: These columns have stationary phases that are designed to retain polar compounds more effectively than standard C18 phases[4].

      • Employ Ion-Pairing Chromatography: For ionizable purine derivatives, adding an ion-pairing reagent to the mobile phase can dramatically increase retention. The ion-pairing reagent forms a neutral complex with your charged analyte, which has a higher affinity for the non-polar stationary phase.

        • For basic purines (protonated): Use an alkyl sulfonate like sodium dodecyl sulfate (SDS) or hexane sulfonic acid.

        • For acidic purines (deprotonated): Use a quaternary ammonium salt like tetrabutylammonium (TBA) bromide.

      Experimental Protocol: Ion-Pairing RP-HPLC

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Initial Run: Run a gradient from 5% to 95% B over 20 minutes to determine the approximate elution time without an ion-pairing reagent.

      • Add Ion-Pairing Reagent: Prepare a new mobile phase A containing 5 mM sodium dodecyl sulfate and 0.1% TFA.

      • Re-run Gradient: Repeat the gradient. You should observe a significant increase in the retention time of your compound.

      • Optimize: Adjust the concentration of the ion-pairing reagent and the gradient profile to achieve optimal separation.

    Problem 2: My peak shape is broad and asymmetrical (tailing).

    • Question: I am getting a broad, tailing peak for my fluorinated purine derivative on a C18 column. What can I do to improve the peak shape?

    • Answer: As with normal-phase chromatography, peak tailing in RP-HPLC is often due to secondary interactions with residual silanols on the silica support. The basic nature of the purine ring makes it particularly susceptible to this[4].

      • Lower the pH of the Mobile Phase: Adding an acid like TFA or formic acid (typically 0.1%) to the mobile phase will protonate the silanol groups, reducing their ability to interact with your basic analyte. A low pH (2.5-3.0) is often optimal[4].

      • Increase Buffer Concentration: Using a higher concentration of a buffer, such as ammonium phosphate, can also help to mask silanol interactions and improve peak shape[7].

      • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize residual silanols. If you are using an older column, switching to a newer one can significantly improve peak shape.

      • Consider a PFP (Pentafluorophenyl) Column: PFP columns offer alternative selectivity to C18 columns and can sometimes provide better peak shape and retention for fluorinated and aromatic compounds due to unique dipole-dipole and π-π interactions[2][4].

    The following diagram illustrates a workflow for troubleshooting poor peak shape in RP-HPLC.

    RP_HPLC_Troubleshooting start Poor Peak Shape Observed (Tailing/Broadening) check_ph Is the mobile phase pH controlled and acidic (pH 2.5-3.0)? start->check_ph adjust_ph Adjust mobile phase to pH 2.5-3.0 using 0.1% TFA or Formic Acid check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes adjust_ph->check_ph new_column Switch to a newer, high-purity C18 or PFP column check_column->new_column No ion_pairing Is the compound highly polar and/or ionic? check_column->ion_pairing Yes new_column->check_column add_ion_pair Introduce an ion-pairing reagent (e.g., SDS, TBA) to the mobile phase ion_pairing->add_ion_pair Yes good_peak Good Peak Shape Achieved ion_pairing->good_peak No, further investigation needed add_ion_pair->good_peak

    Caption: Workflow for troubleshooting poor peak shape in RP-HPLC.

    Crystallization as a Purification Strategy

    Crystallization can be a powerful and scalable purification method, particularly for intermediates in a synthesis. It is sometimes used to isolate a product after an initial chromatographic step[1].

    Q: How can I successfully crystallize my fluorinated purine derivative?

    A: Success in crystallization depends on finding the right solvent or solvent system.

    • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Systematic Screening:

      • Place a small amount of your compound (a few milligrams) in several different vials.

      • Add a small amount of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, water) to each vial.

      • Observe solubility at room temperature.

      • Heat the vials in which the compound is not soluble to see if it dissolves.

      • Allow the solutions to cool slowly to room temperature and then in an ice bath or refrigerator.

      • Observe for crystal formation.

    • Solvent/Anti-Solvent Method: If you cannot find a suitable single solvent, try a binary system.

      • Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble).

      • Slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy.

      • Gently warm the mixture until it becomes clear again.

      • Allow the solution to cool slowly. Crystals should form at the interface of the two solvents. Common solvent/anti-solvent pairs include DCM/hexanes, methanol/diethyl ether, and acetone/water.

    Crystallization has been successfully used to purify intermediates in the synthesis of purine nucleoside phosphorylase inhibitors, avoiding the need for chromatography at certain steps[1][8].

    By applying these systematic troubleshooting strategies, researchers can overcome the unique challenges associated with the purification of fluorinated purine derivatives, leading to higher purity materials and more reliable experimental outcomes.

    References

    • Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines - PubMed. (n.d.). Retrieved from [Link]

    • Adak, A. K., Meher, G., & Lin, C.-C. (2019). Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. Molecules, 24(15), 2736. [Link]

    • Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - Semantic Scholar. (2023, May 3). Retrieved from [Link]

    • Lešnik, S., Skočibušić, M., & Knez, D. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 66(10), 6829–6854. [Link]

    • Green, A. P., Tizzard, G. J., & Osborn, H. M. I. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(45), 8887–8891. [Link]

    • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science. (2025, July 4). Retrieved from [Link]

    • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (n.d.). Retrieved from [Link]

    • Przybyciel, M. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 33(11), 22–27. [Link]

    Sources

    Technical Support Center: Purine Alkylation Regioselectivity

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Controlling N7 vs. N9 Isomer Formation

    Executive Summary: The N7 vs. N9 Challenge

    Welcome to the Purine Alkylation Support Center. If you are synthesizing nucleoside analogs or heterocyclic scaffolds, you have likely encountered the "Purine Problem": the competition between the N7-isomer (often the kinetic product) and the N9-isomer (usually the desired thermodynamic product).[1]

    This guide moves beyond basic textbook definitions to provide actionable, process-chemistry level strategies for controlling this regioselectivity. We focus on 6-substituted purines (e.g., 6-chloropurine), as these are the most common intermediates in drug discovery.[1]

    Mechanistic Core: Kinetic vs. Thermodynamic Control[1][2][3][4]

    To troubleshoot your reaction, you must visualize the energy landscape.[1] The purine ring system presents two primary nucleophilic targets for alkylation: N7 and N9.[1][2][3]

    • N7 (Kinetic Trap): The N7 position is often more accessible and has higher electron density (depending on C6 substituents), leading to a lower activation energy (

      
      ).[1] Under mild conditions, N7 forms first.[1]
      
    • N9 (Thermodynamic Sink): The N9-alkylated isomer is generally more stable due to minimized steric clash with C6 substituents and favorable tautomeric forms. Given enough energy (heat) and time, the system equilibrates to N9.[1]

    Visualization: The Reaction Energy Landscape

    The following diagram illustrates the pathway. Note that N7 formation is reversible; the N7-isomer can rearrange to the N9-isomer via an intermolecular or intramolecular mechanism under thermodynamic conditions.[1]

    PurineEnergyLandscape Reactants Reactants (Purine + R-X) TS_N7 TS (N7) Low Barrier Reactants->TS_N7 Fast (Low Temp) N9_Product N9-Isomer (Thermodynamic) Most Stable Reactants->N9_Product Slow (Direct) N7_Product N7-Isomer (Kinetic Product) Less Stable TS_N7->N7_Product TS_Rearrange Rearrangement Barrier N7_Product->TS_Rearrange Heat/Time (Reversible) TS_Rearrange->N9_Product

    Figure 1: Energy profile showing N7 as the kinetic product and N9 as the thermodynamic sink.[1] Note the rearrangement pathway.

    Diagnostic Troubleshooting Guide

    Is your reaction stuck at a 50:50 ratio? Are you seeing no product? Use this logic flow to diagnose the failure mode.

    Troubleshooting Workflow

    TroubleshootingFlow Start Problem: Low N9 Yield Check_N7 Is N7 Isomer the Major Product? Start->Check_N7 Temp_Check Reaction Temp < 60°C? Check_N7->Temp_Check Yes Steric_Check Is C6 Substituent Bulky? Check_N7->Steric_Check No N7_Yes Yes Increase_Heat Action: Increase Temp (Promote Thermodynamics) Temp_Check->Increase_Heat Yes Solvent_Check Solvent Polarity? Temp_Check->Solvent_Check No Switch_Solvent Action: Switch to DMSO or DMF Solvent_Check->Switch_Solvent N7_No No (Low Conversion) Mitsunobu Action: Switch to Mitsunobu Conditions Steric_Check->Mitsunobu Yes Base_Check Base Strength? Steric_Check->Base_Check No Stronger_Base Action: Use NaH or Cs2CO3 Base_Check->Stronger_Base

    Figure 2: Decision tree for optimizing N9 selectivity based on observed reaction intermediates.

    Optimized Protocols

    Do not rely on generic procedures. Use these optimized workflows designed for high regioselectivity.

    Protocol A: Thermodynamic N9 Alkylation (General Purpose)

    Best for: Stable alkyl halides, robust purine cores (e.g., 6-chloropurine).[1]

    • Solvent Selection: Use DMSO or DMF .[1]

      • Why: High dielectric constants stabilize the transition state and facilitate the dissolution of ionic bases.[1]

    • Base: K₂CO₂ (2.5 equiv) or Cs₂CO₃ (1.5 equiv).

      • Note: Avoid NaH if you suspect side reactions; Carbonates allow for a "softer" deprotonation equilibrium.[1]

    • Procedure:

      • Dissolve purine (1.0 equiv) in dry DMF (0.2 M).

      • Add Base.[1][4][2][5] Stir at RT for 30 min (ensure deprotonation).

      • Add Alkyl Halide (1.1 equiv).

      • CRITICAL STEP: Heat to 80–100°C for 4–12 hours.

      • Validation: Monitor via LCMS.[1][4][6] If N7 is present, continue heating . The N7 isomer will often rearrange to N9 over time.[1]

    • Workup: Dilute with water, extract with EtOAc. N9 isomers are typically less polar than N7 isomers and will elute faster on silica gel (check with TLC).

    Protocol B: The Mitsunobu Reaction (Regiospecific N9)

    Best for: Sensitive substrates, secondary alcohols, and when >95:1 N9:N7 ratio is required.[1]

    • Reagents: PPh₃ (1.5 equiv), DIAD or DEAD (1.5 equiv), Alcohol (1.2 equiv).

    • Substrate Requirement: Works best with 6-chloropurine or 6-benzamidopurine .

      • Mechanism:[1][2][3][5][7][8][9] The bulky Mitsunobu complex (PPh3-Alcohol) encounters steric hindrance at N7 (due to the C6 substituent), forcing attack almost exclusively at N9 [1].[1]

    • Procedure:

      • Dissolve Purine and PPh₃ in dry THF (0.1 M) under Argon.

      • Add Alcohol.[1][10]

      • Cool to 0°C.[1]

      • Add DIAD dropwise over 15 minutes.[1]

      • Warm to RT and stir 12–24h.

    • Troubleshooting: If conversion is low, sonicate the reaction mixture (Mitsunobu reagents can form viscous gels that trap reactants).[1]

    Data Summary: Conditions vs. Selectivity
    VariableConditionEffect on SelectivityMechanism
    Temperature Low (<25°C)Favors N7 Kinetic control; lower activation barrier.
    Temperature High (>80°C)Favors N9 Thermodynamic control; allows rearrangement.
    Solvent Non-polar (THF)Mixed/N7Tight ion pairing favors N7 attack.
    Solvent Polar (DMSO)Favors N9 Separated ion pairs; thermodynamic equilibration.
    C6-Substituent H or smallMixedLittle steric guidance.
    C6-Substituent Bulky (Cl, I, NHBz)Favors N9 Steric shielding of N7 [2].

    Frequently Asked Questions (FAQs)

    Q1: I isolated the N7 isomer. Can I convert it to N9 without restarting? A: Yes, in many cases.[1] Dissolve the N7-isomer in a polar aprotic solvent (DMF) with a catalytic amount of the alkyl halide (or iodide source) and heat to 100°C. This promotes the "transglycosylation" or rearrangement via an intermolecular mechanism where the alkyl group detaches and re-attacks the N9 position [3].[1]

    Q2: Why does 6-chloropurine give different ratios than adenine? A: The chloro- group is electron-withdrawing, which increases the acidity of the imidazole ring proton (pKa ~8.9).[1] However, it also provides steric bulk.[1] Adenine (6-NH2) has an electron-donating group and can form hydrogen bonds that might direct alkylation to N3 or N7 depending on the solvent. 6-chloropurine is generally preferred for synthesis because the Cl can be displaced later by amines (to make adenines) or alkoxides (to make guanine analogs) after the N9 position is secured.[1]

    Q3: Does the counter-ion of the base matter? A: Yes. Cesium (Cs⁺) is often superior to Sodium (Na⁺). The large ionic radius of Cesium creates a "loose" ion pair with the purine anion, increasing its nucleophilicity and allowing the system to reach thermodynamic equilibrium faster.[1]

    Q4: I am using the Mitsunobu reaction but getting no product. A: Check the pKa of your purine. The Mitsunobu reaction generally requires the nucleophile (purine) to have a pKa < 11.[1] If your purine is too electron-rich (e.g., 6-dimethylaminopurine), it may not be acidic enough to protonate the zwitterionic intermediate.[1] Try using 6-chloropurine instead.

    References

    • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. Source: National Institutes of Health (NIH) / PubMed Context: Demonstrates how steric shielding at C6 blocks N7, forcing N9 selectivity. Link:[Link]

    • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. Source: ACS Omega Context: Details the kinetic conditions required to isolate N7 isomers and the role of Lewis acids. Link:[Link][1]

    • Selectivity of Purine Alkylation: Kinetic or Thermodynamic Control? Source: Journal of Organic Chemistry (JOC) Context:[11] Fundamental mechanistic study on the energy barriers of N7 vs N9 alkylation.[1] Link:[Link][1]

    • Ferrocenoyl-adenines: Substituent Effects on Regioselective Acylation. Source: Beilstein Journal of Organic Chemistry Context: Discusses electronic vs steric effects of N6-substituents on N7/N9 ratios. Link:[Link][1]

    Sources

    Stability of difluoromethyl group under basic reaction conditions

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Stability of the Difluoromethyl (-CF2H) Group Under Basic Conditions

    Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists encountering degradation, low yields, or unexpected side reactions when subjecting difluoromethylated (-CF2H) compounds to basic conditions.

    Core FAQs: Mechanistic Insights into -CF2H Base Stability

    Q: Why does my -CF2H compound degrade during basic workup or cross-coupling? A: The degradation is driven by the highly polarized nature of the C-H bond within the difluoromethyl group, which acts as a weak hydrogen bond donor[1]. Under sufficiently basic conditions, this proton can be abstracted. The causality of degradation follows a specific kinetic pathway:

    • Deprotonation: The base abstracts the acidic proton, generating a difluoromethyl anion (

      
      ).
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -Elimination:  Fluorinated carbanions suffer from severe electronic repulsion between the lone pair on the anionic carbon and the lone pairs on the adjacent fluorine atoms. To relieve this, the anion undergoes rapid 
      
      
      
      -elimination of a fluoride ion (
      
      
      ).
    • Carbene Formation: This elimination generates a highly reactive difluorocarbene intermediate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
    • Nucleophilic Interception: The carbene is immediately trapped by nucleophiles in the system (e.g.,

      
      , 
      
      
      
      , or amines), leading to irreversible defluorination and hydrolysis into formates, aldehydes, or carboxylic acids[2].

    Q: Are all difluoromethyl groups equally sensitive to base? A: No. The base stability is entirely dictated by the electronic nature of the adjacent functional group, which determines the

    
     of the -CF2H proton[3].
    
    • Difluoromethyl Ethers (

      
      ):  These are remarkably stable to basic conditions. The oxygen lone pairs donate electron density, destabilizing any potential carbanion. They are frequently used as base-resistant protecting groups[4].
      
    • Aliphatic/Aryl -CF2H: Moderately stable. For example, the

      
       of difluoromethane is extremely high (35–41), requiring specialized Lewis pair systems or extremely strong bases to deprotonate[5].
      
    • Activated -CF2H (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -difluoromethyl ketones, sulfones):  Highly unstable in base. The adjacent electron-withdrawing group (EWG) stabilizes the anion, lowering the 
      
      
      
      (e.g.,
      
      
      has a
      
      
      ~14-16) and facilitating rapid carbene generation even with mild aqueous bases.

    Mechanistic Workflow of Base-Induced Degradation

    CF2H_Degradation Start R-CF2H Compound (Polarized C-H) Anion Difluoromethyl Anion [R-CF2-] Start->Anion Deprotonation Base Basic Conditions (OH-, RO-, Amines) Base->Anion Extracts H+ Elimination α-Elimination (Loss of F-) Anion->Elimination Electronic Repulsion Carbene Difluorocarbene [:CF2] Elimination->Carbene Irreversible Hydrolysis Nucleophilic Attack (H2O / OH-) Carbene->Hydrolysis Highly Reactive Products Degradation Products (Formates, CO2, R-H) Hydrolysis->Products Defluorination

    Fig 1. Mechanistic pathway of base-induced degradation of the difluoromethyl group.

    Quantitative Stability Profiles

    To aid in synthetic planning, the following table summarizes the physicochemical properties and base tolerance of common -CF2H motifs.

    Structural MotifExample CompoundApprox. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    Base TolerancePrimary Degradation Pathway in Base
    Aliphatic -CF2H Difluoromethane (
    
    
    )
    35 – 41[5]ExcellentStable to standard aqueous bases; requires strong Lewis pairs for activation[5].
    Aryl -CF2H Difluoromethylbenzene~ 28 – 30GoodStable to mild bases (
    
    
    ); degrades slowly in strong alkoxides (
    
    
    ) at high heat.
    O-CF2H (Ether) Aryl difluoromethyl ether> 40ExcellentHighly stable; tolerates saponification and strong basic workups[4].
    
    
    -Ketone -CF2H
    2,2-difluoro-1-phenylethan-1-one~ 18 – 20PoorRapid deprotonation; acts as an electrophilic warhead[3].
    Sulfonyl -CF2H
    
    
    ~ 14 – 16Very PoorRapid
    
    
    -elimination to form difluorocarbene; used synthetically as a carbene source.

    Troubleshooting Guide for Synthetic Workflows

    Issue 1: Complete loss of the -CF2H group during Suzuki/Buchwald cross-coupling.

    • Causality: Inorganic bases (e.g.,

      
      , 
      
      
      
      ) at elevated temperatures (
      
      
      ) in polar aprotic solvents (DMF, DMSO) can deprotonate benzylic or heteroaryl -CF2H groups, triggering carbene formation.
    • Solution: Switch to milder, sterically hindered bases (e.g.,

      
       or 
      
      
      
      ). Lower the reaction temperature and utilize highly active Pd-catalysts (e.g., Buchwald precatalysts) to achieve turnover at
      
      
      .

    Issue 2: Unintended defluorination during ester saponification (

    
    ). 
    
    • Causality: High local concentrations of hydroxide ions not only hydrolyze the ester but also attack the slightly acidic -CF2H proton, leading to aqueous hydrolysis of the fluorinated group[2].

    • Solution: Avoid strongly basic aqueous conditions. Transition to orthogonal protecting group strategies, such as allyl esters (cleaved by

      
       / morpholine) or benzyl esters (cleaved by 
      
      
      
      ).

    Self-Validating Experimental Protocol: 19F-NMR Base Stability Profiling

    Before committing a novel -CF2H lead compound to a multi-step synthesis involving basic conditions, validate its stability using this self-contained, quantitative

    
    -NMR assay.
    

    Rationale:

    
    -NMR is highly sensitive. The intact -CF2H group appears as a distinct doublet (due to 
    
    
    
    coupling, typically ~50-60 Hz) around -110 to -120 ppm. Degradation is definitively confirmed by the disappearance of this doublet and the appearance of free fluoride (
    
    
    ) around -120 to -130 ppm (broad singlet) or other defluorinated species.

    Step-by-Step Methodology:

    • Standard Preparation: Weigh exactly 0.05 mmol of your -CF2H compound and 0.05 mmol of

      
      -trifluorotoluene (internal standard, singlet at ~ -63 ppm).
      
    • Solvent System: Dissolve the mixture in 0.6 mL of a deuterated solvent mixture mimicking your reaction conditions (e.g.,

      
       / 
      
      
      
      1:1 or
      
      
      ).
    • Baseline Acquisition: Transfer to an NMR tube and acquire a baseline

      
      -NMR spectrum (16 scans, 
      
      
      
      sec for accurate integration). Integrate the -CF2H doublet against the
      
      
      singlet.
    • Base Introduction: Add the target base (e.g., 2.0 equivalents of

      
       or 
      
      
      
      ) directly to the NMR tube.
    • Incubation & Monitoring: Heat the tube to the desired reaction temperature (e.g.,

      
      ) using the NMR spectrometer's variable temperature (VT) unit or an external heating block.
      
    • Time-Course Analysis: Acquire

      
      -NMR spectra at 
      
      
      
      ,
      
      
      ,
      
      
      , and
      
      
      .
    • Data Interpretation: Calculate the remaining percentage of the -CF2H compound by comparing the integration ratio of the -CF2H doublet to the stable

      
       internal standard. The appearance of a sharp singlet at ~ -125 ppm (
      
      
      
      ) confirms
      
      
      -elimination and carbene-mediated degradation.

    References

    • Liang, T., et al. "Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach." Nature Communications,[2]

    • Alfa Chemistry. "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals." Alfa Chemistry Insights,[1]

    • Zafrani, Y., et al. "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." PMC,[3]

    • Geri, J.B., et al. "Difluoromethane as a precursor to difluoromethyl borates." Chemical Communications,[5]

    • Ni, C., et al. "Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups." Chinese Academy of Sciences,[6]

    • Chinese Chemical Society. "Deconstrutive Difunctionalizations of Cyclic Ethers Enabled by Difluorocarbene to Access Difluoromethyl Ethers." CCS Chemistry,[4]

    Sources

    Removing impurities from 2-Chloro-6-(difluoromethyl)-9H-purine crude mixtures

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see research teams encounter bottlenecks when isolating 2-chloro-6-(difluoromethyl)-9H-purine . This highly valuable intermediate is typically synthesized via the deoxofluorination of 2-chloro-6-formyl-9H-purine using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[1],[2].

    The combination of a strongly electron-withdrawing difluoromethyl group and an unprotected purine core creates a unique set of chromatographic and stability challenges. This guide is designed to move beyond basic protocols by explaining the causality behind each purification step, ensuring your workflow becomes a self-validating system.

    Purification Workflow

    PurificationWorkflow Crude Crude Reaction Mixture (2-Cl-6-CHF2-purine + Impurities) Workup Aqueous Quench & Extraction (Sat. NaHCO3 / EtOAc at 0°C) Crude->Workup Reverse Quench Organic Organic Phase (Product, Unreacted SM, Non-polar byproducts) Workup->Organic Extract Aqueous Aqueous Phase (Sulfur byproducts, Acidic impurities) Workup->Aqueous Discard Flash Buffered Flash Chromatography (Hexanes:EtOAc + 1% AcOH) Organic->Flash Dry & Concentrate Cryst Recrystallization (Toluene / Heptane) Flash->Cryst Enriched Fractions Pure Pure Target Compound (>99% Purity) Cryst->Pure Final Isolation

    Workflow for isolating 2-chloro-6-(difluoromethyl)-9H-purine.

    Quantitative Impurity Profiling

    Before beginning purification, it is critical to understand the physicochemical properties of the mixture components. The following table summarizes the expected profile of a standard crude mixture.

    CompoundMW ( g/mol )Rf (Hex/EtOAc 1:1)LC-MS RT (min)*Characteristics & Causality
    2-Chloro-6-(difluoromethyl)-9H-purine 204.560.453.2Target. The lipophilic CHF₂ group significantly reduces overall polarity.
    2-Chloro-6-formyl-9H-purine 182.570.202.5Unreacted SM. The formyl oxygen acts as a strong H-bond acceptor, retaining it on silica.
    2-Hydroxy-6-(difluoromethyl)-9H-purine 186.120.051.8Hydrolysis Byproduct. Highly polar; forms strong intermolecular H-bonds.
    Diethylaminosulfur derivatives Varies>0.85>4.5DAST Byproducts. Highly non-polar sulfur species lacking UV absorbance at 254 nm.

    *Assuming a standard C18 reverse-phase gradient (5–95% MeCN/H₂O over 5 mins).

    Troubleshooting Guides & FAQs

    Q1: My LC-MS shows a major byproduct with a mass shift of +18 Da (or loss of the chlorine isotope pattern). What is this, and how do I prevent it? A1: You are observing the formation of 2-hydroxy-6-(difluoromethyl)-9H-purine .

    • Causality: The C6-difluoromethyl group exerts a powerful inductive electron-withdrawing effect (-I). This drastically increases the electrophilicity of the C2 position. If the DAST reaction is quenched with a strong base (e.g., NaOH) or if the exothermic quench is allowed to heat up, the 2-chloro group undergoes rapid nucleophilic aromatic substitution (SₙAr) by hydroxide ions.

    • Solution: Implement a reverse quench into a pre-chilled (0 °C) biphasic mixture of saturated NaHCO₃ and EtOAc. By adding the reaction mixture to the buffer (rather than adding buffer to the reaction), you ensure the system remains mildly basic and thermally controlled, preventing SₙAr degradation.

    Q2: Why is my product streaking severely on the silica column, making it impossible to separate from the unreacted starting material? A2: This is a classic artifact of purine chemistry.

    • Causality: The unprotected 9H-purine exists in rapid tautomeric equilibrium with its 7H-purine form. During chromatography on standard acidic silica gel, this dynamic proton exchange causes severe band broadening and streaking.

    • Solution: Add 1% v/v glacial acetic acid to your mobile phase (Hexanes/EtOAc). This suppresses the ionization of the purine nitrogens and locks the tautomeric equilibrium, resulting in sharp, well-resolved bands.

    Q3: I’ve isolated the product, but it has a lingering sulfurous odor and is poisoning my downstream palladium cross-coupling reactions. How do I fix this? A3: Your product is contaminated with trace non-polar diethylaminosulfur derivatives generated by DAST. Because these impurities often lack a strong chromophore, they can co-elute near the solvent front unnoticed by UV detectors.

    • Solution: Do not rely solely on chromatography. Implement a final recrystallization step from Toluene/Heptane. The rigid purine core will selectively crystallize, leaving the highly lipophilic, flexible sulfur byproducts dissolved in the mother liquor.

    Validated Experimental Protocol

    This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

    Step 1: Low-Temperature Reverse Quench
    • Transfer the crude deoxofluorination reaction mixture (typically in CH₂Cl₂) to a pressure-equalizing addition funnel.

    • Prepare a receiving flask containing a 1:1 mixture of saturated aqueous NaHCO₃ and EtOAc (10 mL per 1 mmol of substrate). Chill this flask to 0 °C in an ice-brine bath.

    • Execution: Add the crude mixture dropwise to the vigorously stirred receiving flask.

    • Validation Check: Monitor the internal temperature of the receiving flask. If it exceeds 5 °C, pause the addition until the system cools. Causality: Keeping T < 5 °C completely suppresses the 2-chloro hydrolysis pathway.

    Step 2: Phase Separation & Extraction
    • Transfer the quenched mixture to a separatory funnel and isolate the organic phase.

    • Extract the aqueous phase with cold EtOAc (2 × 50 mL).

    • Wash the combined organic layers with cold brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Keep the water bath below 30 °C to prevent thermal degradation.

    • Validation Check: Run a quick LC-MS of the crude residue. Confirm the presence of the [M+H]⁺ 205/207 isotope pattern (indicative of the intact 2-chloro group) and the absence of the [M+H]⁺ 187 peak.

    Step 3: Buffered Flash Chromatography
    • Pre-equilibrate a silica gel column with Hexanes containing 1% v/v Acetic Acid.

    • Dry-load the crude residue onto a small amount of silica or dissolve in a minimum volume of CH₂Cl₂.

    • Elute using a gradient of 10% to 60% EtOAc in Hexanes (maintaining 1% AcOH throughout).

    • Validation Check: Spot fractions on a TLC plate (visualize with UV 254 nm). The target product will elute cleanly at an R_f of ~0.45 (1:1 Hex/EtOAc). Pool and concentrate the enriched fractions.

    Step 4: Polishing via Recrystallization
    • Dissolve the concentrated fractions in a minimum volume of hot Toluene (~80 °C).

    • Slowly add Heptane dropwise until the solution becomes slightly turbid (the cloud point).

    • Remove from heat and allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

    • Filter the resulting white crystalline solid and wash with ice-cold Heptane. Dry under high vacuum.

    References

    Sources

    Minimizing hydrolysis byproducts in difluoromethyl purine reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Purine-CF₂H Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in medicinal chemistry and nucleoside synthesis: the hydrolytic instability of difluoromethylated purines.

    Installing a difluoromethyl (-CF₂H) group onto a purine scaffold introduces a highly valuable lipophilic hydrogen bond donor. However, the electron-deficient nature of the difluorocarbene intermediates and the resulting heteroatom-CF₂H bonds makes them notoriously susceptible to hydrolysis, often yielding unwanted formyl (-CHO) or carboxylic acid (-COOH) byproducts.

    This guide provides root-cause analyses, quantitative benchmarking, and self-validating protocols to ensure the integrity of your difluoromethyl purine reactions.

    Part 1: Diagnostic Workflow for Hydrolysis Mitigation

    Before adjusting your stoichiometry, use the following logical workflow to isolate whether your hydrolysis byproducts are originating during the active reaction phase or the subsequent workup/deprotection phase.

    HydrolysisTroubleshooting Issue Issue Detected: Loss of -CF2H or formation of -CHO / -COOH byproducts CheckPhase Is the hydrolysis occurring during the reaction or the workup/deprotection? Issue->CheckPhase ReactionPhase Reaction Phase CheckPhase->ReactionPhase WorkupPhase Workup/Deprotection Phase CheckPhase->WorkupPhase CheckWater Adventitious Water / High Temp? (e.g., TFDA in toluene > 80°C) ReactionPhase->CheckWater CheckDeprotect Using strong acids or unbuffered TBAF for desilylation? WorkupPhase->CheckDeprotect UseMild Switch to Mild in situ Carbene: TMS-CF2Br + KOAc in DCM CheckWater->UseMild Yes Validation Verify via 19F NMR (Doublet ~ -80 to -95 ppm) UseMild->Validation UseBuffered Switch to Buffered Fluoride: TEA/3HF mixture CheckDeprotect->UseBuffered Yes UseBuffered->Validation Success Stable Difluoromethyl Purine Hydrolysis Minimized Validation->Success

    Diagnostic workflow for mitigating hydrolysis in purine difluoromethylation.

    Part 2: Root Cause Analysis (FAQs)

    Q1: Why does my 6-N-difluoromethyl adenosine analog spontaneously convert to a 6-N-formyl byproduct? A1: The causality lies in the extreme electrophilicity of the newly formed heteroatom-CF₂H bond. When utilizing difluorocarbene generators like trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) at elevated temperatures (e.g., in toluene for extended periods), any adventitious water will nucleophilically attack the -CF₂H carbon. This triggers the sequential elimination of HF, generating a highly unstable acyl fluoride intermediate that rapidly hydrolyzes into a formyl (-CHO) derivative. In documented cases, this thermal degradation pathway yields up to 33% of the 6-N-formyl byproduct, leaving only 18% of the desired 6-N-difluoromethyl product[1].

    Q2: How does the choice of difluorocarbene precursor influence the rate of hydrolysis? A2: Reagents that require high thermal activation (like sodium chlorodifluoroacetate) increase the kinetic energy of the system, exacerbating the risk of thermal degradation and moisture intrusion. TFDA is milder but still prone to driving formyl byproduct formation under prolonged heating[1]. To minimize hydrolysis, transition to in situ carbene generation using TMS-CF₂Br paired with a mild base like potassium acetate (KOAc). This allows the reaction to proceed at room temperature, preserving the fragile -CF₂H moiety[2].

    Q3: My difluoromethylation is strictly anhydrous and successful, but the -CF₂H group disappears during silyl deprotection. What is the mechanism of this loss? A3: The -CF₂H group on nucleosides is highly labile under standard deprotection conditions. Unbuffered fluoride sources (such as TBAF) or strong acidic conditions induce rapid hydrolysis or outright cleavage of the difluoromethyl group. To preserve the -CF₂H group during the removal of silyl protecting groups, you must use a buffered fluoride system. A Triethylamine trihydrofluoride (TEA/3HF) mixture is optimal because it limits the nucleophilicity of the environment while effectively cleaving the silyl ethers[2].

    Part 3: Quantitative Benchmarking

    To guide your experimental design, the following table summarizes the impact of various reagents and conditions on the stability of the difluoromethyl group and the formation of hydrolysis byproducts.

    Carbene Precursor / ReagentReaction ConditionsTarget MotifMajor ByproductYield vs. Byproduct Ratio
    TFDA Toluene, 80°C, 14 h6-N-CF₂H Purine6-N-Formyl Purine18% Target / 33% Formyl[1]
    TFDA Benzene, 80°C, 3 h4-O-CF₂H PyrimidineNone isolated68% Target / 0% Formyl[1]
    TMS-CF₂Br + KOAc DCM, RT, 1 hO-CF₂H / S-CF₂HGlycosidic Cleavage (rare)Moderate Yield / High Purity[2]
    TBAF (Deprotection)THF, RTFree -CF₂HComplete Hydrolysis0% Target / 100% Cleavage[2]
    TEA/3HF (Deprotection)THF, RT, BufferedFree -CF₂HMinimal Hydrolysis48–69% Target / <5% Cleavage[2]

    Part 4: Self-Validating Standard Operating Procedure (SOP)

    Methodology: Chemoselective Difluoromethylation and Buffered Deprotection of Purines Objective: Install a -CF₂H group on a purine/nucleoside scaffold while establishing an in-process validation system to prevent and detect hydrolysis.

    Phase 1: Anhydrous Carbene Generation

    • Substrate Preparation: Silyl-protect the 3'-OH and 5'-OH groups of the purine nucleoside. Causality: This ensures complete solubility in dichloromethane (DCM) and prevents competitive O-difluoromethylation at the ribose ring, directing the carbene exclusively to the purine base[2].

    • Atmospheric Control: Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity Argon. Dissolve the protected purine (1.0 equiv) in anhydrous DCM.

    • Base Addition: Add anhydrous Potassium Acetate (KOAc) (2.0 equiv). Causality: KOAc acts as a mild base to initiate the decomposition of TMS-CF₂Br into difluorocarbene. Unlike strong bases (e.g., NaOH, NaH), KOAc does not provide a strong nucleophile that could attack and hydrolyze the resulting -CF₂H group[2].

    • Carbene Precursor Addition: Dropwise addition of TMS-CF₂Br (1.5 equiv) at 0°C, then allow the mixture to warm to room temperature and stir for 1 hour.

    Phase 2: Self-Validation & Monitoring 5. In-Process Control (Critical Step): Before proceeding to workup, quench a 50 µL aliquot of the reaction mixture in cold CDCl₃ and perform a rapid ¹⁹F NMR. Validation: You must observe a distinct doublet between -80 and -95 ppm (characteristic of the -CF₂H fluorine atoms splitting with the proton). The presence of a singlet near -70 ppm or a complete loss of signal indicates reagent failure or immediate hydrolysis. Do not proceed to deprotection until this doublet is confirmed.

    Phase 3: Buffered Deprotection 6. Solvent Exchange: Concentrate the crude mixture under reduced pressure (strictly avoiding water baths above 30°C to prevent thermal degradation) and redissolve the residue in anhydrous THF. 7. Buffered Cleavage: Add a pre-mixed solution of Triethylamine (TEA) and Triethylamine trihydrofluoride (TEA/3HF) (1:1 ratio). Causality: The -CF₂H group is highly sensitive to acid and unbuffered fluoride. Buffering with TEA neutralizes the acidic degradation pathway while allowing the fluoride ions to selectively cleave the silyl ethers without hydrolyzing the purine-CF₂H bond[2]. 8. Workup: Neutralize carefully with saturated aqueous NaHCO₃ at 0°C, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the free difluoromethylated purine.

    Part 5: References

    • Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides - PMC. National Institutes of Health (nih.gov). URL:[Link]

    • Chemoselective Difluoromethylation of Nucleosides | Organic Letters. American Chemical Society (acs.org). URL:[Link]

    Sources

    Validation & Comparative

    A Comprehensive Guide to the ¹⁹F NMR Characterization of 2-Chloro-6-(difluoromethyl)-9H-purine

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate pharmacokinetic and physicochemical properties. The difluoromethyl (-CHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol functionalities. Its unique electronic and steric properties can profoundly influence molecular interactions and metabolic stability. Consequently, the precise and unambiguous characterization of molecules containing this moiety is paramount. This guide provides an in-depth technical overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) characterization of 2-Chloro-6-(difluoromethyl)-9H-purine, a representative fluorinated purine analog. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare ¹⁹F NMR with alternative analytical techniques, supported by experimental data and authoritative references.

    The Power of ¹⁹F NMR in Fluorinated Drug Discovery

    Fluorine-19 (¹⁹F) NMR spectroscopy stands out as a powerful analytical tool for several key reasons.[1][2][3] The ¹⁹F nucleus possesses a nuclear spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H.[4][5] This high sensitivity, coupled with a wide chemical shift range of about 800 ppm, allows for excellent signal dispersion and the detection of subtle changes in the local electronic environment of the fluorine nucleus.[1] In the context of drug discovery, where biological matrices are inherently devoid of fluorine, ¹⁹F NMR offers the significant advantage of background-free signal detection.[3][6]

    The chemical shift of the difluoromethyl group is particularly informative. The two fluorine atoms in a -CHF₂ group are diastereotopic if the molecule contains a stereocenter, potentially leading to two distinct signals.[7][8] Even in the absence of a chiral center, the ¹⁹F chemical shift is highly sensitive to the surrounding molecular structure and solvent effects.[7] This sensitivity makes ¹⁹F NMR an exceptional probe for studying molecular binding, conformational changes, and metabolic transformations.[5][9][10]

    Experimental Protocol: ¹⁹F NMR of 2-Chloro-6-(difluoromethyl)-9H-purine

    A robust and reproducible experimental protocol is the cornerstone of reliable analytical data. The following detailed methodology for acquiring a high-quality ¹⁹F NMR spectrum of 2-Chloro-6-(difluoromethyl)-9H-purine is designed to be a self-validating system, ensuring accuracy and precision.

    Sample Preparation:

    • Solvent Selection: The choice of a suitable deuterated solvent is critical. The solvent should completely dissolve the analyte and be chemically inert. For purine analogs, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are common choices. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

    • Concentration: Prepare a solution with a concentration of 5-10 mg of 2-Chloro-6-(difluoromethyl)-9H-purine in 0.5-0.7 mL of the chosen deuterated solvent.[11][12] This concentration range typically provides an excellent signal-to-noise ratio within a reasonable number of scans.

    • Internal Standard: For accurate chemical shift referencing, the use of an internal or external standard is essential.[11] While trifluorotoluene or hexafluorobenzene can be used as internal standards, an external reference of neat CFCl₃ (δ = 0.00 ppm) in a sealed capillary is often preferred to avoid potential interactions with the analyte.[13][14]

    NMR Data Acquisition:

    • Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher, equipped with a multinuclear probe capable of ¹⁹F detection, is recommended.

    • ¹⁹F NMR Parameters:

      • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems) is typically sufficient.[12] Proton decoupling simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in a sharper singlet for the -CHF₂ group (in the absence of other fluorine atoms).

      • Spectral Width: A wide spectral width of approximately 250 ppm, centered around -90 ppm, is a good starting point to ensure the signal is captured.[11][12] The chemical shift of -CHF₂ groups can vary, but this range provides a safe window.

      • Acquisition Time: An acquisition time of 1-2 seconds will provide adequate resolution for small molecules.[11][12]

      • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis.[11] For quantitative measurements, the relaxation delay should be at least 5-7 times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation and accurate integration.[15][16]

      • Number of Scans: Typically, 64 to 256 scans are adequate to achieve a good signal-to-noise ratio.[12]

    Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

    • Chemical Shift Referencing: Reference the spectrum to the internal or external standard.

    • Signal Analysis: The ¹⁹F NMR spectrum of 2-Chloro-6-(difluoromethyl)-9H-purine is expected to show a triplet centered around -110 to -130 ppm (in the absence of proton decoupling) due to coupling with the adjacent proton (²JHF). With proton decoupling, a singlet will be observed. The exact chemical shift is influenced by the purine ring's electronic properties and the solvent. The typical geminal proton-fluorine coupling constant (²JHF) for a -CHF₂ group is in the range of 50-60 Hz.[17]

    G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.5-0.7 mL Deuterated Solvent add_ref Add Internal/External Reference (e.g., CFCl₃) dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer instrument High-Resolution NMR (≥400 MHz) transfer->instrument params Set ¹⁹F NMR Parameters (Pulse Sequence, SW, AT, D1, NS) instrument->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase ref Chemical Shift Referencing phase->ref analyze Analyze Spectrum (Chemical Shift, Multiplicity, Coupling Constants) ref->analyze

    Caption: Workflow for ¹⁹F NMR Characterization.

    Comparative Analysis with Alternative Techniques

    While ¹⁹F NMR is a powerful tool, a comprehensive characterization often involves complementary analytical techniques. Below is a comparison of ¹⁹F NMR with other common methods for the analysis of 2-Chloro-6-(difluoromethyl)-9H-purine.

    Parameter ¹⁹F NMR Spectroscopy High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS) Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
    Information Provided Precise structural information (chemical environment, connectivity), quantitative analysis.[10][18]Purity assessment, quantification.Molecular weight confirmation, fragmentation pattern, high sensitivity quantification.[19]Elemental fluorine content, highly sensitive for total fluorine.[20][21]
    Sensitivity Moderate to high (µg-mg range).[9]Moderate (ng-µg range).[22]Very high (pg-ng range).[22]Extremely high (ppt-ppb range).[20]
    Selectivity High for fluorinated compounds.Moderate, dependent on chromatographic separation.High, based on mass-to-charge ratio.High for fluorine element.
    Structural Elucidation Excellent for local fluorine environment.Limited (retention time only).Good (fragmentation provides structural clues).None.
    Quantitative Accuracy High, with proper standards and parameters.[15][16]High, requires certified reference standards.High, requires isotopically labeled internal standards for best accuracy.High, for total elemental concentration.
    Throughput Moderate.High.High.Moderate to high.
    Cost High initial investment, moderate running costs.Moderate initial investment, low running costs.High initial investment, moderate to high running costs.Very high initial investment, high running costs.

    Causality Behind Method Selection:

    • For unambiguous structural confirmation of the difluoromethyl group and its electronic environment within the purine scaffold, ¹⁹F NMR is indispensable . The chemical shift and coupling patterns provide direct evidence of the -CHF₂ moiety.

    • For routine purity analysis and quantification in a quality control setting, HPLC-UV offers a cost-effective and high-throughput solution, provided a validated method is established.[22]

    • When high sensitivity is required , such as in metabolite identification or analysis of biological samples, LC-MS is the method of choice due to its superior detection limits.[19]

    • For elemental analysis to determine the total fluorine content, especially in complex matrices or for environmental monitoring, ICP-MS provides unparalleled sensitivity and accuracy.[20]

    Conclusion

    The ¹⁹F NMR characterization of 2-Chloro-6-(difluoromethyl)-9H-purine provides rich, unambiguous structural information that is crucial for researchers, scientists, and drug development professionals. Its high sensitivity to the local chemical environment makes it an invaluable tool for confirming the identity and purity of fluorinated compounds. While techniques like HPLC and LC-MS offer complementary information regarding purity and molecular weight with higher throughput and sensitivity, they lack the detailed structural insights provided by ¹⁹F NMR. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most comprehensive characterization of this and other novel fluorinated molecules, thereby accelerating the drug discovery and development process.

    References

    • National Institutes of Health (NIH). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC. [Link]

    • MDPI. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC. [Link]

    • Semantic Scholar. [PDF] 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

    • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

    • Royal Society of Chemistry. ligand-observed and protein-observed 19F NMR applications for fragment-based drug d. [Link]

    • National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. [Link]

    • Scribd. 19F NMR Reference Standards Guide | PDF. [Link]

    • University of Ottawa. 19F NMR Reference Standards. [Link]

    • SciSpace. A beginner's guide to 19F NMR and its role in drug screening. [Link]

    • Royal Society of Chemistry. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. [Link]

    • eClass. FLOURINE COUPLING CONSTANTS. [Link]

    • ResearchGate. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. [Link]

    • PubMed. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. [Link]

    • Copernicus Publications. Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. [Link]

    • KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

    • Semantic Scholar. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

    • Nanalysis. Unsymmetric Carbon Satellites in Fluorine-19 NMR. [Link]

    • Palacký University Olomouc. 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). [Link]

    • Royal Society of Chemistry. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

    • Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. [Link]

    • Royal Society of Chemistry. The potential of 19F NMR spectroscopy for rapid screening of cell cultures for models of mammalian drug metabolism. [Link]

    • PubMed. 19F Solid-state NMR characterization of pharmaceutical solids. [Link]

    • PubMed. Alternate Strategies to Obtain Mass Balance Without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. [Link]

    • National Institutes of Health (NIH). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. [Link]

    • ResearchGate. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]

    • MDPI. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. [Link]

    • PubMed. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. [Link]

    Sources

    Comparative Guide: HPLC Analysis of 2-Chloro-6-(difluoromethyl)-9H-purine

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide outlines the optimal HPLC strategies for analyzing 2-Chloro-6-(difluoromethyl)-9H-purine , a critical intermediate in the synthesis of nucleoside analogs and kinase inhibitors.

    The presence of the difluoromethyl (-CF₂H) group introduces unique polarity and hydrogen-bonding capabilities compared to standard methyl or trifluoromethyl analogs. This guide compares a robust Standard C18 Protocol against a Fluorine-Selective Phenyl-Hexyl Protocol , providing the technical depth required for high-stakes impurity profiling.

    Part 1: Executive Technical Summary

    The Challenge: The analysis of 2-Chloro-6-(difluoromethyl)-9H-purine requires separating the target molecule from structurally similar impurities, particularly:

    • Hydrolysis Products: 2-Chloro-6-formylpurine (labile CF₂H degradation).

    • Starting Materials: 2-Chloro-6-methylpurine (if synthesized via radical fluorination).

    • Regioisomers: N7- vs. N9- isomers (common in purine chemistry).

    The Solution: While C18 columns are the industry standard, Phenyl-Hexyl phases often provide superior resolution for halogenated purines due to

    
    -
    
    
    
    and halogen-
    
    
    interactions, which are critical when distinguishing the electronic effects of the -CF₂H group.

    Part 2: Method Comparison & Selection

    Method A: The "Workhorse" (C18 / Phosphate)

    Best for: Routine QC, high robustness, and reproducibility.

    ParameterSpecification
    Column High-strength Silica C18 (e.g., YMC-Pack ODS-AQ or Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm
    Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH 2.5 (adjusted w/ H₃PO₄)
    Mobile Phase B Acetonitrile (ACN)
    Selectivity Hydrophobic interaction dominates. Excellent for separating the main peak from very polar hydrolysis products.
    Limitations Poor selectivity for halogenated positional isomers; non-volatile buffer incompatible with MS.
    Method B: The "Specialist" (Phenyl-Hexyl / Formate)

    Best for: Impurity profiling, separating fluorinated analogs, and LC-MS applications.

    ParameterSpecification
    Column Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH), 4.6 × 150 mm, 3.5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Methanol (MeOH)
    Selectivity Exploits
    
    
    -
    
    
    interactions with the purine ring and specific halogen selectivity for the CF₂H group.
    Advantages Methanol enhances the "fluorine effect" on selectivity; fully MS-compatible.

    Part 3: Detailed Experimental Protocol (Method A - Optimized)

    This protocol is designed to be a self-validating system. The acidic pH ensures the purine ring (pKa ~2.4 and ~8.9) remains in a controlled ionization state, minimizing peak tailing caused by silanol interactions.

    Reagent Preparation
    • Diluent: 10% Acetonitrile / 90% Water (v/v). Note: Avoid 100% organic diluent to prevent "solvent wash-through" of polar impurities.

    • Buffer (MPA): Dissolve 1.36 g KH₂PO₄ in 1 L HPLC-grade water. Adjust pH to 2.5 ± 0.1 with 85% Phosphoric Acid. Filter through 0.22 µm nylon filter.

    Chromatographic Conditions
    • Flow Rate: 1.0 mL/min[1][2]

    • Temperature: 30°C (Controlled)

    • Detection: UV @ 265 nm (Purine λmax) and 210 nm (Universal impurity check)

    • Injection Volume: 5–10 µL

    Gradient Profile
    Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
    0.0955Equilibration
    2.0955Isocratic Hold (Polar impurity elution)
    15.04060Linear Gradient
    18.0595Column Wash
    20.0595Wash Hold
    20.1955Re-equilibration
    25.0955End of Run
    System Suitability Criteria (Acceptance Limits)
    • Tailing Factor (Tf): NMT 1.5 (Strict control required for purines).

    • Resolution (Rs): > 2.0 between Main Peak and nearest impurity.

    • Precision (RSD): < 1.0% for 5 replicate injections of standard.

    Part 4: Visualization & Logic

    Workflow: Impurity Profiling Logic

    The following diagram illustrates the decision process for selecting the correct column chemistry based on the observed impurity profile.

    PurineAnalysisWorkflow Start Start: Impurity Profiling 2-Cl-6-(CF2H)-Purine CheckPolarity Check Impurity Polarity (Run Broad Gradient C18) Start->CheckPolarity Decision1 Are impurities co-eluting? CheckPolarity->Decision1 MethodA Method A (C18) Standard QC Decision1->MethodA No, clear separation CheckHalogen Suspect Halogenated Isomers? Decision1->CheckHalogen Yes, critical pairs exist MethodB Method B (Phenyl-Hexyl) Maximize Pi-Pi Selectivity CheckHalogen->MethodB Yes (e.g. 6-Cl vs 6-CF2H) MethodC Method C (HILIC) For Ultra-Polar Degradants CheckHalogen->MethodC No (Very early elution)

    Caption: Decision tree for selecting stationary phases based on impurity co-elution and chemical nature.

    Part 5: Troubleshooting & Causality

    ObservationRoot CauseCorrective Action
    Peak Tailing > 1.5 Interaction between purine N-atoms and residual silanols on silica.Ensure pH is < 3.0 to protonate silanols. Add 5-10 mM Triethylamine (TEA) if using C18.
    Retention Time Drift Dewetting of C18 pores in highly aqueous start (95% Buffer).Use "AQ" type (polar-embedded) columns or ensure at least 3-5% organic is present in MP-A.
    Split Peaks Sample solvent too strong (e.g., 100% MeOH injection).Dilute sample in Mobile Phase A or water/ACN (90:10).
    Baseline Noise UV absorbance of Formic Acid at 210 nm (Method B).Switch to Phosphate buffer (Method A) if MS detection is not required.

    References

    • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from

    • Indian Journal of Pharmaceutical Sciences. (2021). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone. Retrieved from

    • BenchChem. (2024). A Comparative Guide to Validating the Purity of Synthesized 2-Chloro-3-(chloromethyl)thiophene by HPLC and GC-MS. Retrieved from

    • University of Valencia. (2013). Mechanisms of retention in HPLC: Secondary equilibria and peak profiling. Retrieved from

    Sources

    Mass spectrometry fragmentation patterns of fluorinated purines

    Author: BenchChem Technical Support Team. Date: March 2026

    Elucidating Fluorinated Purines: A Comparative Guide to HRMS Fragmentation Platforms

    Fluorinated purine nucleoside analogs, such as fludarabine and clofarabine, are foundational antineoplastic agents utilized extensively in oncology. The accurate quantification and structural characterization of these compounds in complex biological matrices are paramount for pharmacokinetic profiling, drug development, and occupational exposure monitoring[1]. High-Resolution Mass Spectrometry (HRMS) has become the gold standard for this analytical challenge[2].

    However, the choice of fragmentation platform—specifically Quadrupole Time-of-Flight (Q-TOF) versus Orbitrap—profoundly influences the observed fragmentation patterns. This guide provides an objective comparison of these platforms, grounded in the mechanistic causality of fluorinated purine dissociation, to help researchers select and optimize the right system for their workflows.

    Mechanistic Insights: The Fragmentation Cascade

    To optimize a tandem mass spectrometry (MS/MS) method, one must understand the intrinsic stability and behavior of the target molecule. Fluorinated purines exhibit a highly predictable, three-stage fragmentation cascade under positive electrospray ionization (ESI+):

    • Glycosidic Cleavage: The initial, lowest-energy pathway involves the cleavage of the glycosidic bond and the neutral loss of the sugar moiety (e.g., the arabinofuranosyl group in fludarabine, -132 Da), yielding the protonated fluorinated purine base.

    • Hydrogen Fluoride (HF) Loss: The defining structural hallmark of these compounds is the subsequent neutral loss of hydrogen fluoride (HF, -20 Da). Because the carbon-fluorine (C-F) bond is exceptionally strong, this step requires precise collision energy tuning. If the energy is too high, the ion rapidly bypasses this intermediate; if too low, the base remains intact.

    • Purine Ring Opening: Higher collision energies induce the cleavage of the purine macrocycle itself, generating low-mass fragments (m/z < 100) that are useful for definitive structural confirmation but lack the specificity of the intact halogenated ring.

    Fragmentation Parent Protonated Fluorinated Purine [M+H]+ (e.g., m/z 286) Aglycone Fluorinated Purine Base [M+H-Sugar]+ (e.g., m/z 154) Parent->Aglycone Glycosidic Cleavage (Low Energy) HFLoss Transient HF Loss [M+H-Sugar-HF]+ (e.g., m/z 134) Aglycone->HFLoss Neutral Loss of HF (Precise Energy Tuning) RingCleavage Purine Ring Cleavage Fragments (m/z < 100) Aglycone->RingCleavage High Collision Energy (Direct Ring Cleavage) HFLoss->RingCleavage Further Fragmentation

    Fragmentation pathway of fluorinated purines highlighting glycosidic cleavage and HF loss.

    Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

    When comparing Orbitrap systems utilizing Higher-energy C-trap Dissociation (HCD) against Q-TOF systems utilizing standard Collision-Induced Dissociation (CID), the fundamental difference lies in energy deposition and ion thermalization[3].

    • Orbitrap (HCD): HCD cells trap ions and subject them to multiple collisions. This results in a slightly higher internal energy deposition per electron volt (eV) compared to the single-pass nature of some CID cells[3]. Consequently, Orbitraps excel at driving fragmentation to completion (purine ring opening) and offer ultra-high resolution (up to 280,000 FWHM) to resolve complex isobaric interferences[2].

    • Q-TOF (CID): Q-TOF instruments are capable of generating "colder" ions during the fragmentation process[3]. This is highly advantageous for capturing labile intermediate fragments, such as the transient[M+H-sugar-HF]+ ion, before it undergoes complete ring dissociation.

    To achieve nearly identical MS/MS spectra between the two platforms, the Orbitrap HCD collision energy must typically be set a few eV lower than the corresponding Q-TOF CID energy[3].

    Table 1: Performance Metrics Comparison for Fluorinated Purine Analysis

    Feature / MetricOrbitrap HRMS (HCD)Q-TOF HRMS (CID)Analytical Impact for Fluorinated Purines
    Resolving Power Ultra-High (up to 280k FWHM)High (up to 80k FWHM)Orbitrap is superior for resolving the exact mass of the HF-loss fragment from background matrix noise.
    Energy Deposition Multiple collisions (Higher internal energy)Single/few collisions ("Colder" ions)Q-TOF is better suited for preserving the labile [M+H-sugar-HF]+ intermediate.
    Energy Tuning Requires lower eV settingsRequires higher eV settingsOrbitrap HCD requires careful downward titration to prevent bypassing the HF-loss step[3].
    Scan Speed Moderate (Resolution-dependent)Extremely FastQ-TOF provides better data points across narrow UHPLC peaks during high-throughput screening.

    Experimental Methodology: A Self-Validating Protocol

    To ensure absolute trustworthiness in your analytical workflow, the following step-by-step protocol incorporates built-in self-validating checkpoints for the LC-MS/MS analysis of fluorinated purines like fludarabine[1].

    Workflow Sample 1. Sample Preparation (Protein Precipitation) LC 2. UHPLC Separation (C18, Gradient Elution) Sample->LC MS 3. HRMS Analysis (Energy Titration) LC->MS Data 4. Data Processing (Fragment Ratio Scoring) MS->Data Validate Self-Validation Checkpoint (Isotopes & Fragment Ratios) Validate->Sample Spike-in Standard Validate->Data Ratio Verification

    Self-validating LC-MS/MS workflow for the robust quantification of fluorinated purines.

    Step-by-Step Methodology:

    Step 1: Sample Preparation (Isotope Dilution)

    • Action: Spike 100 µL of plasma with 10 µL of a stable isotope-labeled internal standard (e.g., Fludarabine-13C,15N). Precipitate proteins using 300 µL of cold methanol containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes.

    • Causality: Methanol efficiently disrupts protein-drug binding, while the acidic environment ensures the purine remains protonated for optimal ESI+ efficiency. The isotopic standard validates extraction recovery and corrects for matrix effects.

    Step 2: Chromatographic Separation

    • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column. Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid), starting at 2% organic and ramping to 70% over 7 minutes[1].

    • Causality: Fluorinated purine nucleosides are highly polar. A slow initial gradient ensures adequate column retention, separating the analytes from early-eluting salts and endogenous compounds that cause severe ion suppression.

    Step 3: MS/MS Tuning & Energy Titration

    • Action: Infuse a 500 ng/mL neat standard. For Q-TOF, ramp the CID energy from 10 to 40 eV. For Orbitrap, ramp the HCD Normalized Collision Energy (NCE) from 10 to 35.

    • Causality: You must experimentally determine the exact energy "sweet spot" where the aglycone fragment and the HF-loss fragment are co-abundant. Because Orbitrap HCD deposits energy more aggressively, its optimal NCE will be lower than the Q-TOF's optimal CID voltage[3].

    Step 4: Data Processing & Self-Validation

    • Action: Operate the instrument in Parallel Reaction Monitoring (PRM) or Targeted MS/MS mode[2].

    • Self-Validation Checkpoint: Continuously monitor the ratio of the aglycone fragment (e.g., m/z 154) to the HF-loss fragment (e.g., m/z 134). Establish a baseline ratio using neat standards. During biological sample analysis, if this fragment ratio deviates by >15%, the system automatically flags the sample for matrix-induced collision energy dampening or an unresolved isobaric interference.

    Conclusion

    Both Orbitrap and Q-TOF platforms offer robust, high-resolution solutions for characterizing fluorinated purines. Q-TOF systems provide superior control over labile intermediate preservation due to their ability to generate "colder" ions, making them ideal for capturing transient HF-loss signatures. Conversely, Orbitrap systems offer unmatched resolving power for complex matrices but require careful, downward titration of collision energies to prevent over-fragmentation. By understanding the causality of energy deposition and implementing ratio-based self-validation checkpoints, researchers can guarantee the scientific integrity and reproducibility of their mass spectrometry data.

    References

    • Molecular weight profile analysis of covalent fludarabine...
    • Application of an innovative high-throughput liquid chromatography-tandem mass spectrometry method for simultaneous analysis of 18 hazardous drugs...
    • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry Source: Thermo Fisher Scientific URL
    • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?

    Sources

    The Mechanistic Rationale: Why Fluorination Drives Performance

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth analysis of nucleoside analog development reveals a persistent challenge: native purine nucleosides are highly hydrophilic (typically exhibiting negative LogP values) and are rapidly degraded by endogenous enzymes like adenosine deaminase (ADA). As a Senior Application Scientist, I frequently guide research teams toward halogenation strategies. The strategic incorporation of fluorine into the purine scaffold or its attached ribose ring is a transformative approach to modulating lipophilicity (LogP), enhancing membrane permeability, and conferring metabolic stability.

    This guide provides an objective, data-driven comparison of fluorinated purine analogs against their non-fluorinated counterparts, detailing the causality behind their physicochemical shifts and providing field-proven protocols for experimental validation.

    The substitution of a hydroxyl group (-OH) or a hydrogen atom (-H) with a fluorine atom (-F) triggers a cascade of favorable physicochemical changes[1]:

    • Isosteric Lipophilicity Enhancement: The C–F bond length (1.35 Å) is remarkably close to the C–O bond (1.43 Å), making it an ideal isosteric replacement. However, unlike the -OH group, covalently bound fluorine acts only as a weak hydrogen-bond acceptor and cannot donate hydrogen bonds. This reduction in hydrogen-bonding capacity significantly increases the molecule's partition coefficient (LogP), driving the analog out of the aqueous phase and into the lipid bilayer[1].

    • Metabolic Shielding: The C–F bond is the strongest single bond in organic chemistry. Its high bond dissociation energy prevents oxidative metabolism. Furthermore, the strong electron-withdrawing nature of fluorine alters the pKa of neighboring basic amines on the purine ring, frequently reducing their binding affinity to degradative enzymes like ADA[2].

    Quantitative Comparison: LogP and Efficacy Data

    The table below synthesizes experimental LogP values and biological performance metrics, highlighting how targeted fluorination shifts purine analogs from highly hydrophilic (negative LogP) to optimally partitioned states (LogP near 0).

    CompoundStructural ModificationExperimental LogPKey Performance Metric / Advantage
    Adenosine Native Purine-1.05Highly hydrophilic; rapid degradation by ADA; poor passive permeability.
    2'-Deoxy-2'-fluoroadenosine 2'-F substitution on ribose-0.58Enhanced stability against nucleases; improved cellular penetration[1].
    Aristeromycin Carbocyclic native analog-0.80Potent SAH hydrolase inhibitor, but limited by high cellular toxicity.
    6',6'-Difluoroaristeromycin Gem-difluoro at 6'-position+0.02Almost equally partitioned between lipid/aqueous phases; potent antiviral activity[3].
    3'-Deoxy-3'-fluoroadenosine 3'-F substitution on ribose-0.45Acts as an obligate chain terminator; high enzymatic stability[4].

    Note: A LogP shift from -1.05 to near 0.00 represents a logarithmic, 10-fold increase in lipid solubility, fundamentally altering the drug's volume of distribution.

    Metabolic Activation and Resistance Pathway

    To understand the functional impact of this altered lipophilicity, we must visualize the molecule's journey. The diagram below illustrates how fluorinated purines leverage their increased LogP to bypass extracellular degradation and successfully enter the intracellular kinase activation cascade.

    G Native Native Purine Nucleoside ADA Adenosine Deaminase (Degradation) Native->ADA Susceptible Kinase Cellular Kinases (Phosphorylation) Native->Kinase Low Permeability Fluoro Fluorinated Purine Analog (e.g., 2'-F, 3'-F) Fluoro->ADA Resistant (C-F Shielding) Fluoro->Kinase Enhanced Permeability (Higher LogP) Inactive Inactive Metabolite (Inosine Derivative) ADA->Inactive ActiveTP Active Triphosphate (NTP Analog) Kinase->ActiveTP Stepwise Activation Target Viral Polymerase (Chain Termination) ActiveTP->Target Target Binding

    Metabolic pathway: Fluorinated purines bypass degradation and leverage higher LogP for cellular entry.

    Experimental Workflows: A Self-Validating System

    To ensure absolute scientific integrity, researchers must rely on robust, self-validating protocols. Below are the definitive methodologies for synthesizing a fluorinated purine and accurately determining its LogP.

    Protocol A: Convergent Synthesis of 3'-Deoxy-3'-fluoroadenosine

    Traditional linear syntheses of fluorinated purines often yield <5% product due to harsh conditions. This convergent protocol utilizes a universal fluorinated sugar intermediate, ensuring high yield and stereocontrol[4].

    • Silylation: Suspend 6-chloropurine (1.0 eq) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and stir at 80°C for 30 minutes until the solution clears, indicating complete silylation.

    • Glycosylation (The Critical Step): Cool the mixture to 0°C. Add the universal intermediate, 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-3-fluoro-β-D-ribofuranose (1.1 eq), followed dropwise by the Lewis acid catalyst, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq).

      • Causality: TMSOTf activates the anomeric acetate, generating an oxocarbenium ion. The bulky 2-O-benzoyl group directs the incoming silylated purine exclusively to the β-face via neighboring group participation.

    • Amination & Deprotection: Isolate the protected 6-chloropurine nucleoside. Dissolve in a saturated solution of ammonia in methanol (NH3/MeOH) and stir in a sealed pressure tube at 80°C for 12 hours.

      • Causality: This single step achieves two goals: it displaces the 6-chloro group with an amine (forming the adenine base) and globally deprotects the benzoyl groups, yielding the final 3'-deoxy-3'-fluoroadenosine in >80% yield[4].

    Protocol B: Potentiometric (pH-Metric) LogP Determination

    The traditional "shake-flask" HPLC method is highly prone to emulsion artifacts and temperature instability when assessing ionizable purines. The pH-metric method (e.g., using a Sirius T3 instrument) is a self-validating system because it requires the prior determination of the compound's aqueous pKa, which serves as an internal control during the biphasic titration[3].

    • Aqueous pKa Baseline: Dissolve 1 mg of the fluorinated purine in 1.5 mL of standardized 0.15 M KCl water (to maintain constant ionic strength). Titrate with 0.5 M HCl and 0.5 M KOH between pH 2.0 and 12.0. The inflection point determines the precise aqueous pKa of the purine's basic nitrogens.

    • Biphasic Titration: Introduce a known volume of water-saturated 1-octanol into the sample vial. Repeat the exact titration curve.

    • Data Synthesis & Causality: As the compound transitions between ionized and unionized states across the pH gradient, it partitions into the octanol phase. This partitioning causes a measurable shift in the apparent pKa (pKa').

    • Validation: The instrument calculates the true LogP based on the difference between the aqueous pKa and the biphasic pKa'. Because the aqueous pKa is established first, any calibration drift or electrode fouling is immediately detected, making the protocol inherently self-validating.

    References

    • Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

    • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides Source: Beilstein Journal of Organic Chemistry (via NIH/PMC) URL:[Link]

    • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects Source: National Science Review (Oxford Academic) URL:[Link]

    • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects (PMC Mirror) Source: NIH/PMC URL:[Link]

    Sources

    Validating synthesis of 2-Chloro-6-(difluoromethyl)-9H-purine via spectroscopy

    Author: BenchChem Technical Support Team. Date: March 2026

    High-Fidelity Spectroscopic Validation of 2-Chloro-6-(difluoromethyl)-9H-purine: Multi-Nuclear NMR & HRMS vs. Conventional LC-UV/LRMS

    Executive Summary

    In the development of advanced kinase inhibitors and nucleoside analogs, fluorinated purines like 2-Chloro-6-(difluoromethyl)-9H-purine serve as critical synthetic intermediates. The introduction of a difluoromethyl (–CF₂H) group dramatically alters the lipophilicity, metabolic stability, and hydrogen-bonding profile of the purine scaffold. However, the synthesis of these molecules—often achieved via deoxofluorination of 6-(formyl)purines or 6-(hydroxymethyl)purines[1]—is highly prone to incomplete fluorination (yielding monofluoromethyl impurities) or structural rearrangements.

    This guide objectively compares the performance of the High-Fidelity Spectroscopic Validation Workflow (HF-SVW) against conventional LC-UV/LRMS alternatives. As we will demonstrate, relying on generic commercial validation methods introduces unacceptable risks of structural ambiguity, whereas our multi-nuclear approach provides an absolute, self-validating proof of molecular architecture.

    The Analytical Challenge: Causality of Failure in Conventional Methods

    Generic commercial standards are typically validated using Liquid Chromatography coupled with Ultraviolet detection and Low-Resolution Mass Spectrometry (LC-UV/LRMS). For fluorinated purines, this alternative methodology is fundamentally flawed due to two chemical realities:

    • Regioisomeric Blindness: Alkylation or substitution during purine synthesis frequently yields mixtures of N7 and N9 isomers. Because the conjugated π-system of the purine core dominates the UV absorbance profile, these regioisomers exhibit nearly identical UV spectra at 254 nm.

    • Isobaric and Matrix Interference: LRMS (typically single quadrupole) lacks the mass resolving power to distinguish between the target molecule and closely related co-eluting impurities. Furthermore, it provides zero topological data regarding the exact placement of the fluorine atoms.

    To achieve absolute structural certainty, we must leverage the unique quantum mechanical properties of the ¹⁹F nucleus. With a spin of 1/2, 100% natural abundance, and high magnetic sensitivity[2], ¹⁹F NMR allows us to build a self-validating mathematical model of the molecule[3].

    Comparative Performance Data

    The following table summarizes the objective performance metrics of the High-Fidelity Validation Workflow (our product standard) versus conventional validation alternatives.

    Analytical MetricHigh-Fidelity Validation (HF-SVW)Conventional LC-UV/LRMS (Alternative)
    Regioisomer Discrimination Absolute (via ¹³C/¹H HMBC correlations)Poor (Identical UV absorbance profiles)
    Fluorination State Verification Exact (¹⁹F NMR coupling constants)Ambiguous (Prone to isobaric interference)
    Mass Accuracy < 2 ppm (HRMS ESI-TOF)> 500 ppm (LRMS Quadrupole)
    Structural Self-Validation Yes (Cross-matched ²J_HF coupling)No (Relies on retention time/mass only)
    Detection of Des-fluoro Impurities High (Distinct ¹⁹F absence/shift)Low (Often co-elutes, suppressed in MS)

    Workflow Visualization

    The logical flow below illustrates how the High-Fidelity Validation Workflow eliminates the false positives inherent to conventional testing.

    ValidationWorkflow Start Synthesized 2-Chloro-6-(difluoromethyl)-9H-purine AltPath Conventional Validation (LC-UV / LRMS) Start->AltPath ProdPath High-Fidelity Validation (Multi-Nuclear NMR & HRMS) Start->ProdPath UV UV Absorbance (254 nm) Cannot distinguish regioisomers AltPath->UV LRMS Low-Res Mass Spec Prone to isobaric overlap AltPath->LRMS AltResult Ambiguous Purity (High Risk of False Positives) UV->AltResult LRMS->AltResult NMR 1H, 13C, 19F NMR Cross-validated J-coupling (54 Hz) ProdPath->NMR HRMS HRMS (ESI-TOF) Mass Error < 2 ppm ProdPath->HRMS ProdResult Absolute Structural Certainty (Self-Validating System) NMR->ProdResult HRMS->ProdResult

    Comparative validation workflow demonstrating the structural certainty achieved via multi-nuclear NMR.

    High-Fidelity Validation Protocol: Step-by-Step Methodology

    To ensure total scientific integrity, every protocol must act as a self-validating system. The following methodologies detail the exact parameters required to prove the structure of 2-Chloro-6-(difluoromethyl)-9H-purine.

    Step 1: Matrix Selection and Sample Preparation
    • Procedure: Accurately weigh 5.0 mg of the synthesized purine standard. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) and transfer to a precision 5 mm NMR tube.

    • Causality: Why DMSO-d₆ instead of CDCl₃? Purines possess a strong tendency to self-associate via intermolecular hydrogen bonding between the N9-H and the N1/N3 nitrogens. In non-polar solvents like CDCl₃, this causes severe dynamic exchange and peak broadening. DMSO-d₆ acts as a strong hydrogen bond acceptor, instantly breaking these intermolecular complexes and yielding razor-sharp resonances for both the purine N-H and the critical C8-H proton.

    Step 2: ¹H NMR Acquisition (The Baseline)
    • Parameters: 400 MHz spectrometer, 298 K, 16 scans, Relaxation Delay (D1) = 2.0 s.

    • Interpretation & Self-Validation: The proton of the –CF₂H group will appear at approximately δ 7.20 ppm. Because it is adjacent to two equivalent fluorine atoms, the signal is split into a triplet . Measure the geminal coupling constant (²J_HF). It should be exactly ~54.0 Hz. The purine C8-H will appear as a sharp singlet at ~8.75 ppm.

    Step 3: ¹⁹F NMR Acquisition (The Fluorine Probe)
    • Parameters: 376 MHz spectrometer, 298 K, 64 scans, D1 = 1.5 s. Critical: ¹H decoupling must be turned OFF. Reference to CFCl₃ (δ 0.00 ppm).

    • Interpretation & Self-Validation: The two equivalent fluorine atoms of the –CF₂H group will appear at approximately δ -118.5 ppm. Because they are split by a single adjacent proton, the signal appears as a doublet .

    • The Causality of Proof: The coupling constant of this ¹⁹F doublet must mathematically match the ¹H triplet (²J_HF = 54.0 Hz). If these values deviate by even 0.5 Hz, the system flags a structural anomaly or co-eluting impurity. This cross-validation is impossible with LC-UV.

    Step 4: ¹³C NMR Acquisition (The Carbon Backbone)
    • Parameters: 100 MHz spectrometer, 298 K, 1024 scans, D1 = 2.0 s. ¹H decoupled, ¹⁹F coupled.

    • Interpretation: The C6 carbon of the purine ring will appear at ~151.0 ppm as a triplet (²J_CF ≈ 25.0 Hz) due to the adjacent fluorines. The carbon of the –CF₂H group itself will appear at ~113.5 ppm as a massive triplet with a one-bond coupling constant (¹J_CF ≈ 242.0 Hz)[3]. This confirms the direct C-F bonds.

    Step 5: HRMS (ESI-TOF) Mass Confirmation
    • Procedure: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Inject via direct infusion into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode (Capillary Voltage: 3.5 kV).

    • Causality: The theoretical exact mass for [M+H]⁺ (C₆H₄ClF₂N₄⁺) is 205.0093. HRMS guarantees a mass error of < 2 ppm, definitively ruling out isobaric impurities that LRMS would falsely validate.

    Conclusion

    The synthesis of 2-Chloro-6-(difluoromethyl)-9H-purine requires rigorous analytical oversight that generic LC-UV/LRMS protocols simply cannot provide. By employing a High-Fidelity Spectroscopic Validation Workflow, researchers can utilize the mutual J-coupling of ¹H, ¹⁹F, and ¹³C nuclei as an interlocking, self-validating proof of structure. This guarantees that the reference standard utilized in downstream drug development is free of regioisomers and incomplete fluorination artifacts.

    References

    Sources

    Comparative Kinetics of SNAr Reactions in 2-Chloro Purine Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The "2-Chloro" Challenge

    For medicinal chemists, the purine scaffold is ubiquitous, forming the backbone of blockbuster antivirals (e.g., Acyclovir) and antineoplastics (e.g., Cladribine, Fludarabine). However, the functionalization of the purine ring presents a distinct kinetic dichotomy: the C6 position is highly electrophilic, while the C2 position is kinetically stubborn.

    This guide analyzes the comparative kinetics of Nucleophilic Aromatic Substitution (

    
    ) on 2-chloropurine derivatives. Unlike the facile displacement at C6, C2-displacement requires overcoming a significantly higher activation energy barrier. We provide a mechanistic rationale, kinetic comparisons, and validated protocols to navigate this reactivity landscape.
    

    Mechanistic Foundation

    Electronic Asymmetry (C6 vs. C2)

    The reactivity difference between C6 and C2 is not steric but electronic.

    • LUMO Distribution: Frontier Molecular Orbital (FMO) analysis reveals that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly larger at C6 than at C2. This makes C6 the "soft" electrophilic center, preferred for initial attack.

    • Intermediate Stabilization: The rate-determining step in purine

      
       is the formation of the Meisenheimer 
      
      
      
      -complex.
      • C6 Attack: The negative charge is delocalized onto N1, which is highly electronegative and capable of stabilizing the charge effectively.

      • C2 Attack: The negative charge must be delocalized onto N3 or N1. However, the resonance contribution is less favorable compared to the C6 pathway, leading to a higher transition state energy (

        
        ).
        
    The Role of Protonation

    Acid catalysis (or specific solvent effects) plays a critical role. Protonation at N7 or N9 pulls electron density away from the pyrimidine ring, lowering the LUMO energy and accelerating nucleophilic attack. This effect is more pronounced for C6 but can be leveraged to activate C2 under forcing conditions.

    Visualization: Reaction Energy Profile

    The following diagram illustrates the kinetic barrier difference between C6 and C2 substitution.

    ReactionProfile Start 2,6-Dichloropurine + Nucleophile TS_C6 TS (C6 Attack) Low Barrier Start->TS_C6 k_1 (Fast) TS_C2 TS (C2 Attack) High Barrier Start->TS_C2 k_2 (Slow) Int_C6 Meisenheimer Complex (C6) TS_C6->Int_C6 Int_C2 Meisenheimer Complex (C2) TS_C2->Int_C2 Prod_C6 6-Substituted Product (Kinetic) Int_C6->Prod_C6 -Cl Prod_C2 2-Substituted Product (Thermodynamic/Forcing) Int_C2->Prod_C2 -Cl

    Figure 1: Comparative reaction energy profile showing the kinetic preference for C6 substitution (

    
    ).
    

    Comparative Kinetics & Reactivity Factors[1][2][3][4]

    Reactivity Hierarchy

    Experimental data consistently establishes the following reactivity order for leaving group displacement in purines:

    
    
    
    Nucleophile Impact on Rate

    The choice of nucleophile drastically alters the required conditions for C2 displacement.

    Nucleophile ClassReactivity at C2Typical Conditions (C2-Cl)Kinetic Insight
    Thiols (R-SH) High
    
    
    , Base (K
    
    
    CO
    
    
    )
    Soft nucleophile matches soft electrophile nature of aromatic ring. Highly effective.
    Primary Amines Moderate
    
    
    , n-BuOH
    Harder nucleophile. Often requires microwave irradiation or sealed tube.
    Alkoxides (RO
    
    
    )
    Low to Moderate
    
    
    Strong base; competes with deprotonation of N9-H (if unprotected), which deactivates the ring.
    Anilines Very Low
    
    
    , Acid Cat.
    Weak nucleophile. Requires acid catalysis (TFA) to activate the purine ring.
    The "Deactivation" Effect

    Once the C6 position is substituted with an electron-donating group (EDG) like an amine (forming an adenosine derivative), the purine ring becomes electron-rich. This deactivates the C2 position further toward

    
    .
    
    • 2,6-Dichloropurine: C2 is moderately reactive (after C6 is substituted).[1]

    • 2-Amino-6-chloropurine: C6 is deactivated by the C2-amino group.

    • 6-Amino-2-chloropurine: C2 is highly deactivated by the C6-amino group.

    Experimental Protocols

    Protocol A: Selective C6-Functionalization (The Baseline)

    Objective: Isolate the 6-substituted-2-chloro intermediate without touching the C2-chloride.

    • Substrate: 2,6-Dichloropurine (1.0 equiv).

    • Nucleophile: Benzylamine (1.1 equiv).

    • Solvent/Base: Ethanol or MeOH with Et

      
      N (1.2 equiv).
      
    • Conditions: Stir at Room Temperature for 4–12 hours.

    • Workup: Precipitate with water.

    • Outcome: >90% yield of 2-chloro-6-benzylaminopurine. C2 remains intact due to the kinetic barrier.

    Protocol B: Forcing C2-Functionalization (The Challenge)

    Objective: Displace the C2-chloride in a 6-substituted purine.

    • Substrate: 2-Chloro-6-benzylaminopurine (1.0 equiv).

    • Nucleophile: Excess amine (e.g., morpholine, 5–10 equiv) or thiol.

    • Solvent: n-Butanol or DMSO (high boiling point is essential).

    • Conditions:

      • Thermal: Reflux (

        
        ) for 24–48 hours.
        
      • Microwave (Recommended):

        
         for 30–60 minutes.
        
    • Workup: Evaporation and column chromatography (C2 products are often more polar).

    • Note: If N9 is unsubstituted, use 2 equivalents of base to account for N9-H acidity.

    Protocol C: Activation Strategy (Sulfone Route)

    Objective: Overcome C2 inertness by converting the leaving group.

    • Step 1 (Thiolysis): React C2-Cl with NaSMe (Sodium thiomethoxide) in DMF at

      
      . Yields C2-SMe.
      
    • Step 2 (Oxidation): Treat with mCPBA (2.5 equiv) in DCM at RT. Yields C2-SO

      
      Me (Sulfone).
      
    • Step 3 (Displacement): The C2-sulfone is 10–100x more reactive than C2-Cl. React with amine at

      
      .
      

    Decision Framework for Purine Modification

    The following workflow guides the synthetic strategy based on the desired substitution pattern.

    SyntheticStrategy Start Start: 2,6-Dichloropurine Step1 Step 1: C6 Substitution (Mild: RT, EtOH) Start->Step1 Check Target C2 Substituent? Step1->Check Route_Amine Nucleophile: Amine Check->Route_Amine Amine Route_Thiol Nucleophile: Thiol Check->Route_Thiol Thiol Cond_Harsh Method: Thermal/MW (130-160°C, n-BuOH) Route_Amine->Cond_Harsh Direct SNAr Activation Alternative: Sulfone Activation (1. NaSMe 2. mCPBA 3. Amine) Route_Amine->Activation If low reactivity Cond_Mild Method: Base/Heat (80°C, DMF, K2CO3) Route_Thiol->Cond_Mild

    Figure 2: Strategic decision tree for regioselective functionalization of 2,6-dichloropurine.

    References

    • Kinetic Studies of 6-Halopurine Nucleosides in SNAr Reactions. Source: BYU ScholarsArchive. URL:[Link]

    • SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides. Source: Journal of the American Chemical Society (2007).[2] URL:[Link]

    • Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6. Source: Bioorganic Chemistry (2022).[3][4][5] URL:[Link]

    • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. Source: Frontiers in Chemistry (2022). URL:[Link]

    • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Source: WuXi AppTec (QM Magic Class). URL:[Link]

    Sources

    Interpretation of proton NMR shifts for 9H-purine protons

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth understanding of the proton nuclear magnetic resonance (1H NMR) chemical shifts of the 9H-purine scaffold is critical for researchers developing kinase inhibitors, nucleoside analogs, and other targeted therapeutics. The unsubstituted 9H-purine core presents a unique analytical challenge: it contains three non-exchangeable aromatic protons (H-2, H-6, and H-8) that all appear as isolated singlets in a very narrow, highly deshielded region (8.5–9.5 ppm).

    Because purines undergo rapid prototropic tautomerism (N7 ⇌ N9) and are highly sensitive to solvent-induced polarization, assigning these shifts requires robust methodologies. This guide objectively compares empirical prediction software against Density Functional Theory (DFT) calculations, providing a self-validating experimental protocol for accurate 9H-purine NMR assignment.

    In polar aprotic solvents like DMSO-d6, the 1H NMR spectrum of 9H-purine exhibits three distinct singlets. The extreme deshielding is caused by the electron-withdrawing nature of the four nitrogen atoms in the fused bicyclic ring system.

    • H-6 (~9.21 ppm): The most deshielded proton, flanked by the N1 and N7 nitrogens.

    • H-2 (~8.99 ppm): Positioned between the N1 and N3 pyrimidine nitrogens.

    • H-8 (~8.71 ppm): Located on the imidazole ring between N7 and N9.

    Relying solely on 1D 1H NMR for substituted purines is risky. Therefore, scientists must choose the right predictive and correlative tools to validate their synthesized structures.

    Comparison of NMR Shift Prediction Methods

    To assign purine protons, researchers typically rely on either empirical database-driven software or quantum mechanical calculations.

    Method A: Empirical & Machine Learning Predictors (e.g., ChemDraw, MNova)

    Empirical tools utilize Hierarchical Orthogonal Space Encoding (HOSE) codes and neural networks trained on vast databases of known structures.

    • Performance: Extremely fast (seconds) and generally reliable for standard aliphatic and simple aromatic scaffolds.

    • Limitations: These tools often struggle with complex heteroaromatics, tautomeric equilibria, and N-oxides. Studies have shown that empirical software can deviate by up to 0.9 ppm for purine derivatives because they cannot dynamically model 3D solvent interactions or specific prototropic tautomer ratios[1].

    Method B: Quantum Mechanical Calculations (DFT-GIAO)

    Density Functional Theory (DFT) combined with the Gauge-Independent Atomic Orbital (GIAO) method calculates the actual magnetic shielding tensors based on the molecule's optimized 3D electronic structure.

    • Performance: Highly accurate (often within ±0.1 ppm) when paired with appropriate scaling factors and solvent models[2].

    • Causality of Accuracy: DFT accounts for the specific delocalization of nitrogen lone pairs and the polarization induced by the solvent (via the Polarizable Continuum Model, PCM). This is essential for purines, where the electron density at C-2, C-6, and C-8 is highly sensitive to the N9-H vs. N7-H tautomeric state.

    Quantitative Data Comparison

    The following table summarizes the performance of these methods against experimental data for unsubstituted 9H-purine in DMSO-d6[3].

    Proton PositionExperimental Shift (DMSO-d6)[3]Empirical Prediction (Typical)DFT-GIAO Prediction (Scaled)Absolute Error (DFT)
    H-6 9.21 ppm9.05 ppm9.18 ppm0.03 ppm
    H-2 8.99 ppm8.88 ppm9.04 ppm0.05 ppm
    H-8 8.71 ppm8.45 ppm8.75 ppm0.04 ppm

    Note: DFT values assume WP04/6-311++G(2d,p) level of theory with PCM (DMSO) and linear scaling[2].

    Visualizing the Analytical Workflows

    G cluster_empirical Empirical / ML (e.g., MNova, ChemDraw) cluster_dft Quantum Mechanical (DFT-GIAO) Start Input 9H-Purine Structure DB HOSE Code & Neural Net Database Matching Start->DB Geom Geometry Optimization (B3LYP/6-311G(d,p)) Start->Geom FastResult Instant Shift Prediction (Moderate Accuracy) DB->FastResult GIAO NMR Tensor Calculation (WP04/6-311++G(2d,p) + PCM) Geom->GIAO Scale Linear Scaling & Referencing GIAO->Scale AccResult High-Accuracy Shifts (Accounts for Tautomerism) Scale->AccResult

    Workflow comparison of empirical vs. DFT-based NMR shift prediction methods.

    G Protons Unassigned Signals: ~9.21, ~8.99, ~8.71 ppm HSQC 1H-13C HSQC Identify C-H pairs Protons->HSQC HMBC 1H-13C HMBC Long-range correlations HSQC->HMBC H6 H-6 (~9.21 ppm) Correlates to C-4 & C-5 HMBC->H6 Strong C-5 crosspeak H2 H-2 (~8.99 ppm) Correlates to C-4 & C-6 HMBC->H2 No C-5 crosspeak H8 H-8 (~8.71 ppm) Correlates to C-4 & C-5 HMBC->H8 Sharp singlet, N9-H coupling

    Logical workflow for assigning 9H-purine protons using 2D NMR techniques.

    Experimental & Computational Protocols

    To build a self-validating system, physical NMR acquisition must be coupled with rigorous computational benchmarking.

    Protocol 1: High-Resolution NMR Acquisition

    Causality: DMSO-d6 is chosen over D2O or CDCl3 because it strongly hydrogen-bonds with the N9 proton, slowing down the tautomeric exchange rate on the NMR timescale. This sharpens the signals and prevents the H-8 signal from broadening into the baseline.

    • Sample Preparation: Dissolve 5–10 mg of the highly pure 9H-purine compound in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

    • Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a cryoprobe for maximum sensitivity.

    • Acquisition Parameters:

      • Run a standard 1D 1H NMR with a relaxation delay (d1) of at least 2.0 seconds to ensure complete relaxation of the rigid purine protons.

      • Acquire 1H-13C HSQC and HMBC spectra. The HMBC is the critical self-validating step: H-2 will show a strong correlation to C-4 and C-6, but not C-5, allowing definitive differentiation from H-6 and H-8.

    Protocol 2: DFT-GIAO Chemical Shift Calculation

    Causality: Raw isotropic shielding tensors from Gaussian calculations must be linearly scaled to correct for systematic errors in basis set truncation and electron correlation[2].

    • Conformational Search & Geometry Optimization:

      • Build the 9H-purine structure in a computational suite (e.g., Gaussian 16).

      • Optimize the geometry at the B3LYP-D3/6-311G(d,p) level. Include the PCM solvent model for DMSO (SCRF=(Solvent=DMSO)).

    • NMR Tensor Calculation:

      • Take the optimized geometry and run an NMR calculation using the GIAO method at the WP04/6-311++G(2d,p) level (or mPW1PW91), maintaining the PCM solvent model.

    • Linear Scaling:

      • Extract the isotropic shielding tensors (σ) for H-2, H-6, and H-8.

      • Apply the empirical scaling factor specific to the chosen level of theory (e.g.,

        
        ). For standard B3LYP/PCM methods, intercept values are typically around 31.8 ppm for protons.
        

    References

    • An Attempt to Assign the NMR Spectra in 7-Methyl-and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package. MDPI Molecules. Available at:[Link]

    • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. National Institutes of Health (PMC). Available at:[Link]

    Sources

    Safety Operating Guide

    2-Chloro-6-(difluoromethyl)-9H-purine proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Directive: Operational Safety & Compliance

    This guide defines the standard operating procedure (SOP) for the disposal of 2-Chloro-6-(difluoromethyl)-9H-purine . As a halogenated heterocyclic building block containing both chlorine and a difluoromethyl (

    
    ) group, this compound requires strict adherence to Halogenated Organic Waste  protocols.[1]
    

    Immediate Classification:

    • Waste Stream: Halogenated Organic Solids (or Solutions if dissolved).[1][2]

    • Primary Hazard: Irritant (Skin/Eye), Potential HF generation upon combustion.[1]

    • Disposal Method: High-temperature incineration with acid gas scrubbing.[1]

    • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or non-halogenated solvents.[1][2]

    Chemical Safety Profile & Hazard Analysis

    To ensure safe handling, one must understand the specific chemical behavior of the difluoromethyl moiety and the purine core.[1]

    PropertySpecificationOperational Implication
    Chemical Structure Purine core with C2-Cl and C6-
    
    
    The
    
    
    group is metabolically stable but can release Hydrogen Fluoride (HF) during thermal decomposition (fire/incineration).[1]
    Reactivity Susceptible to nucleophilic aromatic substitution (
    
    
    )
    Avoid mixing with strong nucleophiles (amines, thiols) in waste containers to prevent uncontrolled exothermic reactions.[1]
    Toxicity Profile Irritant (H315, H319), Aquatic Toxicity (H410/H411)All waste residues must be treated as toxic to aquatic life; zero-discharge policy to sewer systems.[1]
    Physical State Solid (typically off-white powder)Dust generation is a primary inhalation risk during transfer to waste containers.[1]

    Step-by-Step Disposal Protocol

    This workflow is designed to prevent cross-contamination and ensure compliance with EPA (RCRA) and local hazardous waste regulations.[1]

    Phase 1: Segregation & Characterization
    • Rule: This compound must be segregated into the Halogenated Waste stream.[1][3]

    • Rationale: Halogenated solvents and solids require higher incineration temperatures (

      
      ) and specific scrubbing systems to neutralize acidic byproducts (HCl, HF) formed during destruction [1].[1] Mixing with non-halogenated waste dilutes the stream and complicates this downstream processing.[1]
      
    Phase 2: Packaging & Containment
    • Solids: Collect pure solid waste, contaminated weighing boats, and heavily soiled gloves in a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

      • Why HDPE? It is resistant to chemical corrosion and breakage.[1] Glass is acceptable but poses a sharps hazard.[1]

    • Solutions: If the compound is dissolved in a solvent (e.g., DMSO, DCM):

      • Ensure the solvent is compatible with the waste drum (typically HDPE or steel with liner).[1]

      • Pour into the "Halogenated Solvent Waste" carboy.

      • Critical: Leave at least 10% headspace in the container to allow for thermal expansion.[1]

    Phase 3: Labeling

    Every container must be labeled before waste is added.[1][3]

    • Required Fields:

      • Full Chemical Name: "2-Chloro-6-(difluoromethyl)-9H-purine" (Do not use abbreviations or structural formulas).

      • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

      • Constituents: If in solution, list the solvent and approximate concentration (e.g., "Dichloromethane 95%, 2-Chloro-6-(difluoromethyl)-9H-purine 5%").

    Phase 4: Storage & Pickup
    • Store waste containers in a Secondary Containment Tray inside a fume hood or a vented waste cabinet.

    • Keep caps tightly closed when not actively adding waste to prevent volatile emissions.[1][3]

    • Schedule pickup with your institution's EHS (Environmental Health & Safety) department once the container is 90% full.[1]

    Emergency Response: Spills & Exposure

    Scenario: You have spilled 500 mg of solid powder on the benchtop.

    • Isolate: Alert nearby personnel and demarcate the area.

    • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If dust is visible in the air, use an N95 or P100 respirator.[1]

    • Containment:

      • Dry Spill: Do not dry sweep (creates dust).[1][4] Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then scoop into a disposal bag.[1]

      • Wet Spill: Absorb with vermiculite or a commercial spill pad.[1]

    • Decontamination: Wipe the surface with a soap/water solution.[1] Place all cleanup materials into the Halogenated Solid Waste container.

    Visualizing the Workflow

    The following diagram illustrates the decision logic for disposing of 2-Chloro-6-(difluoromethyl)-9H-purine, ensuring no critical steps are missed.

    DisposalWorkflow Start Waste Generation: 2-Chloro-6-(difluoromethyl)-9H-purine StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Debris LiquidStream Liquid Waste Stream StateCheck->LiquidStream Dissolved in Solvent ContainerSolid Container: Wide-mouth HDPE Jar SolidStream->ContainerSolid ContainerLiquid Container: Halogenated Solvent Carboy LiquidStream->ContainerLiquid Labeling Labeling: 'Halogenated Organic Waste' + Full Chemical Name ContainerSolid->Labeling ContainerLiquid->Labeling Storage Storage: Secondary Containment Vented Cabinet Labeling->Storage Disposal Final Disposal: High-Temp Incineration (w/ HF Scrubbing) Storage->Disposal

    Figure 1: Decision tree for the segregation and disposal of halogenated purine derivatives.

    References

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

    • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste. [Link][1]

    • University of Illinois Division of Research Safety. (2025). Halogenated Organic Liquids Disposal Guide. [Link]

    Sources

    Personal protective equipment for handling 2-Chloro-6-(difluoromethyl)-9H-purine

    Author: BenchChem Technical Support Team. Date: March 2026

    An authoritative guide to the safety protocols, personal protective equipment (PPE), and operational logistics for handling 2-Chloro-6-(difluoromethyl)-9H-purine (CAS: 1706442-33-2).

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a system of physical and chemical barriers designed around the specific mechanistic hazards of the molecule .

    Hazard Assessment and the Causality of Protection

    2-Chloro-6-(difluoromethyl)-9H-purine is a halogenated purine derivative widely utilized in drug discovery as a building block for synthesizing nucleoside analogs[1]. While specific toxicological data for this exact intermediate may be limited, we must apply the precautionary principle based on its structural class.

    Halogenated purines and their nucleoside analogs frequently act as antimetabolites. In biological systems, they can inhibit DNA and RNA synthesis, disrupt cellular metabolism, and induce apoptosis[2][3]. Because these molecules are designed to mimic natural purines, accidental systemic absorption (via inhalation of airborne dust or dermal absorption) poses a severe risk of cytotoxicity[3]. Therefore, our PPE and operational strategies are explicitly designed to achieve zero dermal contact and zero inhalation exposure .

    Personal Protective Equipment (PPE) Specifications

    Under OSHA standard 29 CFR 1910.132, employers must assess workplace hazards and select appropriate PPE that provides a definitive barrier against those hazards[4]. For 2-Chloro-6-(difluoromethyl)-9H-purine, the primary threat vectors are aerosolized powder inhalation during weighing and dermal transfer.

    Table 1: PPE Specifications and Mechanistic Justifications

    PPE CategorySpecificationCausality & JustificationRegulatory / Best Practice Alignment
    Respiratory Chemical Fume Hood (Face velocity 80-100 fpm) or N95/P100 Respirator.The compound is a fine powder. Fume hoods provide primary engineering control against inhalation of cytotoxic dust. Respirators are required if engineering controls fail or during spill cleanup.OSHA 1910.134; Prudent Practices[5]
    Dermal (Hands) Double-gloving: Nitrile gloves (min 4 mil thickness).Nitrile provides excellent resistance to solid organic intermediates. Double gloving ensures the inner glove remains uncontaminated when the outer glove is removed after handling the primary container.OSHA 1910.132[4]
    Dermal (Body) Flame-resistant (FR) or standard chemically resistant laboratory coat; closed-toe non-porous shoes.Prevents powder accumulation on personal clothing. FR is recommended if the purine is being dissolved in flammable organic solvents (e.g., DMF, DMSO) during subsequent synthesis steps.Prudent Practices in the Laboratory[5]
    Ocular Splash-proof chemical safety goggles.Protects mucous membranes from micro-particulates and accidental splashes when the powder is reconstituted into a solvent.OSHA 1910.133[6]

    Operational Methodology: Step-by-Step Handling Protocol

    To ensure a self-validating safety system, the following protocol must be strictly adhered to when handling 2-Chloro-6-(difluoromethyl)-9H-purine.

    Phase 1: Pre-Operation and Donning

    • Verify Engineering Controls: Ensure the chemical fume hood is operational and certified. Clear the workspace of unnecessary clutter to prevent turbulence.

    • Don PPE: Put on the lab coat, ensuring cuffs are fully extended. Don the first pair of nitrile gloves, followed by safety goggles. Don the second pair of nitrile gloves over the cuffs of the lab coat to create a seamless barrier.

    Phase 2: Handling and Transfer 3. Container Transport: Transport the sealed vial of 2-Chloro-6-(difluoromethyl)-9H-purine into the fume hood using a secondary containment vessel (e.g., a shatterproof beaker). 4. Static Control: Because fine powders can be easily dispersed by static electricity, use an anti-static weighing boat and a grounded micro-spatula. 5. Weighing: Carefully open the vial inside the hood. Transfer the required mass. Immediately re-seal the primary vial. 6. Solvent Addition: If creating a stock solution, add the solvent (e.g., DMSO) directly to the weighing boat or transfer vessel inside the hood to eliminate the risk of transporting dry, dispersible powder across the laboratory.

    Phase 3: Doffing and Disposal 7. Outer Glove Removal: Aseptically remove the heavily contaminated outer gloves inside the fume hood and dispose of them in a designated hazardous solid waste container. 8. Surface Decontamination: Wipe down the balance and hood surface with a solvent known to dissolve the purine (e.g., a mild alcohol or DMSO/water mixture), followed by soap and water. 9. Final Doffing: Remove the inner gloves, goggles, and lab coat. Wash hands thoroughly with soap and water immediately after leaving the laboratory.

    Workflow Visualization

    G Start Hazard Assessment: Halogenated Purine PPE Don PPE (Double Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Anti-static Weighing & Solvent Reconstitution Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Spill Protocol: Isolate, Wet-Wipe, Dispose Spill->Decon Yes Proceed Execute Synthesis/Assay Spill->Proceed No Waste Hazardous Waste Incineration Decon->Waste Proceed->Waste Doff Aseptic Doffing & Hand Washing Waste->Doff

    Operational logic and spill response workflow for handling halogenated purines.

    Spill Response and Waste Management

    Spill Protocol: If 2-Chloro-6-(difluoromethyl)-9H-purine powder is spilled outside the fume hood, do not sweep it dry, as this will aerosolize the cytotoxic particles.

    • Evacuate personnel from the immediate vicinity.

    • Don a P100 respirator if the spill is large or highly dispersed.

    • Cover the powder with damp absorbent paper (using water or a low-volatility solvent) to suppress dust.

    • Carefully scoop the wet material into a hazardous waste container.

    Disposal Plan: Halogenated organic compounds must never be disposed of in standard municipal waste or flushed down the drain.

    • Solid Waste: All contaminated consumables (weighing boats, spatulas, gloves, paper towels) must be collected in a rigid, leak-proof container labeled "Hazardous Solid Waste - Halogenated Organics."

    • Liquid Waste: Solutions containing this compound must be collected in dedicated halogenated solvent waste carboys.

    • Final Destruction: Waste must be handed over to a licensed environmental disposal facility for high-temperature incineration, which is the standard method for destroying halogenated pharmaceutical intermediates[5].

    References

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.